molecular formula C5H13NO2 B098944 3-((2-Hydroxyethyl)amino)propanol CAS No. 19344-29-7

3-((2-Hydroxyethyl)amino)propanol

Cat. No.: B098944
CAS No.: 19344-29-7
M. Wt: 119.16 g/mol
InChI Key: IFPJFPROEPHIMI-UHFFFAOYSA-N
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Description

3-((2-Hydroxyethyl)amino)propanol is a useful research compound. Its molecular formula is C5H13NO2 and its molecular weight is 119.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-hydroxyethylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H13NO2/c7-4-1-2-6-3-5-8/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPJFPROEPHIMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172948
Record name 3-((2-Hydroxyethyl)amino)propanol
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Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19344-29-7
Record name 3-[(2-Hydroxyethyl)amino]-1-propanol
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Record name 3-((2-Hydroxyethyl)amino)propanol
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Record name 3-((2-Hydroxyethyl)amino)propanol
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Record name 3-[(2-hydroxyethyl)amino]propanol
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Foundational & Exploratory

3-((2-Hydroxyethyl)amino)propanol CAS number 19344-29-7

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 19344-29-7

Disclaimer: This document summarizes publicly available information for 3-((2-Hydroxyethyl)amino)propanol. The scientific literature and public databases lack in-depth studies regarding its specific applications in drug development, established biological signaling pathways, or detailed experimental protocols. The information provided should be used for research and development purposes only and handled by technically qualified individuals.[1]

Chemical and Physical Properties

This compound is a chemical compound with both amine and hydroxyl functional groups.[2] Its fundamental properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₅H₁₃NO₂[3][4][5]
Molecular Weight 119.16 g/mol [3][4][5]
IUPAC Name 3-(2-hydroxyethylamino)propan-1-ol[4]
Synonyms 3-((2-Hydroxyethyl)amino)-1-propanol, N-(2-hydroxyethyl)-3-amino-1-propanol, 2-(3-hydroxypropylamino)ethanol[4]
Density 1.037 g/cm³[3]
Boiling Point 259.4 °C at 760 mmHg[3]
Flash Point 137.9 °C[3]
Vapor Pressure 0.0019 mmHg at 25 °C[3]
Refractive Index 1.466[3]
Purity Specification Typically ≥98%[1]

Applications and Research Context

Publicly available information on the specific applications of this compound is limited. It is primarily categorized as a chemical intermediate for organic synthesis. Due to its bifunctional nature (containing both amine and hydroxyl groups), it holds potential for use in the synthesis of a variety of other molecules.

General applications for similar amino alcohols include:

  • Chemical Synthesis: Acting as a foundational building block for more complex molecules, such as dyes, surfactants, and corrosion inhibitors.[2]

  • pH Modifier: Use in formulations to adjust and buffer pH.

  • Intermediates: Potential use in the synthesis of pharmaceuticals and agricultural chemicals.[2][6]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis or application of this compound are not extensively documented in readily accessible literature. A plausible, general synthesis approach would likely involve the reaction of 3-amino-1-propanol with ethylene oxide.

Hypothetical Synthesis Workflow:

The diagram below illustrates a generalized workflow for a chemical synthesis experiment, which could be adapted for the preparation of this compound. This is a conceptual representation and not a validated protocol.

G prep Preparation - Assemble Glassware - Weigh Reactants - Prepare Solvents reaction Reaction - Combine Reactants under  Inert Atmosphere - Control Temperature & Stirring prep->reaction Charge Reactor quench Work-up - Quench Reaction - Phase Separation reaction->quench Reaction Complete purify Purification - Distillation or  Chromatography quench->purify Crude Product analysis Analysis - NMR, GC-MS, IR - Purity Assessment purify->analysis Purified Fractions product Final Product This compound analysis->product Characterized Product

Caption: A conceptual workflow for a typical organic synthesis experiment.

Biological Activity and Signaling Pathways

There is no information available in the public domain or scientific literature detailing specific biological activities or signaling pathway interactions for this compound. Research on its biological effects, toxicology, and pharmacology appears to be limited or not published. Therefore, no signaling pathway diagrams can be provided.

Safety and Handling

According to safety data, this chemical is associated with the following hazards:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

This compound is intended for research and development use only and must be handled by qualified personnel using appropriate personal protective equipment in a well-ventilated area.[1]

References

An In-depth Technical Guide to the Physicochemical Properties of N-Ethanolpropanolamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "N-Ethanolpropanolamine" is ambiguous and could refer to several isomers, with the most common being 2-(Propylamino)ethanol. This guide will focus on the properties of 2-(Propylamino)ethanol, also known as N-Propylethanolamine, and will supplement with data from related amino alcohols to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

N-Ethanolpropanolamine and related amino alcohols are bifunctional molecules containing both an amine and a hydroxyl group. This unique structure imparts properties of both classes of compounds, influencing their physical state, solubility, and reactivity. These compounds are typically colorless to pale yellow liquids with a characteristic amine-like odor.[1]

The following tables summarize the key physicochemical properties of 2-(Propylamino)ethanol and the related compound N-Ethylpropylamine for comparative purposes.

Table 1: Physicochemical Properties of 2-(Propylamino)ethanol

PropertyValueSource(s)
Molecular Formula C5H13NO[2][3]
Molecular Weight 103.16 g/mol [2][3]
Density 0.9 g/mL at 25 °C[2]
Boiling Point 182 °C[2]
Flash Point 78 °C (172.4 °F) - closed cup
Refractive Index n20/D 1.4415[2]
Computed logP 0.2 (estimated)
Computed pKa 9.8 (estimated)

Table 2: Physicochemical Properties of N-Ethylpropylamine (for comparison)

PropertyValueSource(s)
Molecular Formula C5H13N[4][5][6]
Molecular Weight 87.16 g/mol [4][6]
Density 0.72 g/cm³[4][5]
Boiling Point 80-85 °C[4][5]
Melting Point -75 °C (estimate)[4][5]
Flash Point 80-85 °C[5]
pKa 10.76 ± 0.10[4]
Vapor Pressure 86 hPa at 20 °C[4][5]

Synthesis and Reactivity

N-substituted ethanolamines are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Their synthesis often involves the reaction of a primary amine with an epoxide or a haloalcohol.

A common method for synthesizing N-Ethanolpropanolamine (specifically, 2-(propylamino)ethanol) involves the reaction of propylamine with ethylene oxide. The nucleophilic amine attacks the epoxide ring, leading to its opening and the formation of the desired amino alcohol.

Synthesis_Pathway cluster_reactants Reactants Propylamine Propylamine (CH3CH2CH2NH2) reagents + EthyleneOxide Ethylene Oxide (C2H4O) Product 2-(Propylamino)ethanol (CH3CH2CH2NHCH2CH2OH) EthyleneOxide->Product Nucleophilic Ring Opening

Caption: General synthesis of 2-(Propylamino)ethanol.

Experimental Protocols

Accurate determination of physicochemical properties is crucial for the application of these compounds in research and development. Below are detailed methodologies for key experimental procedures.

The density of a liquid can be determined by accurately measuring the mass of a known volume.[7]

Protocol:

  • Tare Balance: Place a clean, dry graduated cylinder or pycnometer on a digital balance and tare it to zero.[7][8]

  • Measure Volume: Add a precise volume of the N-Ethanolpropanolamine sample (e.g., 20 mL) to the graduated cylinder. Read the volume at the bottom of the meniscus.

  • Measure Mass: Weigh the graduated cylinder with the sample and record the mass.[7]

  • Calculate Density: The density (ρ) is calculated using the formula ρ = m/V, where 'm' is the mass of the liquid and 'V' is its volume.[7]

  • Temperature Control: Record the temperature of the liquid, as density is temperature-dependent. For higher accuracy, a pycnometer is often used, which is a glass flask with a precisely known volume.[9]

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[10] The Thiele tube method is a common and efficient technique for this measurement.[11]

Protocol (Thiele Tube Method):

  • Sample Preparation: Fill a small test tube (Durham tube) to about half-full with the liquid sample.[11]

  • Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end down.[11]

  • Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. Insert this assembly into a Thiele tube containing mineral oil.[10][11]

  • Heating: Gently heat the side arm of the Thiele tube. As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[10][11]

  • Boiling Point Reading: Stop heating and allow the apparatus to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[11]

Boiling_Point_Determination A Prepare Sample: Fill Durham tube with liquid, insert inverted capillary tube. B Setup Apparatus: Attach tube to thermometer, place in Thiele tube with oil. A->B C Heat Gently: Heat the side arm of the Thiele tube. B->C D Observe Bubbles: Watch for a rapid, continuous stream of bubbles. C->D E Cool and Record: Stop heating. Record temperature when liquid enters capillary. D->E pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve known amount of amine in water. B Calibrate pH meter and setup titration apparatus. C Add standardized acid titrant in small increments. B->C D Record pH after each addition, ensuring equilibrium. C->D E Plot pH vs. volume of titrant. D->E F Determine pKa from the half-equivalence point. E->F

References

An In-depth Technical Guide to 3-((2-Hydroxyethyl)amino)propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-((2-Hydroxyethyl)amino)propanol, tailored for researchers, scientists, and drug development professionals. While detailed biological activity and specific signaling pathways for this compound are not extensively documented in publicly available literature, this guide summarizes the known chemical and physical data, provides a representative synthetic protocol, and discusses the general biological context of related amino alcohols.

Molecular Structure and Identification

This compound is a bifunctional organic molecule containing both a secondary amine and two hydroxyl groups. Its structure allows for a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

Molecular Structure Visualization:

Caption: 2D Molecular Structure of this compound

Chemical Identification Data:

IdentifierValue
IUPAC Name 3-(2-hydroxyethylamino)propan-1-ol[1]
CAS Number 19344-29-7[1]
Molecular Formula C5H13NO2[1]
SMILES C(CNCCO)CO[1]
InChI Key IFPJFPROEPHIMI-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and computed spectral properties of this compound.

Physicochemical Properties:

PropertyValueSource
Molecular Weight 119.16 g/mol [1]
Appearance Not specified (likely a liquid)
Boiling Point Not specified
Melting Point Not specified
Solubility Not specified

Spectroscopic Data Summary:

Spectroscopy TypeKey Information
¹H NMR Spectral data is available in databases such as SpectraBase.
¹³C NMR Spectral data is available in databases such as SpectraBase.
IR Spectroscopy Spectral data is available in databases such as SpectraBase.
Mass Spectrometry Not explicitly found, but expected to be characterizable by standard techniques.

Synthesis of this compound

A plausible and common method for the synthesis of N-hydroxyalkylated amines is the reaction of a primary amine with an epoxide. In this case, this compound can be synthesized by the reaction of 3-aminopropanol with ethylene oxide.

Representative Experimental Protocol:

Disclaimer: This is a representative protocol based on general chemical principles and should be adapted and optimized under appropriate laboratory safety precautions.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3-aminopropanol (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

  • Reaction Conditions: Cool the solution in an ice bath.

  • Addition of Ethylene Oxide: Slowly add ethylene oxide (1.0 to 1.1 equivalents), dissolved in the same solvent, to the stirred solution via the dropping funnel. The reaction is exothermic and the temperature should be maintained below 10-15 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Experimental Workflow Diagram:

G cluster_synthesis Synthesis of this compound reagents 3-Aminopropanol + Ethylene Oxide reaction Reaction in Solvent (e.g., Methanol) reagents->reaction Reflux purification Solvent Removal & Purification reaction->purification Work-up product This compound purification->product Isolation

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

A comprehensive search of scientific literature did not yield specific studies detailing the biological activity or the precise signaling pathways modulated by this compound. The primary focus of available information is on its chemical properties and use as a synthetic intermediate.

General Context of Amino Alcohols:

It is known that some amino alcohols can exhibit biological effects. For instance, ethanolamine and related compounds have been shown to influence the filling of synaptic vesicles, which could suggest a potential role in neurotransmission. However, it is crucial to note that these are general observations for a class of compounds and may not be directly applicable to this compound without specific experimental validation.

Toxicity Information:

Limited toxicological data is available. Safety data sheets for the related compound (±)-3-Amino-1,2-propanediol indicate that it can cause severe skin burns and eye damage. The oral LD50 in rats for this related compound is reported as 7,500 mg/kg. It is important to handle this compound with appropriate safety precautions as it may have similar hazardous properties.

Due to the lack of specific data on the interaction of this compound with biological systems, a signaling pathway diagram cannot be generated at this time. Further research is required to elucidate its pharmacological and toxicological profile.

Conclusion

This compound is a well-characterized chemical compound with established physical and chemical properties. Its synthesis is achievable through standard organic chemistry methods, such as the reaction of 3-aminopropanol with ethylene oxide. However, a significant knowledge gap exists regarding its biological activity and its effects on cellular signaling pathways. This presents an opportunity for future research to explore the potential pharmacological or toxicological properties of this molecule, which could be of interest to the drug development community. Researchers are encouraged to undertake studies to evaluate its biological effects to fully understand its potential applications.

References

An In-depth Technical Guide to the Synthesis of 3-((2-Hydroxyethyl)amino)propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for 3-((2-Hydroxyethyl)amino)propanol, a valuable bifunctional molecule for various applications in chemical and pharmaceutical research. Due to the limited availability of direct published synthesis protocols, this guide outlines a robust and well-established chemical approach: the N-hydroxyethylation of 3-aminopropanol with ethylene oxide. The methodologies, data, and visualizations presented herein are based on established chemical principles and analogous reactions.

Introduction

This compound (CAS: 19344-29-7) is a specialty chemical featuring both a secondary amine and two hydroxyl groups.[1][2] This unique combination of functional groups makes it an attractive building block in the synthesis of more complex molecules, including pharmaceutical intermediates, polymers, and surfactants. Its structure allows for a range of chemical modifications, offering versatility in drug development and materials science. This guide details a primary synthetic pathway, provides a comprehensive experimental protocol, and presents relevant physicochemical data.

Proposed Synthetic Pathway: N-Hydroxyethylation of 3-Aminopropanol

The most direct and industrially relevant method for the synthesis of this compound is the nucleophilic ring-opening of ethylene oxide by 3-aminopropanol. In this reaction, the lone pair of electrons on the nitrogen atom of 3-aminopropanol attacks one of the carbon atoms of the ethylene oxide ring, leading to the opening of the strained epoxide ring and the formation of a new carbon-nitrogen bond. A subsequent proton transfer results in the final product.

This reaction is a specific example of ethoxylation, a common industrial process for adding hydroxyethyl groups to various nucleophiles, including amines and alcohols.[3] While the reaction can proceed without a catalyst, it is often facilitated by the presence of water or carried out under elevated temperature and pressure to achieve a reasonable reaction rate.[4]

Reaction Scheme:

Synthesis_of_this compound cluster_reactants Reactants cluster_product Product 3-Aminopropanol 3-Aminopropanol (C3H9NO) 3-Aminopropanol->Reaction_Node + Ethylene_Oxide Ethylene Oxide (C2H4O) Ethylene_Oxide->Reaction_Node Product This compound (C5H13NO2) Reaction_Node->Product Heat/Pressure (optional: H2O) Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_analysis Analysis Charge_Reactor 1. Charge Reactor with 3-Aminopropanol and Water Cool_and_Purge 2. Cool to 0-5 °C and Purge with N2 Charge_Reactor->Cool_and_Purge Add_EO 3. Add Ethylene Oxide Cool_and_Purge->Add_EO React 4. React at 50-70 °C Add_EO->React Cool_and_Vent 5. Cool and Vent React->Cool_and_Vent Rotovap 6. Rotary Evaporation Cool_and_Vent->Rotovap Vacuum_Distillation 7. Vacuum Distillation Rotovap->Vacuum_Distillation Characterization 8. Characterization (NMR, IR, MS) Vacuum_Distillation->Characterization

References

An In-depth Technical Guide to 3-((2-Hydroxyethyl)amino)propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-((2-Hydroxyethyl)amino)propanol, a bifunctional organic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its nomenclature, chemical properties, and provides illustrative experimental protocols for its synthesis and analysis, based on established methods for analogous amino alcohols.

Chemical Identity and Nomenclature

This compound is a secondary amino alcohol possessing both primary and secondary hydroxyl groups. This structure allows for a variety of chemical reactions, making it a versatile building block in organic synthesis. For clarity in research and documentation, a comprehensive list of its synonyms and identifiers is provided below.

Table 1: Synonyms and Alternative Names for this compound

Name TypeIdentifier
IUPAC Name 3-[(2-hydroxyethyl)amino]propan-1-ol[1]
CAS Number 19344-29-7[1]
Molecular Formula C5H13NO2[1]
Common Synonyms 3-((2-Hydroxyethyl)amino)-1-propanol[1]
N-(2-hydroxyethyl)-beta-alaninol[1]
2-(3-hydroxypropylamino)ethanol[1]
3-(2-hydroxyethylamino)propan-1-ol[1]
EINECS Number 242-978-3[1][2]
PubChem CID 3015059[1]
Other Identifiers N-Ethanolpropanolamine[2]
2-hydroxyethyl-3-hydroxypropylamine[1]
N-(2-hydroxyethyl)-3-amino-1-propanol[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for designing experimental conditions, including reaction solvent selection, purification methods, and storage. The following table summarizes key quantitative data for this compound.

Table 2: Physicochemical Data for this compound

PropertyValue
Molecular Weight 119.16 g/mol [1]
Computed XLogP3-AA -1.2[1]
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 5
Exact Mass 119.094628657 Da[1]
Monoisotopic Mass 119.094628657 Da[1]
Topological Polar Surface Area 52.5 Ų[1]
Heavy Atom Count 8
Complexity 41.4[1]

Experimental Protocols

While specific literature detailing the synthesis and analysis of this compound is not abundant, established methodologies for analogous N-substituted amino alcohols can be adapted. The following sections provide detailed, representative protocols.

Synthesis via Reductive Amination

A common and effective method for the synthesis of N-substituted amino alcohols is the reductive amination of a carbonyl compound with an amine. In this proposed synthesis, 3-aminopropanol is reacted with 2-hydroxyacetaldehyde.

Objective: To synthesize this compound.

Materials:

  • 3-Aminopropanol

  • 2-Hydroxyacetaldehyde (or its dimer)

  • Sodium borohydride (NaBH4) or Sodium triacetoxyborohydride (STAB)

  • Methanol (or other suitable protic solvent)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (NaOH), 1M solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-aminopropanol (1.0 equivalent) in methanol.

  • Imine Formation: To the stirred solution, add 2-hydroxyacetaldehyde (1.1 equivalents) dropwise at room temperature. The reaction mixture is stirred for 2-4 hours to facilitate the formation of the intermediate imine.

  • Reduction: The reaction mixture is cooled to 0 °C in an ice bath. Sodium borohydride (1.5 equivalents) is added portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Quenching: After the addition of the reducing agent is complete, the reaction is allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is then carefully quenched by the slow addition of 1M HCl until the pH is acidic, which also decomposes any remaining borohydride.

  • Work-up: The methanol is removed under reduced pressure. The resulting aqueous solution is basified to a pH of >10 with 1M NaOH.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate.

  • Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Quality Control and Analysis by Gas Chromatography (GC)

The purity of the synthesized this compound can be assessed using gas chromatography. Due to the polar nature of amino alcohols, derivatization may be necessary to improve volatility and peak shape.

Objective: To determine the purity of a sample of this compound.

Instrumentation and Consumables:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for amines (e.g., Agilent CP-Wax for Volatile Amines)

  • Helium or Hydrogen as carrier gas

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • Sample Preparation (with Derivatization):

    • Accurately weigh approximately 10 mg of the this compound sample into a vial.

    • Add 1 mL of anhydrous dichloromethane to dissolve the sample.

    • Add 100 µL of BSTFA.

    • Seal the vial and heat at 60-70 °C for 30 minutes.

    • Allow the sample to cool to room temperature before injection.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold at 240 °C for 5 minutes.

    • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Data Analysis:

    • The purity is determined by calculating the area percentage of the main peak corresponding to the derivatized this compound in the chromatogram.

Visualized Workflows and Pathways

To aid in the conceptualization of the chemical processes involving this compound, the following diagrams illustrate a general synthetic pathway and a typical analytical workflow.

G cluster_synthesis General Synthesis of N-Substituted Amino Alcohols A Primary Amine (e.g., 3-aminopropanol) C Imine/Enamine Intermediate A->C Condensation B Aldehyde/Ketone (e.g., 2-hydroxyacetaldehyde) B->C E N-Substituted Amino Alcohol (e.g., this compound) C->E Reduction D Reducing Agent (e.g., NaBH4) D->E

A generalized synthetic pathway for N-substituted amino alcohols.

G cluster_analysis Analytical Workflow for Purity Assessment A Sample of This compound B Derivatization (e.g., with BSTFA) A->B C GC-FID Analysis B->C D Data Processing (Peak Integration) C->D E Purity Report D->E

A typical analytical workflow for the purity assessment of an amino alcohol.

References

Navigating the Solubility Landscape of 3-((2-Hydroxyethyl)amino)propanol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-((2-Hydroxyethyl)amino)propanol, a molecule of interest in various chemical and pharmaceutical applications, possesses a unique structural combination of amine and alcohol functionalities. This dual nature significantly influences its interactions with different solvent systems, a critical parameter for process development, formulation, and chemical synthesis. This technical guide provides a comprehensive overview of the available information on the solubility of this compound in organic solvents, addresses the current data gap, and furnishes a detailed experimental protocol for its determination.

Understanding the Solubility Profile: A Qualitative Assessment

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents remains largely unpublished. However, valuable insights can be gleaned from the known properties of structurally analogous compounds. For instance, 3-Amino-1-Propanol, a closely related amino alcohol, is reported to be miscible with water, alcohol, ether, acetone, and chloroform. This broad miscibility is attributed to its ability to engage in hydrogen bonding via its hydroxyl and amino groups, as well as its relatively short carbon chain.

Given the structural similarities, it is highly probable that this compound exhibits a comparable solubility profile. The presence of two hydroxyl groups and a secondary amine in its structure suggests a strong potential for hydrogen bonding with protic and polar aprotic solvents. Therefore, it is anticipated to be readily soluble in solvents such as methanol, ethanol, and isopropanol, as well as polar aprotic solvents like acetone. Its solubility in non-polar solvents is expected to be more limited.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in solution and for designing appropriate experimental conditions.

PropertyValueSource
Molecular Formula C5H13NO2PubChem[1]
Molecular Weight 119.16 g/mol PubChem[1]
CAS Number 19344-29-7PubChem[1]
Appearance No data available
Boiling Point No data available
Melting Point No data available
Density No data available

Experimental Protocol for Solubility Determination

The absence of published quantitative data necessitates experimental determination of the solubility of this compound in specific organic solvents. The following is a detailed, generalized protocol based on the isothermal shake-flask method, a reliable and widely used technique for solubility measurement.

Materials
  • This compound (of known purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, isopropanol, toluene, hexane) of analytical grade

  • Thermostatically controlled shaker bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvents)

  • Vials with airtight seals

  • Analytical instrumentation for concentration measurement (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC), or a calibrated refractometer)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solute is crucial to ensure that a saturated solution is achieved.

    • Securely seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a predetermined period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

  • Sample Withdrawal and Preparation:

    • After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solute to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the equilibration temperature) syringe.

    • Immediately filter the aliquot using a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any suspended solid particles.

  • Gravimetric Analysis:

    • Determine the mass of the filtered aliquot by weighing the volumetric flask.

    • Carefully evaporate the solvent from the volumetric flask under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute.

    • Once the solvent is completely removed, reweigh the volumetric flask containing the non-volatile solute.

    • The mass of the dissolved solute can be calculated by the difference in weight.

  • Concentration Determination (Alternative Method):

    • Alternatively, the concentration of this compound in the filtered aliquot can be determined using a suitable analytical technique such as GC-FID or HPLC. This requires the prior development and validation of a calibration curve for the compound in the specific solvent.

  • Data Calculation and Reporting:

    • Calculate the solubility as the mass of solute per mass of solvent (e.g., g/100 g solvent) or as a molar concentration (mol/L).

    • Repeat the experiment at least three times for each solvent and temperature to ensure reproducibility and report the average solubility with the standard deviation.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_results Results start Start add_excess Add excess this compound to solvent in sealed vials start->add_excess equilibrate Equilibrate in thermostatic shaker bath add_excess->equilibrate settle Allow undissolved solute to settle equilibrate->settle withdraw Withdraw and filter supernatant settle->withdraw analysis Determine solute concentration (Gravimetric or Instrumental) withdraw->analysis calculate Calculate solubility analysis->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Conclusion

References

Spectroscopic Data for 3-((2-Hydroxyethyl)amino)propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the expected spectroscopic data for 3-((2-Hydroxyethyl)amino)propanol (CAS No. 19344-29-7). The focus is on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, crucial analytical techniques for the structural elucidation and characterization of organic molecules. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the spectroscopic properties of this compound.

While experimental spectra for this compound are indexed in databases such as SpectraBase, the detailed data is not publicly accessible.[1] Therefore, this guide presents predicted spectroscopic data based on the analysis of its chemical structure and established principles of spectroscopy.

Predicted Spectroscopic Data

The spectroscopic data for this compound has been predicted based on its molecular structure, which contains primary and secondary alcohol functionalities, as well as a secondary amine.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the different methylene groups and the exchangeable protons of the hydroxyl and amine groups. The chemical shifts are influenced by the proximity of electronegative oxygen and nitrogen atoms.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
-CH₂- (adjacent to propanol OH)~3.6Triplet
-CH₂- (central on propanol chain)~1.7Quintet
-CH₂- (adjacent to N on propanol side)~2.8Triplet
-CH₂- (adjacent to N on ethanol side)~2.7Triplet
-CH₂- (adjacent to ethanol OH)~3.5Triplet
-OH (propanol and ethanol)Broad singlet
-NH-Broad singlet
Predicted ¹³C NMR Data

The carbon NMR spectrum should display five unique signals corresponding to the five carbon atoms in the molecule. The chemical shifts are primarily affected by the attached heteroatoms (oxygen and nitrogen).

Carbon Assignment Predicted Chemical Shift (ppm)
-CH₂- (adjacent to propanol OH)~60-65
-CH₂- (central on propanol chain)~30-35
-CH₂- (adjacent to N on propanol side)~50-55
-CH₂- (adjacent to N on ethanol side)~50-55
-CH₂- (adjacent to ethanol OH)~60-65
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, and C-N bonds.

Frequency Range (cm⁻¹) Vibrational Mode Expected Intensity
3500 - 3200O-H and N-H stretchingStrong, Broad
3000 - 2850C-H stretching (aliphatic)Medium to Strong
1470 - 1440C-H bendingMedium
1250 - 1020C-N stretching (aliphatic amine)Medium to Weak
1050 - 1150C-O stretching (alcohol)Strong

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra for a compound like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a clean NMR tube. The choice of solvent can affect the chemical shifts of exchangeable protons (OH and NH).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (0 ppm).

    • Cap the NMR tube and ensure the sample is fully dissolved by gentle vortexing.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire ¹H and ¹³C NMR spectra using standard instrument parameters. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

FTIR Spectroscopy Protocol
  • Sample Preparation:

    • For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

    • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty spectrometer to subtract atmospheric contributions (e.g., CO₂ and water vapor).

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Interpretation cluster_conclusion Conclusion Sample This compound Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare as Thin Film or on ATR Sample->IR_Prep NMR_Acq Acquire 1H and 13C NMR Spectra NMR_Prep->NMR_Acq IR_Acq Acquire FTIR Spectrum IR_Prep->IR_Acq NMR_Analysis Analyze Chemical Shifts, Multiplicities, and Integration NMR_Acq->NMR_Analysis IR_Analysis Analyze Characteristic Absorption Bands IR_Acq->IR_Analysis Structure_Confirmation Structural Elucidation and Confirmation NMR_Analysis->Structure_Confirmation IR_Analysis->Structure_Confirmation

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide on 3-((2-Hydroxyethyl)amino)propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-((2-Hydroxyethyl)amino)propanol (CAS No. 19344-29-7), a difunctional amino alcohol. Due to a lack of specific literature detailing its initial discovery, this document focuses on its chemical properties, a plausible synthetic route based on established chemical principles, and its potential applications in research and development. While a detailed historical account of its first synthesis remains elusive in publicly accessible records, this guide serves as a foundational resource for professionals working with this compound.

Introduction

This compound is a primary amino alcohol containing both a primary and a secondary hydroxyl group. Its structure lends itself to a variety of chemical reactions, making it a potentially useful building block in organic synthesis. This document collates available data on its properties and outlines a theoretical synthetic pathway.

Chemical and Physical Properties

The known quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 19344-29-7[1][2]
Molecular Formula C₅H₁₃NO₂[1]
Molecular Weight 119.16 g/mol [1]
Boiling Point 160-162 °C at 11 Torr
Density (Predicted) 1.037 ± 0.06 g/cm³
pKa (Predicted) 14.78 ± 0.10

Plausible Synthesis Pathway

Reaction Principle

The reaction involves the nucleophilic attack of the primary amine group of 3-amino-1-propanol on the electrophilic carbon atom of the ethylene oxide ring. This results in the opening of the epoxide ring and the formation of a new carbon-nitrogen bond, yielding the desired product.

Generalized Experimental Protocol

The following is a generalized, hypothetical protocol for the synthesis of this compound. This is not based on a specific cited experiment for this exact compound but is derived from standard procedures for similar chemical transformations.

Materials:

  • 3-amino-1-propanol

  • Ethylene oxide

  • A suitable solvent (e.g., methanol, ethanol, or water)

  • Reaction vessel equipped with a stirrer, cooling system, and a port for gas introduction

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge the reaction vessel with 3-amino-1-propanol and the chosen solvent.

  • Cooling: Cool the solution to a low temperature (e.g., 0-5 °C) using an ice bath to control the exothermic reaction.

  • Ethylene Oxide Addition: Slowly bubble a stoichiometric amount of ethylene oxide gas into the cooled, stirred solution. The rate of addition should be carefully controlled to maintain the desired reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

  • Work-up: Once the reaction is complete, any unreacted ethylene oxide and the solvent are removed under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation to obtain this compound in high purity.

Visualization of Synthetic Workflow

The logical workflow for the synthesis and purification of this compound can be visualized as follows:

Synthesis_Workflow Reactants 3-Amino-1-propanol + Ethylene Oxide Reaction Nucleophilic Addition (Hydroxyethylation) Reactants->Reaction CrudeProduct Crude this compound Reaction->CrudeProduct Purification Vacuum Distillation CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

A generalized workflow for the synthesis of this compound.

Potential Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, its structure suggests several potential uses in research and drug development:

  • Building Block: Its dual functionality (amine and two hydroxyl groups) makes it a versatile starting material for the synthesis of more complex molecules, including pharmaceutical intermediates.

  • Linker Molecule: The hydroxyl groups can be functionalized to attach to other molecules, potentially serving as a linker in bioconjugation or in the development of prodrugs.

  • Scaffold: The core structure could be used as a scaffold for the development of new chemical entities with potential biological activity.

Conclusion

This compound is a chemical compound with potential utility in organic synthesis and medicinal chemistry. Although its discovery and historical development are not well-documented, its chemical properties and plausible synthetic route provide a solid foundation for its application in modern research. This guide offers a summary of the available technical information to aid researchers and professionals in their work with this compound. Further studies are warranted to explore its full potential in various scientific and industrial domains.

References

Methodological & Application

Application Notes and Protocols for 3-((2-Hydroxyethyl)amino)propanol as a Biological Buffer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3-((2-Hydroxyethyl)amino)propanol as a buffering agent in various biological assays. Due to the limited availability of experimental data on its pKa, this document is based on an estimated pKa and highlights the necessary steps for its validation and application.

Introduction

This compound is a hydrophilic amino alcohol with potential utility as a biological buffer, particularly in assays requiring a moderately high pH range. Its structure, featuring a secondary amine and two hydroxyl groups, suggests good water solubility and a pKa likely in the alkaline range. This document outlines its estimated properties, provides a comparative analysis with common biological buffers, and offers detailed protocols for its evaluation and use in enzyme and protein assays.

Physicochemical Properties

The properties of this compound are summarized below. It is critical to note that the pKa value is an estimate based on structurally similar compounds, and experimental verification is strongly recommended before use in critical applications.

PropertyValueSource/Method
Molecular Formula C₅H₁₃NO₂---
Molecular Weight 119.16 g/mol ---
CAS Number 19344-29-7---
Estimated pKa (25°C) ~9.5Based on similar compounds
Estimated Buffering pH Range 8.5 - 10.5pKa ± 1
Appearance Not specified; likely a liquid or low-melting solid---
Solubility Expected to be high in waterBased on structure

Comparison with Common Biological Buffers

The estimated properties of this compound are compared with established biological buffers in the following table.

BufferpKa (25°C)Useful pH RangeKey Characteristics
This compound (Estimated) ~9.58.5 - 10.5Potential for high pH buffering; properties require experimental validation.
Tris 8.17.1 - 9.1Widely used, but temperature-sensitive pKa; primary amine can be reactive.
Glycine-NaOH 9.6 (pK₂)8.6 - 10.6Commonly used for high pH applications like SDS-PAGE running buffers.
CHES 9.38.3 - 10.3A "Good's" buffer with good stability.
CAPS 10.49.7 - 11.1Suitable for very high pH applications, such as blotting of high pI proteins.

Experimental Protocols

Objective: To experimentally determine the pKa of this compound to establish its precise buffering range.

Materials:

  • This compound

  • Deionized water (DI H₂O)

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Calibrated pH meter and electrode

  • Stir plate and stir bar

  • 50 mL beaker

  • 25 mL burette

Procedure:

  • Prepare a 0.1 M solution of this compound by dissolving the appropriate amount in DI H₂O.

  • Place 20 mL of the 0.1 M this compound solution into a 50 mL beaker with a stir bar.

  • Begin stirring the solution and place the calibrated pH electrode into the solution.

  • Record the initial pH of the solution.

  • Titrate the solution with 0.1 M HCl, adding small increments (e.g., 0.2 mL) and recording the pH after each addition.

  • Continue the titration until the pH has dropped significantly (e.g., below pH 4).

  • Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

  • The pKa is the pH at the half-equivalence point, which is the midpoint of the steepest part of the curve.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solution Prepare 0.1 M Buffer Solution initial_ph Measure Initial pH prep_solution->initial_ph calibrate_ph Calibrate pH Meter calibrate_ph->initial_ph titrate Titrate with 0.1 M HCl in Increments initial_ph->titrate record_ph Record pH After Each Addition titrate->record_ph Repeat plot_curve Plot Titration Curve (pH vs. Volume) record_ph->plot_curve determine_pka Determine pKa at Half-Equivalence Point plot_curve->determine_pka

Caption: Workflow for the experimental determination of pKa.

Objective: To assess the suitability of this compound as a buffer for an enzyme assay that functions at a high pH.

Materials:

  • Alkaline Phosphatase (ALP) enzyme

  • p-Nitrophenyl phosphate (pNPP) substrate

  • This compound buffer (e.g., 1.0 M stock, pH 9.5)

  • Glycine-NaOH buffer (1.0 M stock, pH 9.5) as a control

  • Stop solution (e.g., 3 M NaOH)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Assay Buffers: Prepare working solutions of 100 mM this compound, pH 9.5, and 100 mM Glycine-NaOH, pH 9.5.

  • Prepare Substrate Solution: Dissolve pNPP in each of the assay buffers to a final concentration of 10 mM.

  • Set up Reactions: In a 96-well plate, set up the following reactions in triplicate:

    • Test Wells: 180 µL of pNPP in this compound buffer.

    • Control Wells: 180 µL of pNPP in Glycine-NaOH buffer.

    • Blank Wells: 180 µL of each buffer without substrate.

  • Initiate Reaction: Add 20 µL of a suitable dilution of ALP to the test and control wells. Add 20 µL of DI H₂O to the blank wells.

  • Incubate: Incubate the plate at 37°C for 15-30 minutes, monitoring for the development of a yellow color.

  • Stop Reaction: Stop the reaction by adding 50 µL of stop solution to all wells.

  • Measure Absorbance: Read the absorbance of the plate at 405 nm.

  • Analyze Data: Subtract the average blank absorbance from the test and control absorbances. Compare the ALP activity in the two buffer systems.

G cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_readout Data Acquisition & Analysis prep_buffers Prepare Buffers (Test & Control) prep_substrate Prepare pNPP in Each Buffer prep_buffers->prep_substrate plate_setup Aliquot Substrate Solutions to 96-well Plate prep_substrate->plate_setup add_enzyme Add ALP to Initiate Reaction plate_setup->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Add Stop Solution incubate->stop_reaction read_abs Read Absorbance at 405 nm stop_reaction->read_abs analyze Calculate and Compare Enzyme Activity read_abs->analyze

Caption: Experimental workflow for evaluating buffer performance in an enzyme assay.

Objective: To determine if this compound interferes with the Bradford protein quantification assay.

Materials:

  • Bovine Serum Albumin (BSA) standard (2 mg/mL)

  • Bradford assay reagent

  • This compound buffer (100 mM, pH 9.5)

  • Phosphate-Buffered Saline (PBS) as a control buffer

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 595 nm

Procedure:

  • Prepare BSA Standards: Prepare a series of BSA standards (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1.0 mg/mL) by diluting the stock in both the 100 mM this compound buffer and in PBS.

  • Set up Assay: In a 96-well plate, add 10 µL of each BSA standard (in both buffers) in triplicate.

  • Add Reagent: Add 200 µL of Bradford reagent to each well.

  • Incubate: Incubate at room temperature for 5-10 minutes.

  • Measure Absorbance: Read the absorbance at 595 nm.

  • Analyze Data:

    • Plot the standard curves (absorbance vs. protein concentration) for both buffer systems.

    • Compare the slope and linearity of the two curves. Significant differences indicate interference of the this compound buffer with the assay.

G start Prepare BSA Standards in Test Buffer and Control Buffer assay Perform Bradford Assay on Both Standard Sets start->assay read Measure Absorbance at 595 nm assay->read plot Plot Standard Curves for Both Buffers read->plot compare Compare Slopes and Linearity of Curves plot->compare no_interference No Significant Difference: Buffer is Compatible compare->no_interference Similar interference Significant Difference: Buffer Interferes with Assay compare->interference Different

Caption: Logical workflow for testing buffer-assay compatibility.

Potential Applications and Considerations

Potential Applications:

  • Enzyme Assays: Suitable for enzymes with alkaline pH optima, such as alkaline phosphatase.

  • Protein Purification: Could be used in chromatography steps where a high pH is required for protein binding or elution.

  • Cell Lysis: May be a component of lysis buffers for specific applications, provided it does not interfere with downstream assays.

Considerations:

  • Metal Chelation: The presence of hydroxyl and amine groups may lead to chelation of divalent metal ions, which could be a disadvantage in assays requiring free metal ions but an advantage where metal chelation is desired.

  • Reactivity: As a secondary amine, it is generally less reactive than primary amine buffers like Tris, reducing the likelihood of Schiff base formation with aldehydes and ketones.

  • Temperature Dependence: The effect of temperature on the pKa should be determined experimentally for precise pH control in temperature-sensitive assays.

Hypothetical Signaling Pathway Application

In studies of certain signaling pathways, maintaining a specific extracellular or intracellular pH is crucial. For instance, the activity of some membrane transporters or receptors can be pH-dependent. A buffer like this compound could be used in the extracellular medium to study such phenomena at an alkaline pH.

G Ligand Ligand (pH-sensitive binding) Receptor Membrane Receptor Ligand->Receptor G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Buffer High pH Extracellular Buffer (e.g., using this compound) Buffer->Ligand Modulates Binding Affinity

Caption: Hypothetical pH-dependent signaling pathway.

Disclaimer: The information provided in these application notes is for guidance purposes only. The pKa and buffering characteristics of this compound should be experimentally verified for any specific application. The user assumes all responsibility for the validation and use of this compound in their experiments.

Application Notes and Protocols for 3-((2-Hydroxyethyl)amino)propanol in CO2 Capture and Separation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Published research specifically detailing the use of 3-((2-Hydroxyethyl)amino)propanol (HEPA) for CO2 capture and separation is limited. The following application notes and protocols are based on established methodologies for structurally similar alkanolamines, such as 2-amino-2-hydroxymethyl-1,3-propanediol (AHPD) and 2-amino-2-methyl-1-propanol (AMP). These protocols serve as a starting point for the investigation of HEPA and should be optimized accordingly.

Introduction

This compound (HEPA) is a secondary alkanolamine with potential applications in post-combustion CO2 capture. Its structure, featuring both secondary amine functionality and hydroxyl groups, suggests it may exhibit favorable characteristics for CO2 absorption, such as a potentially high absorption capacity and a reduced energy requirement for regeneration compared to primary amines like monoethanolamine (MEA). The hydroxyl groups can enhance the solubility of the amine in water and may play a role in the reaction mechanism with CO2. This document provides a comprehensive overview of the potential application of HEPA in CO2 capture, including its anticipated performance, detailed experimental protocols for its evaluation, and process diagrams.

Predicted Performance and Characteristics

Table 1: Comparative CO2 Absorption Performance of Alkanolamines

Parameter2-Amino-2-hydroxymethyl-1,3-propanediol (AHPD)2-Amino-2-methyl-1-propanol (AMP)Expected Range for HEPA
CO2 Loading Capacity (mol CO2/mol amine) 0.56 (at 2.5 M, 79 kPa CO2)[1]~0.65 - 0.83 (at 20 wt%, 40°C, 1-5 bar)[2]0.5 - 0.9
Second-Order Reaction Rate Constant (m³/kmol·s) 264 (at 308 K)[1]Slower than MEAModerate
Activation Energy (kJ/mol) 33[1]-30 - 40
Regeneration Energy (MJ/kg CO2) 6.28[1]Lower than MEA3.0 - 4.5

Experimental Protocols

The following protocols are adapted from methodologies used for the characterization of other alkanolamine solvents for CO2 capture.

Protocol for Preparation of Aqueous HEPA Solution

Objective: To prepare aqueous solutions of this compound at various concentrations for CO2 capture experiments.

Materials:

  • This compound (HEPA)

  • Deionized water

  • Analytical balance

  • Volumetric flasks

  • Magnetic stirrer and stir bars

Procedure:

  • Determine the desired molarity (e.g., 2.0 M) and volume of the HEPA solution.

  • Calculate the required mass of HEPA using its molar mass (133.18 g/mol ).

  • Weigh the calculated mass of HEPA using an analytical balance.

  • Transfer the weighed HEPA into a volumetric flask of the desired volume.

  • Add a portion of deionized water to the flask and dissolve the HEPA using a magnetic stirrer.

  • Once fully dissolved, add deionized water up to the calibration mark of the volumetric flask.

  • Stopper the flask and invert it several times to ensure a homogeneous solution.

  • Store the prepared solution in a sealed container at room temperature.

Protocol for CO2 Absorption (Screening) Experiment

Objective: To determine the CO2 absorption capacity of the prepared HEPA solution.

Apparatus:

  • Gas absorption vessel (e.g., a jacketed glass reactor)

  • Mass flow controllers for CO2 and N2

  • Gas burette or bubble flow meter

  • Magnetic stirrer

  • Thermostatic water bath

  • pH meter

  • Gas outlet connected to a non-dispersive infrared (NDIR) CO2 analyzer or a gas chromatograph (GC)

Procedure:

  • Assemble the experimental setup as shown in the workflow diagram below.

  • Add a known volume of the prepared HEPA solution to the absorption vessel.

  • Circulate water from the thermostatic bath through the jacket of the reactor to maintain a constant temperature (e.g., 313 K).

  • Start stirring the solution at a constant rate.

  • Purge the system with N2 to remove any residual air.

  • Introduce a gas stream with a known CO2 concentration (e.g., 15% CO2 in N2) at a constant flow rate into the solution through a sparger.

  • Continuously monitor the CO2 concentration in the outlet gas stream using an NDIR analyzer or GC.

  • The experiment is complete when the outlet CO2 concentration equals the inlet concentration, indicating that the solution is saturated with CO2.

  • Calculate the total amount of CO2 absorbed by the solution based on the difference between the inlet and outlet CO2 flow rates over time.

  • The CO2 loading is expressed as moles of CO2 absorbed per mole of HEPA in the solution.

Protocol for Solvent Regeneration (Desorption) Experiment

Objective: To evaluate the ease of regeneration of the CO2-loaded HEPA solution and determine the energy requirement.

Apparatus:

  • Desorption vessel (e.g., a three-necked round-bottom flask)

  • Heating mantle or oil bath

  • Condenser

  • Thermometer or thermocouple

  • Gas collection bag or wet gas meter

  • Stirrer

Procedure:

  • Transfer the CO2-loaded HEPA solution from the absorption experiment to the desorption vessel.

  • Assemble the desorption setup with the condenser to recover any evaporated water and amine.

  • Heat the solution to the desired regeneration temperature (e.g., 383 K) while stirring.

  • The released CO2 will pass through the condenser and can be collected and quantified using a gas collection bag or a wet gas meter.

  • Continue heating until CO2 is no longer evolved.

  • The amount of CO2 released is measured, and the regenerated solution can be analyzed for its residual CO2 loading.

  • The regeneration efficiency is calculated as the ratio of CO2 released to the initial amount of CO2 absorbed.

Visualizations

CO2 Capture and Regeneration Cycle

CO2_Capture_Cycle cluster_gas Gas Stream absorber Absorber (Low Temperature) heat_exchanger Heat Exchanger absorber->heat_exchanger Rich Solvent (CO2-loaded) treated_gas Treated Gas (CO2 removed) absorber->treated_gas stripper Stripper (High Temperature) stripper->heat_exchanger Lean Solvent (Regenerated) pure_co2 Pure CO2 stripper->pure_co2 heat_exchanger->absorber heat_exchanger->stripper flue_gas Flue Gas (with CO2) flue_gas->absorber

Caption: A typical closed-loop process for CO2 capture using a chemical solvent.

Experimental Workflow for Solvent Evaluation

Experimental_Workflow prep Solvent Preparation (Aqueous HEPA) absorb CO2 Absorption (e.g., 313 K) prep->absorb analysis1 Analysis: - CO2 Loading - Absorption Rate absorb->analysis1 desorb Solvent Regeneration (e.g., 383 K) absorb->desorb CO2-Rich Solvent desorb->absorb Regenerated Solvent analysis2 Analysis: - Regeneration Efficiency - Cyclic Capacity desorb->analysis2

Caption: Workflow for the experimental evaluation of a new solvent for CO2 capture.

Simplified Reaction Mechanism of a Secondary Amine with CO2

Reaction_Mechanism reactants R2NH (HEPA) + CO2 zwitterion Zwitterion Intermediate (R2N+HCOO-) reactants->zwitterion Step 1: Formation carbamate Carbamate (R2NCOO-) zwitterion->carbamate Step 2: Deprotonation protonated_amine Protonated Amine (R2NH2+) base B (another HEPA molecule) base->carbamate base->protonated_amine

Caption: A simplified zwitterion mechanism for the reaction of CO2 with a secondary amine.

References

Application Notes and Protocols for 3-((2-Hydroxyethyl)amino)propanol as a Potential Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

3-((2-Hydroxyethyl)amino)propanol is a chemical compound belonging to the amino alcohol family, possessing both hydroxyl (-OH) and secondary amine (-NH-) functional groups. This bifunctional nature makes it a promising candidate for application as a corrosion inhibitor for various metals and alloys, particularly ferrous metals like steel. The lone pair of electrons on the nitrogen and oxygen atoms can facilitate adsorption onto the metal surface, forming a protective barrier against corrosive agents.

Mechanism of Action

The primary mechanism of corrosion inhibition by amino alcohols is believed to be the formation of a protective film on the metal surface. This process involves the adsorption of the inhibitor molecules onto the metal. The amino and hydroxyl groups can act as adsorption centers, donating electrons to the vacant d-orbitals of the metal atoms. This interaction creates a coordinated layer that isolates the metal from the corrosive environment.

In environments containing aggressive ions such as chlorides, amino alcohols may also function by displacing these ions from the metal surface, thereby preventing localized corrosion like pitting. The inhibition mechanism is often mixed-type, meaning it can retard both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process.

Potential Applications

Based on the performance of similar amino alcohols, this compound could find applications as a corrosion inhibitor in:

  • Reinforced Concrete: Added as an admixture to fresh concrete or applied to the surface of existing structures to protect the reinforcing steel from chloride-induced corrosion.

  • Cooling Water Systems: To protect pipelines and heat exchangers from corrosion.

  • Metalworking Fluids: To prevent corrosion of tools and workpieces.

  • Coatings and Primers: As an additive to enhance the anti-corrosion properties of protective coatings.

Quantitative Data Summary

The following tables summarize quantitative data from studies on dimethylethanolamine (DMEA), a representative amino alcohol corrosion inhibitor, evaluated on reinforcing steel in a simulated concrete pore solution (saturated Ca(OH)₂).

Table 1: Potentiodynamic Polarization Data for DMEA in Simulated Concrete Pore Solution with 1.2 kg/m ³ Chloride

Inhibitor Concentration (Molar Ratio to Chloride)Corrosion Potential (Ecorr) (mV vs. CSE)Corrosion Current Density (Icorr) (µA/cm²)
0.0-5320.85
0.3-4890.42
0.6-4510.21
1.2-4150.13

Table 2: Potentiodynamic Polarization Data for DMEA in Simulated Concrete Pore Solution with 2.4 kg/m ³ Chloride

Inhibitor Concentration (Molar Ratio to Chloride)Corrosion Potential (Ecorr) (mV vs. CSE)Corrosion Current Density (Icorr) (µA/cm²)
0.0-5891.23
0.3-5430.78
0.6-5010.45
1.2-4680.28

Experimental Protocols

1. Weight Loss Measurement Protocol

This protocol outlines the gravimetric method for assessing the inhibition efficiency of this compound.

a. Materials and Equipment:

  • Metal coupons (e.g., mild steel) of known dimensions

  • Corrosive medium (e.g., 1 M HCl solution)

  • This compound

  • Analytical balance (±0.1 mg)

  • Beakers or immersion cells

  • Polishing papers (various grits)

  • Acetone and distilled water for cleaning

  • Drying oven

  • Desiccator

b. Procedure:

  • Prepare the metal coupons by polishing the surface with successively finer grades of polishing paper to achieve a smooth, uniform finish.

  • Clean the polished coupons by rinsing with distilled water, degreasing with acetone, and then rinsing again with distilled water.

  • Dry the coupons in an oven at a suitable temperature (e.g., 60°C) for a few hours.

  • Store the dried coupons in a desiccator to cool to room temperature.

  • Accurately weigh each coupon to the nearest 0.1 mg and record the initial weight (W_initial).

  • Prepare the test solutions: a blank corrosive solution and corrosive solutions containing various concentrations of this compound.

  • Completely immerse one coupon in each test solution at a constant temperature for a predetermined period (e.g., 24, 48, 72 hours).

  • After the immersion period, retrieve the coupons from the solutions.

  • Remove the corrosion products by carefully cleaning the coupons with a suitable cleaning solution (e.g., a solution containing inhibited acid), followed by rinsing with distilled water and acetone.

  • Dry the cleaned coupons in an oven and cool them in a desiccator.

  • Weigh the coupons again and record the final weight (W_final).

c. Data Analysis:

  • Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × T × ρ) where:

    • ΔW = Weight loss (mg) = W_initial - W_final

    • A = Surface area of the coupon (cm²)

    • T = Immersion time (hours)

    • ρ = Density of the metal (g/cm³)

  • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where:

    • CR_blank = Corrosion rate in the absence of the inhibitor

    • CR_inhibitor = Corrosion rate in the presence of the inhibitor

2. Potentiodynamic Polarization Protocol

This protocol describes the electrochemical method to determine the effect of the inhibitor on the anodic and cathodic reactions.

a. Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode (e.g., mild steel)

  • Reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl)

  • Counter electrode (e.g., platinum or graphite)

  • Test solutions (blank and with inhibitor)

b. Procedure:

  • Prepare the working electrode by embedding a metal sample in an insulating resin, leaving a known surface area exposed.

  • Polish the exposed surface of the working electrode to a mirror finish.

  • Clean the electrode as described in the weight loss protocol.

  • Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the test solution.

  • Allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state (typically 30-60 minutes).

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., from -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s).

  • Record the resulting current density as a function of the applied potential.

c. Data Analysis:

  • Plot the logarithm of the current density (log I) versus the potential (E) to obtain a Tafel plot.

  • Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

  • Inhibition Efficiency (IE%): IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100 where:

    • Icorr_blank = Corrosion current density in the absence of the inhibitor

    • Icorr_inhibitor = Corrosion current density in the presence of the inhibitor

3. Electrochemical Impedance Spectroscopy (EIS) Protocol

This protocol details the use of EIS to study the properties of the inhibitor film and the corrosion process.

a. Materials and Equipment:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode electrochemical cell (same as for potentiodynamic polarization)

  • Test solutions

b. Procedure:

  • Prepare and set up the electrochemical cell as described in the potentiodynamic polarization protocol.

  • Allow the system to reach a steady state at the OCP.

  • Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., from 100 kHz to 10 mHz).

  • Measure the impedance response of the system at each frequency.

c. Data Analysis:

  • The impedance data is typically represented as Nyquist and Bode plots.

  • The data can be fitted to an equivalent electrical circuit model to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

  • The charge transfer resistance (Rct) is inversely proportional to the corrosion rate.

  • Inhibition Efficiency (IE%): IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100 where:

    • Rct_blank = Charge transfer resistance in the absence of the inhibitor

    • Rct_inhibitor = Charge transfer resistance in the presence of the inhibitor

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis A Metal Coupon/ Electrode Preparation C Weight Loss Measurement A->C D Potentiodynamic Polarization A->D E Electrochemical Impedance Spectroscopy (EIS) A->E B Solution Preparation (Blank & Inhibitor) B->C B->D B->E F Calculate Corrosion Rate & Inhibition Efficiency C->F G Determine Ecorr, Icorr & Inhibition Efficiency D->G H Model with Equivalent Circuit & Calculate Inhibition Efficiency E->H Inhibition_Mechanism cluster_environment Corrosive Environment (e.g., H₂O, O₂, Cl⁻) cluster_inhibitor Inhibitor Molecules cluster_metal Metal Surface H2O H₂O P1 H2O->P1 O2 O₂ O2->P1 Cl Cl⁻ Cl->P1 Inhibitor This compound P2 Inhibitor->P2 Metal Metal (e.g., Steel) P1->Metal Corrosion P2->Metal Adsorption & Protective Film Formation

Application Notes and Protocols for the Synthesis of Polymers Using 3-((2-Hydroxyethyl)amino)propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of biodegradable polymers utilizing the monomer 3-((2-Hydroxyethyl)amino)propanol. This versatile monomer, possessing two hydroxyl groups and a secondary amine, is a valuable building block for creating polymers with potential applications in drug delivery and tissue engineering. The protocols outlined below are based on established polymerization methodologies for structurally similar amino alcohols.

Introduction

This compound is a trifunctional monomer that can be incorporated into polymers through various synthetic routes. Its hydroxyl groups can react with dicarboxylic acids or their derivatives to form ester linkages, and its secondary amine can react with dicarboxylic acids to form amide linkages, yielding poly(ester amide)s. Additionally, the hydroxyl groups can react with diisocyanates to produce polyurethanes. The presence of ester and potentially amide bonds in the polymer backbone allows for hydrolytic degradation, making these materials attractive for biomedical applications where controlled degradation and drug release are desired.[1][2]

Polymer Synthesis Strategies

Two primary strategies for the polymerization of this compound are presented:

  • Polycondensation with a Dicarboxylic Acid: This method results in the formation of a poly(ester amide), a class of polymers known for their favorable thermal and mechanical properties combined with biodegradability.[3][4]

  • Polyaddition with a Diisocyanate: This reaction leads to the synthesis of polyurethanes, a versatile class of polymers with a wide range of properties that can be tailored for specific applications.[5]

Application Note 1: Synthesis of a Biodegradable Poly(ester amide) by Polycondensation

This protocol details the synthesis of a poly(ester amide) through the direct polycondensation of this compound with a dicarboxylic acid, such as sebacic acid. The resulting polymer is expected to be biodegradable due to the presence of ester and amide linkages.[3]

Experimental Protocol

Materials:

  • This compound

  • Sebacic acid

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene

  • Dimethylformamide (DMF)

  • Methanol

  • Diethyl ether

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, and a condenser, add equimolar amounts of this compound and sebacic acid.

  • Add p-toluenesulfonic acid monohydrate (approximately 1% by weight of the total monomers) as a catalyst.

  • Add toluene to the flask to facilitate the azeotropic removal of water.

  • Polycondensation Reaction: Heat the reaction mixture to reflux (approximately 140-150°C) with vigorous stirring. Water will be collected in the Dean-Stark trap as it is formed during the reaction.

  • Continue the reaction for 4-6 hours, or until the theoretical amount of water has been collected.

  • Polymer Isolation and Purification: After the reaction is complete, cool the mixture to room temperature.

  • Dissolve the resulting viscous polymer in a minimal amount of DMF.

  • Precipitate the polymer by slowly adding the DMF solution to a large volume of cold methanol with constant stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer multiple times with diethyl ether to remove any unreacted monomers and catalyst.

  • Dry the purified polymer in a vacuum oven at 40°C until a constant weight is achieved.

Data Presentation
ParameterValue
Monomer Ratio (Monomer:Sebacic Acid)1:1
Catalyst Loading (p-TSA)1 wt%
Reaction Temperature140-150°C
Reaction Time4-6 hours
Yield75-85%
AppearanceOff-white to pale yellow solid
Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of ester and amide bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

Experimental Workflow

Polycondensation_Workflow cluster_reaction Reaction cluster_purification Purification reactants 1. Mix Monomers & Catalyst (this compound, Sebacic Acid, p-TSA) in Toluene reflux 2. Heat to Reflux (140-150°C) with Azeotropic Water Removal reactants->reflux dissolve 3. Dissolve in DMF reflux->dissolve precipitate 4. Precipitate in Methanol dissolve->precipitate wash 5. Wash with Diethyl Ether precipitate->wash dry 6. Dry under Vacuum wash->dry characterization FTIR, NMR, GPC, DSC dry->characterization Characterize Polymer

Caption: Workflow for the synthesis of a poly(ester amide).

Application Note 2: Synthesis of a Polyurethane for Drug Delivery

This protocol describes the synthesis of a polyurethane by the reaction of this compound with a diisocyanate, such as hexamethylene diisocyanate (HDI). The resulting polyurethane can be designed to be biodegradable and biocompatible, making it suitable for drug delivery systems.[2][5]

Experimental Protocol

Materials:

  • This compound

  • Hexamethylene diisocyanate (HDI)

  • Dibutyltin dilaurate (DBTDL) (catalyst)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMF.

  • Add a catalytic amount of DBTDL (e.g., 0.1 mol% relative to the diol).

  • Polyaddition Reaction: Slowly add an equimolar amount of HDI to the stirred solution at room temperature. An exothermic reaction may be observed.

  • After the initial exotherm subsides, heat the reaction mixture to 60-70°C and stir for 8-12 hours to ensure complete reaction.

  • Polymer Isolation and Purification: Cool the reaction mixture to room temperature.

  • Precipitate the polyurethane by pouring the DMF solution into a large volume of vigorously stirred diethyl ether.

  • Collect the polymer by filtration.

  • Redissolve the polymer in a minimal amount of DMF and re-precipitate it in diethyl ether to ensure high purity.

  • Dry the purified polyurethane in a vacuum oven at 40°C until a constant weight is achieved.

Data Presentation
ParameterValue
Monomer Ratio (Monomer:HDI)1:1
Catalyst Loading (DBTDL)0.1 mol%
Reaction Temperature60-70°C
Reaction Time8-12 hours
Yield85-95%
AppearanceWhite to off-white solid
Characterization
  • FTIR Spectroscopy: To confirm the formation of urethane linkages and the disappearance of isocyanate groups.

  • NMR Spectroscopy (¹H NMR and ¹³C NMR): To confirm the polymer structure.

  • GPC: To determine the molecular weight and PDI.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Signaling Pathway Analogy: Polymer Formation

The formation of the polyurethane can be visualized as a signaling pathway where the monomers are the inputs and the polymer is the final output.

Polyurethane_Formation cluster_reaction Polyaddition Reaction Monomer1 This compound (Diol) Initiation Initiation: Catalyst activates -OH groups Monomer1->Initiation Monomer2 Hexamethylene Diisocyanate (Diisocyanate) Monomer2->Initiation Catalyst DBTDL Catalyst->Initiation Propagation Propagation: Nucleophilic attack of -OH on -NCO Initiation->Propagation Termination Termination: Consumption of functional groups Propagation->Termination Polymer Polyurethane Termination->Polymer Forms Polyurethane Chain

Caption: Logical flow of polyurethane synthesis.

Disclaimer

The protocols provided are intended as a starting point for research and development. Optimization of reaction conditions, such as monomer ratio, catalyst concentration, temperature, and time, may be necessary to achieve desired polymer properties. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

References

Application Notes and Protocols: 3-((2-Hydroxyethyl)amino)propanol and its Analogs as Precursors for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides detailed application notes and experimental protocols on the use of aminopropanol derivatives as precursors in the synthesis of pharmaceuticals, with a primary focus on the non-ionic X-ray contrast agent Iohexol. While direct pharmaceutical synthesis from 3-((2-Hydroxyethyl)amino)propanol is not widely documented in publicly available literature, its structural analog, 3-amino-1,2-propanediol, is a critical building block for Iohexol. Furthermore, the potential utility of N-substituted aminopropanols, such as this compound, in creating next-generation contrast agents with improved properties is discussed.

Section 1: Synthesis of Iohexol using 3-Amino-1,2-propanediol

Iohexol, a widely used non-ionic X-ray contrast agent, is synthesized in a multi-step process. A key step in this synthesis is the amidation of an activated tri-iodinated benzene derivative with 3-amino-1,2-propanediol. The overall synthesis is outlined below, followed by detailed experimental protocols for key stages.

Overall Synthesis of Iohexol

The synthesis of Iohexol typically starts from 5-amino-2,4,6-triiodoisophthalic acid. The general synthetic pathway involves:

  • Chlorination: Conversion of the carboxylic acid groups of 5-amino-2,4,6-triiodoisophthalic acid to acid chlorides.

  • Acetylation: Protection of the amino group via acetylation.

  • Amidation: Reaction of the acid chlorides with 3-amino-1,2-propanediol to form 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.

  • N-alkylation: Introduction of a 2,3-dihydroxypropyl group onto the acetamido nitrogen to yield Iohexol.

  • Purification: Purification of the final product, typically by crystallization.

A visual representation of the synthetic workflow is provided below.

Iohexol_Synthesis cluster_start Starting Material cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Acetylation cluster_step3 Step 3: Amidation cluster_step4 Step 4: N-Alkylation cluster_step5 Step 5: Purification A 5-Amino-2,4,6-triiodoisophthalic acid B 5-Amino-2,4,6-triiodoisophthaloyl dichloride A->B Thionyl Chloride C 5-Acetamido-2,4,6-triiodoisophthaloyl dichloride B->C Acetic Anhydride D 5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)- 2,4,6-triiodoisophthalamide C->D Amidation E Iohexol (Crude) D->E N-Alkylation precursor 3-Amino-1,2-propanediol precursor->D F Iohexol (Purified) E->F Crystallization alkylating_agent 3-Chloro-1,2-propanediol alkylating_agent->E

Caption: Synthetic pathway for Iohexol.

Experimental Protocols

Protocol 1: Synthesis of 5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide

This protocol describes the amidation of 5-acetamido-2,4,6-triiodoisophthaloyl dichloride with 3-amino-1,2-propanediol.

  • Materials:

    • 5-Acetamido-2,4,6-triiodoisophthaloyl dichloride

    • 3-Amino-1,2-propanediol

    • N,N-Dimethylacetamide (DMA) or N,N-Dimethylformamide (DMF)

    • Tributylamine

    • Deionized water

    • Hydrochloric acid

  • Procedure:

    • In a suitable reaction vessel, dissolve 5-acetamido-2,4,6-triiodoisophthaloyl dichloride (1 equivalent) in a mixture of acetonitrile and DMF.

    • Slowly add tributylamine (2.2 equivalents) at room temperature.

    • Increase the temperature to 50-55°C.

    • Add a solution of 3-amino-1,2-propanediol (2.5 equivalents) in DMF over approximately 3 hours.

    • Raise the temperature to 75°C and stir for an additional 4 hours.

    • Distill off the organic solvents under reduced pressure.

    • Cool the reaction mass to room temperature and add deionized water with stirring.

    • Adjust the pH to 4-4.5 with hydrochloric acid to precipitate the product.

    • Filter the solid and wash with cold deionized water.

    • Dry the product under vacuum.

Protocol 2: N-alkylation of 5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide to Iohexol

  • Materials:

    • 5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide

    • 3-Chloro-1,2-propanediol

    • 2-(2-Methoxyethoxy)ethanol or Propylene glycol

    • Sodium hydroxide

    • Deionized water

    • Methanol

    • Chloroform

  • Procedure:

    • Dissolve 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (1 equivalent) in a mixture of 2-(2-methoxyethoxy)ethanol and propylene glycol.

    • Cool the reaction mixture to 18-25°C.

    • Slowly add a solution of sodium hydroxide (1.6 equivalents) in deionized water.

    • Increase the temperature to 40°C and stir for 2 hours.

    • Slowly add 3-chloro-1,2-propanediol (1.5 equivalents) and continue stirring for 24 hours.

    • Cool the reaction mass to 25°C and add methanol.

    • Adjust the pH to 4.5 and extract with chloroform. The aqueous layer contains the crude Iohexol.[1]

Protocol 3: Purification of Iohexol by Crystallization

  • Materials:

    • Crude Iohexol

    • Butanol or Ethanol

    • Deionized water

  • Procedure:

    • The aqueous solution of crude Iohexol from the previous step is concentrated by evaporation.

    • The resulting residue is dissolved in butanol.

    • The solution is heated and then allowed to cool, promoting crystallization.

    • The crystals are collected by filtration and may be recrystallized a second time from butanol to achieve high purity.[2]

    • Alternatively, the crude product can be purified by crystallization from ethanol with a low water content.[3]

Quantitative Data
StepProductStarting MaterialsYieldPurity (HPLC)Reference
Amidation5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide5-Acetamido-2,4,6-triiodoisophthaloyl dichloride, 3-Amino-1,2-propanediol72.0%98.21%[1]
N-AlkylationCrude Iohexol5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, 3-Chloro-1,2-propanediol95%96.13%[1]
PurificationPurified IohexolCrude Iohexol~85-87% (overall)>99.5%[2]

Section 2: Potential Application of this compound in Pharmaceutical Synthesis

While the direct use of this compound as a precursor in the synthesis of currently marketed pharmaceuticals is not extensively documented, its structural features suggest potential applications, particularly in the development of new non-ionic X-ray contrast agents.

Rationale for Use in X-Ray Contrast Agents

Non-ionic X-ray contrast agents require high water solubility and low osmolality to ensure patient safety and comfort. The hydrophilicity of these agents is largely determined by the number of hydroxyl groups in their side chains.

A patent (US5075502A) describes the synthesis of triiodinated isophthalamide derivatives using 3-(N-2-hydroxyethyl)amino-1,2-propanediol. This precursor introduces an additional hydroxyl group compared to 3-amino-1,2-propanediol, which is expected to enhance the hydrophilicity of the resulting contrast agent. The increased hydrophilicity can lead to improved solubility and potentially lower toxicity.

The logical workflow for synthesizing a novel contrast agent using this compound would be analogous to the synthesis of Iohexol.

Potential_Synthesis cluster_start Starting Material cluster_amidation Amidation cluster_alkylation N-Alkylation A 5-Acetamido-2,4,6-triiodoisophthaloyl dichloride B Novel Intermediate A->B C Novel Contrast Agent B->C precursor This compound precursor->B alkylating_agent 3-Chloro-1,2-propanediol alkylating_agent->C

Caption: Proposed synthesis of a novel contrast agent.

Future Directions

The use of this compound and other N-substituted aminopropanols as precursors for pharmaceutical synthesis, particularly for X-ray contrast media, represents a promising area of research. Further studies would be required to synthesize and evaluate the physicochemical properties and toxicological profiles of such novel compounds. Researchers in drug development are encouraged to explore this class of precursors for the design of safer and more effective diagnostic agents.

References

Application Notes and Protocols: 3-((2-Hydroxyethyl)amino)propanol for Gas Sweetening Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas sweetening, the process of removing acidic gases such as hydrogen sulfide (H₂S) and carbon dioxide (CO₂) from sour gas streams, is a critical operation in the natural gas, refinery, and synthesis gas industries.[1] Alkanolamines are widely used as chemical solvents in these processes due to their reactivity with acid gases, thermal stability, and ease of regeneration. This document provides detailed application notes and generalized experimental protocols for the evaluation of 3-((2-Hydroxyethyl)amino)propanol, a secondary alkanolamine, as a potential solvent in gas sweetening applications.

Disclaimer: There is limited publicly available data on the specific application of this compound in gas sweetening processes. The following protocols and data tables are based on established methodologies for evaluating other alkanolamines, such as monoethanolamine (MEA), diethanolamine (DEA), and methyldiethanolamine (MDEA), and should be adapted as necessary.[2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of the amine is fundamental for its evaluation.

PropertyValueSource
Molecular Formula C₅H₁₃NO₂--INVALID-LINK--
Molecular Weight 119.16 g/mol --INVALID-LINK--
IUPAC Name 3-(2-hydroxyethylamino)propan-1-ol--INVALID-LINK--
CAS Number 19344-29-7--INVALID-LINK--
Appearance (Expected) LiquidN/A
Boiling Point (To be determined)N/A
Density (To be determined)N/A
Viscosity (To be determined)N/A

Proposed Reaction Pathways

As a secondary alkanolamine, this compound is expected to react with CO₂ and H₂S via the following pathways:

  • Reaction with H₂S: The reaction with hydrogen sulfide is an instantaneous acid-base reaction. R₂NH + H₂S ⇌ R₂NH₂⁺ + HS⁻

  • Reaction with CO₂: The reaction with carbon dioxide is expected to proceed through a zwitterion intermediate to form a carbamate.[3] R₂NH + CO₂ ⇌ R₂N⁺HCOO⁻ (Zwitterion) R₂N⁺HCOO⁻ + R₂NH ⇌ R₂NCOO⁻ + R₂NH₂⁺ (Carbamate)

The overall stoichiometry for the reaction with CO₂ is 2 moles of amine per mole of CO₂.

ReactionPathways cluster_H2S H₂S Reaction cluster_CO2 CO₂ Reaction Amine_H2S R₂NH Products_H2S R₂NH₂⁺ + HS⁻ Amine_H2S->Products_H2S + H₂S H2S H₂S Amine_CO2 R₂NH Zwitterion R₂N⁺HCOO⁻ Amine_CO2->Zwitterion + CO₂ CO2 CO₂ Carbamate R₂NCOO⁻ + R₂NH₂⁺ Zwitterion->Carbamate + R₂NH

Caption: Proposed reaction pathways for this compound with H₂S and CO₂.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for the specific experimental setup.

Absorption/Desorption Performance Evaluation

This experiment determines the acid gas absorption capacity and regeneration efficiency of the amine solution.

Experimental Workflow:

AbsorptionDesorptionWorkflow Start Prepare Aqueous Amine Solution Absorber Contact with Sour Gas (Simulated Flue Gas) Start->Absorber Rich_Amine Rich Amine Sample Collection Absorber->Rich_Amine Stripper Heat Rich Amine (e.g., 120°C) Rich_Amine->Stripper Analysis Analyze Acid Gas Loading (Titration or GC) Rich_Amine->Analysis Rich Sample Lean_Amine Lean Amine Sample Collection Stripper->Lean_Amine Lean_Amine->Analysis Lean Sample End Determine Capacity & Regeneration Efficiency Analysis->End

Caption: Workflow for evaluating absorption and desorption performance.

Methodology:

  • Solution Preparation: Prepare an aqueous solution of this compound at the desired concentration (e.g., 30 wt%).

  • Absorption:

    • Saturate the amine solution with a simulated sour gas mixture (e.g., 15% CO₂, 85% N₂) at a controlled temperature (e.g., 40°C) and pressure in a gas-liquid contactor (e.g., a bubble column or a stirred tank reactor).

    • Monitor the outlet gas composition to determine the absorption rate and breakthrough point.

    • Collect a sample of the "rich" amine solution once equilibrium is reached.

  • Desorption (Regeneration):

    • Heat the rich amine solution in a stripping column or a heated flask equipped with a condenser to a specified temperature (e.g., 120°C) to release the absorbed acid gases.

    • Collect the regenerated "lean" amine solution.

  • Analysis:

    • Determine the acid gas loading (moles of acid gas per mole of amine) in the rich and lean amine samples using titration methods or gas chromatography.[4][5]

Data Presentation:

ParameterRich AmineLean AmineUnit
CO₂ Loading (Experimental Value)(Experimental Value)mol CO₂ / mol amine
H₂S Loading (Experimental Value)(Experimental Value)mol H₂S / mol amine
Cyclic Capacity (Calculated Value)-mol acid gas / mol amine
Regeneration Efficiency -(Calculated Value)%
Corrosion Testing

This protocol assesses the corrosivity of the amine solution on materials typically used in gas sweetening plants.

Methodology:

  • Coupon Preparation: Prepare and weigh corrosion coupons of relevant materials (e.g., carbon steel, stainless steel).

  • Exposure:

    • Immerse the coupons in both lean and rich amine solutions under conditions simulating the absorber and stripper (temperature, pressure, and acid gas loading).

    • The exposure duration should be sufficient to produce measurable weight loss (e.g., 30 days).

  • Analysis:

    • After exposure, clean the coupons according to standard procedures (e.g., ASTM G1) and reweigh them.

    • Calculate the corrosion rate in mils per year (mpy).

    • Visually inspect the coupons for localized corrosion such as pitting or cracking.

Data Presentation:

MaterialConditionTemperature (°C)Corrosion Rate (mpy)Observations
Carbon SteelRich Amine60(Experimental Value)(e.g., Uniform, Pitting)
Carbon SteelLean Amine120(Experimental Value)(e.g., Uniform, Pitting)
Stainless SteelRich Amine60(Experimental Value)(e.g., Uniform, Pitting)
Stainless SteelLean Amine120(Experimental Value)(e.g., Uniform, Pitting)
Analytical Methods for Amine Concentration and Degradation

Regular analysis of the amine solution is crucial for monitoring its performance and stability.

Amine Concentration:

  • Method: Titration with a standard acid (e.g., HCl) using a pH meter to determine the endpoint.

  • Procedure:

    • Pipette a known volume of the amine sample into a beaker and dilute with deionized water.

    • Titrate with standardized HCl while monitoring the pH.

    • The equivalence point is used to calculate the amine concentration.

Acid Gas Loading:

  • Method: Titration or Gas Chromatography (GC).

  • Titration Procedure:

    • For CO₂ loading, a common method involves precipitating the carbonate with barium chloride and then titrating the excess hydroxide.

    • For H₂S, iodometric titration can be employed.

  • GC Procedure: A gas chromatograph equipped with a suitable column and detector can be used to separate and quantify the acid gases released from the amine solution upon acidification.[4][5]

Degradation Products:

  • Method: Ion Chromatography (IC) for heat-stable salts and Gas Chromatography-Mass Spectrometry (GC-MS) for organic degradation products.

  • Procedure:

    • IC: Analyze the amine solution for common heat-stable salt anions like formate, acetate, and oxalate.

    • GC-MS: After appropriate sample preparation (e.g., derivatization), use GC-MS to identify and quantify organic degradation products.

Logical Relationship for Solvent Selection

The selection of an appropriate amine solvent involves a multi-faceted evaluation.

SolventSelection Performance Performance Metrics Absorption_Capacity High Absorption Capacity Performance->Absorption_Capacity Kinetics Fast Reaction Kinetics Performance->Kinetics Regen_Energy Low Regeneration Energy Performance->Regen_Energy Economics Economic Factors Cost Solvent Cost Economics->Cost Operational Operational Considerations Corrosion Low Corrosion Rate Operational->Corrosion Degradation High Chemical Stability Operational->Degradation Foaming Low Foaming Tendency Operational->Foaming Viscosity Low Viscosity Operational->Viscosity Decision Optimal Solvent Selection Absorption_Capacity->Decision Kinetics->Decision Regen_Energy->Decision Corrosion->Decision Degradation->Decision Cost->Decision Foaming->Decision Viscosity->Decision

Caption: Key factors influencing the selection of a gas sweetening solvent.

Conclusion

References

Application Notes and Protocols for the Formulation of Metalworking Fluids with 3-((2-Hydroxyethyl)amino)propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation and evaluation of metalworking fluids (MWFs) incorporating 3-((2-Hydroxyethyl)amino)propanol. This alkanolamine is investigated for its potential as a corrosion inhibitor, pH buffer, and biostability enhancer in semi-synthetic and synthetic metalworking fluid formulations.

Introduction to this compound in Metalworking Fluids

This compound, with the CAS number 19344-29-7, is a multifunctional alkanolamine.[1] Its chemical structure, featuring both hydroxyl and amino groups, suggests its utility in metalworking fluid formulations. Alkanolamines are crucial components in water-based MWFs, primarily for neutralizing acidic components to maintain an alkaline pH, which is essential for corrosion control and inhibiting microbial growth.[2] The selection of a specific amine can significantly impact fluid performance, including corrosion inhibition, foam development, and microbiological resistance.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C5H13NO2[1]
Molecular Weight 119.16 g/mol [1]
CAS Number 19344-29-7[1]
Appearance Not specified; likely a liquid at room temperature
Boiling Point Not available
Solubility Expected to be soluble in water
pKa Not available

Hypothetical Formulation of a Semi-Synthetic Metalworking Fluid

The following is a hypothetical formulation for a semi-synthetic metalworking fluid concentrate incorporating this compound. This formulation is based on a patent for a similar aminopropanediol compound and general industry knowledge.[3] The components are listed with their typical weight percentages in the concentrate.

ComponentFunctionHypothetical Weight % in Concentrate
Naphthenic Base OilLubricity, Cooling30.0
Tall Oil Fatty AcidEmulsifier, Lubricity15.0
This compound Corrosion Inhibitor, pH Buffer 10.0
Nonionic Surfactant (e.g., Alcohol Ethoxylate)Emulsifier, Wetting Agent8.0
Boric AcidCorrosion Inhibitor, Biostatic Agent5.0
Triazole Derivative (e.g., Tolyltriazole)Yellow Metal Corrosion Inhibitor0.5
Biocide (e.g., CIT/MIT)Microbial Control1.5
Foam Control AgentDefoamer0.5
Deionized WaterDiluent29.5
Total 100.0

This concentrate is typically diluted with water to a final concentration of 5-10% for use in machining operations.

Experimental Protocols for Performance Evaluation

To evaluate the performance of a metalworking fluid formulated with this compound, a series of standardized tests should be conducted. The following sections detail the protocols for key performance attributes.

Corrosion Inhibition Testing

Objective: To assess the ability of the metalworking fluid to prevent corrosion on ferrous metals.

Method: ASTM G31 - Standard Guide for Laboratory Immersion Corrosion Testing of Metals.[4][5]

Protocol:

  • Test Specimen Preparation: Cast iron or steel coupons (e.g., 25 mm x 75 mm x 3 mm) are cleaned, degreased, and weighed to the nearest 0.1 mg.

  • Test Solution Preparation: The metalworking fluid concentrate is diluted to the desired concentration (e.g., 5% v/v) with prepared hard water (e.g., 100 ppm hardness).

  • Immersion: The prepared metal coupons are fully immersed in the test solution in a beaker. A control beaker with the dilution water only is also prepared.

  • Incubation: The beakers are covered and maintained at a constant temperature (e.g., 25°C) for a specified duration (e.g., 24 hours).

  • Evaluation: After the immersion period, the coupons are removed, gently cleaned to remove any loose deposits, dried, and reweighed.

  • Data Analysis: The weight loss is calculated and can be expressed as a corrosion rate. Visual inspection for signs of rust or staining is also recorded.

Lubricity Testing

Objective: To evaluate the lubricating properties of the metalworking fluid, which is crucial for reducing friction and tool wear.

Method: Tapping Torque Test (based on ASTM D8288-19).[6]

Protocol:

  • Test Setup: A tapping torque dynamometer is used with a standardized tap and pre-drilled test blocks of a specific alloy (e.g., aluminum 6061 or steel 1018).

  • Fluid Application: The test fluid (diluted to 5% v/v) is applied to the tapping area.

  • Tapping Operation: The tap is driven into the pre-drilled hole at a constant speed, and the torque required to cut the threads is continuously measured.

  • Data Acquisition: The peak torque and the average torque during the tapping process are recorded.

  • Comparison: The torque values are compared to those obtained with a reference fluid (e.g., a standard soluble oil) and a control (no fluid). Lower torque values indicate better lubricity.

Biostability Testing

Objective: To assess the resistance of the metalworking fluid to microbial degradation.

Method: Microbial Challenge Test (based on ASTM E2275).[7]

Protocol:

  • Fluid Preparation: The metalworking fluid is diluted to its end-use concentration (e.g., 5% v/v) with sterile water.

  • Inoculation: The fluid is inoculated with a mixed culture of bacteria and fungi commonly found in contaminated metalworking fluid systems.

  • Incubation: The inoculated fluid is incubated at a suitable temperature (e.g., 25-30°C) with gentle agitation.

  • Microbial Count: At regular intervals (e.g., 0, 24, 48, and 72 hours, and then weekly), samples are taken to determine the microbial population (colony-forming units per milliliter, CFU/mL) using standard plate count methods.

  • Data Analysis: The change in microbial population over time is plotted to determine the biostability of the fluid. A stable or decreasing microbial count indicates good biostability.

Data Presentation (Hypothetical Results)

The following tables present hypothetical data to illustrate how the performance of the metalworking fluid containing this compound (MWF-HEP) could be summarized and compared against a control fluid without this amine.

Table 1: Corrosion Inhibition Performance (ASTM G31)

FluidInitial Weight (g)Final Weight (g)Weight Loss (g)Corrosion Rating (Visual)
Control (Water)15.234515.18920.0453Severe Rusting
MWF-HEP (5% dilution)15.312115.31150.0006No Visible Corrosion

Table 2: Lubricity Performance (Tapping Torque Test)

FluidPeak Torque (N·m)Average Torque (N·m)
No Fluid12.59.8
Reference Soluble Oil8.26.5
MWF-HEP (5% dilution)8.56.8

Table 3: Biostability Performance (Microbial Challenge Test)

TimeControl (CFU/mL)MWF-HEP (5% dilution) (CFU/mL)
0 hours1.2 x 10^51.1 x 10^5
24 hours5.8 x 10^68.5 x 10^4
48 hours2.3 x 10^75.2 x 10^4
72 hours9.1 x 10^72.1 x 10^4
1 week> 10^89.8 x 10^3

Visualizations

The following diagrams illustrate the chemical structure and the experimental workflows.

G cluster_0 Chemical Structure struct      OH      | HO-CH2-CH2-CH2-NH-CH2-CH2-OH

Caption: Chemical structure of this compound.

G start Start: Formulate MWF Concentrate dilute Dilute Concentrate to 5% with Water start->dilute corrosion Corrosion Test (ASTM G31) dilute->corrosion lubricity Lubricity Test (Tapping Torque) dilute->lubricity biostability Biostability Test (Microbial Challenge) dilute->biostability analyze Analyze and Compare Data corrosion->analyze lubricity->analyze biostability->analyze end_node End: Performance Evaluation analyze->end_node

Caption: Experimental workflow for metalworking fluid performance evaluation.

G formulation Formulation Components Base Oil Emulsifiers Corrosion Inhibitors (incl. HEP) Biocides Other Additives Water mwf Stable Metalworking Fluid Emulsion formulation:base->mwf formulation:emulsifier->mwf formulation:corrosion->mwf formulation:biocide->mwf formulation:additives->mwf formulation:water->mwf

Caption: Logical relationship of components in the metalworking fluid formulation.

Conclusion

The inclusion of this compound in metalworking fluid formulations presents a promising avenue for enhancing performance, particularly in the areas of corrosion inhibition and pH stability. The provided hypothetical formulation and detailed experimental protocols offer a solid framework for researchers to systematically evaluate its efficacy. Further studies are warranted to generate empirical data and optimize the concentration of this compound for various metalworking applications.

References

Troubleshooting & Optimization

Technical Support Center: Degradation of 3-((2-Hydroxyethyl)amino)propanol in CO2 Scrubbing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-((2-Hydroxyethyl)amino)propanol (2-HEAP) in CO2 scrubbing applications. The information is presented in a question-and-answer format to directly address common experimental challenges.

Disclaimer: Specific degradation pathway information for this compound is limited in publicly available literature. The information provided is based on studies of structurally similar amines, primarily 3-amino-1-propanol (3A1P), and general principles of amine degradation in CO2 capture processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of degradation for this compound (2-HEAP) in a CO2 scrubbing process?

A1: Like other alkanolamines used in CO2 capture, 2-HEAP is susceptible to two primary degradation pathways:

  • Thermal Degradation: This occurs at the high temperatures present in the stripper section of the scrubbing unit. The presence of absorbed CO2 can accelerate this process.

  • Oxidative Degradation: This is caused by the reaction of the amine with oxygen present in the flue gas. The presence of metal ions, such as iron, can catalyze oxidative degradation.[1]

Q2: What are the likely degradation products of 2-HEAP?

A2: Based on studies of the structurally similar amine 3-amino-1-propanol (3A1P), a wide range of degradation products can be expected. In a cyclic experiment involving a blend of 3A1P and another amine, 30 degradation compounds were identified.[1][2] Major components identified included ammonia, 3-(methylamino)-1-propanol, N,N'-bis(3-hydroxypropyl)-urea, pyrrolidine, formic acid, and N-(3-hydroxypropyl)-glycine.[1][2][3] For 2-HEAP, analogous compounds involving the N-(2-hydroxyethyl) group are plausible.

Q3: What factors can accelerate the degradation of my 2-HEAP solvent?

A3: Several factors can increase the rate of degradation:

  • High Temperatures: Elevated temperatures in the reboiler and stripper are a primary driver for thermal degradation.

  • High Oxygen Concentration: Increased oxygen content in the flue gas will accelerate oxidative degradation.

  • Presence of Metal Ions: Metal ions, particularly iron from corrosion of equipment, can act as catalysts for oxidation.[1]

  • High CO2 Loading: While necessary for capture, high concentrations of dissolved CO2 can participate in certain degradation reactions.

  • Presence of NOx and SOx: These flue gas contaminants can react with amines to form heat-stable salts and other degradation products.

Troubleshooting Guides

Problem 1: I am observing a rapid loss of CO2 absorption capacity in my 2-HEAP solvent.

Possible Cause Troubleshooting Step
High Solvent Degradation Analyze a sample of the lean amine solution for the presence of degradation products using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]
Monitor the concentration of 2-HEAP over time to quantify the rate of loss.
Formation of Heat-Stable Salts (HSS) Analyze the solvent for the presence of anions like formate, acetate, and oxalate, which are indicative of oxidative degradation and can form HSS.[1] Ion chromatography is a suitable analytical method.[1]
High Temperature in Stripper Measure the temperature profile of your stripper and reboiler. If excessively high, consider optimizing the process to reduce the temperature while maintaining efficient CO2 stripping.

Problem 2: I am seeing an increase in the viscosity of my 2-HEAP solvent and observing foaming.

Possible Cause Troubleshooting Step
Formation of Polymeric Degradation Products High molecular weight degradation products can increase the viscosity of the solvent. Analyze the solvent using techniques that can identify larger molecules.
Accumulation of Degradation Products The buildup of various degradation products can alter the physical properties of the solvent. Consider implementing a solvent reclaiming process to remove these impurities.
Surfactant-like Degradation Products Some degradation products can act as surfactants, leading to foaming. A thorough analysis of the solvent composition is necessary to identify these compounds.

Experimental Protocols

Protocol 1: Analysis of 2-HEAP Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general guideline for the identification of volatile and semi-volatile degradation products.

  • Sample Preparation:

    • Take a representative sample of the degraded 2-HEAP solution.

    • Dilute the sample with a suitable solvent (e.g., methanol) to an appropriate concentration for GC-MS analysis. A dilution ratio of 1:50 has been used for similar amine solutions.[6]

  • GC-MS Instrument Setup (Example Conditions):

    • Column: A non-polar or medium-polarity column (e.g., RTX®-5MS) is often suitable for separating a wide range of compounds.[6]

    • Injector: Split/splitless injector, with an appropriate split ratio to avoid column overloading.

    • Oven Temperature Program: Start at a low temperature (e.g., 40-60°C) and ramp up to a high temperature (e.g., 280-300°C) to elute a wide range of compounds.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-500.

  • Data Analysis:

    • Identify compounds by comparing their mass spectra to a spectral library (e.g., NIST).

    • For quantification, use an internal standard and create a calibration curve with known standards of the identified degradation products.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of 2-HEAP and Non-Volatile Degradation Products

This protocol provides a general approach for analyzing 2-HEAP and its non-volatile degradation products.

  • Sample Preparation:

    • Filter the degraded amine sample through a 0.22 µm syringe filter to remove any particulate matter.

    • Dilute the sample with the mobile phase to a concentration within the linear range of the detector.

  • HPLC System Setup (Example Conditions):

    • Column: A reverse-phase C18 column is a common choice.[7] For polar compounds, a mixed-mode or HILIC column might be more suitable. A Newcrom R1 column has been reported for the separation of this compound.[8]

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formic acid for MS compatibility) is often effective.[8][9]

    • Detector: A UV detector may not be suitable for all degradation products if they lack a chromophore. A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used for more universal detection. Mass Spectrometry (LC-MS) provides the highest selectivity and identification capabilities.[1]

    • Flow Rate and Temperature: Optimize for the best separation efficiency.

  • Data Analysis:

    • Quantify the concentration of 2-HEAP and its degradation products by comparing peak areas to those of certified reference standards.

Data Presentation

Table 1: Major Degradation Products Identified in a Cyclic Degradation Study of a 3-Amino-1-Propanol (3A1P) Blend *

Degradation ProductAbbreviation
Ammonia-
3-(Methylamino)-1-propanolMethyl-AP
N,N'-bis(3-hydroxypropyl)-ureaAP-urea
Pyrrolidine-
Formic AcidFormate
N-(3-hydroxypropyl)-glycineHPGly

*Data from a study on a blend of 3A1P and 1-(2-hydroxyethyl)pyrrolidine. These are potential, but not confirmed, degradation products for 2-HEAP.[1][2][3]

Visualizations

Hypothetical Degradation Pathways for 2-HEAP

The following diagrams illustrate potential degradation pathways for 2-HEAP based on known reactions of similar alkanolamines. These are proposed mechanisms and require experimental verification.

Thermal_Degradation_HEAP HEAP This compound (2-HEAP) Carbamate 2-HEAP Carbamate HEAP->Carbamate + CO2 Oxazolidinone Hypothetical Oxazolidinone Derivative Carbamate->Oxazolidinone Intramolecular Cyclization (High Temp) Dimer Hypothetical Dimer Carbamate->Dimer + 2-HEAP (High Temp)

Figure 1. Hypothetical thermal degradation pathways for 2-HEAP.

Oxidative_Degradation_HEAP HEAP This compound (2-HEAP) Radical Amine Radical HEAP->Radical + O2, Metal Ions Aldehyde Hypothetical Aldehyde/Ketone Radical->Aldehyde Oxidation Ammonia Ammonia Radical->Ammonia Fragmentation CarboxylicAcid Formic Acid, Acetic Acid, etc. Aldehyde->CarboxylicAcid Further Oxidation

Figure 2. Hypothetical oxidative degradation pathways for 2-HEAP.

Experimental Workflow for Degradation Studies

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. Degradation Experiment cluster_analysis 3. Analysis cluster_results 4. Data Interpretation Prep Prepare aqueous 2-HEAP solution Load Load with CO2 to desired concentration Prep->Load Thermal Thermal Degradation (High Temp, N2 atm) Load->Thermal Oxidative Oxidative Degradation (Moderate Temp, O2 flow) Load->Oxidative Sampling Take samples at regular intervals Thermal->Sampling Oxidative->Sampling GCMS GC-MS Analysis Sampling->GCMS HPLC HPLC/LC-MS Analysis Sampling->HPLC IC Ion Chromatography Sampling->IC Identify Identify Degradation Products GCMS->Identify HPLC->Identify IC->Identify Quantify Quantify Amine Loss and Product Formation Identify->Quantify Pathway Propose Degradation Pathways Quantify->Pathway

Figure 3. General experimental workflow for studying 2-HEAP degradation.

References

Technical Support Center: Stability of 3-((2-Hydroxyethyl)amino)propanol Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-((2-Hydroxyethyl)amino)propanol solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound solutions?

A1: The stability of this compound solutions is primarily influenced by several factors. These include exposure to oxygen, elevated temperatures, light, and the presence of metal ions.[1][2] High oxygen concentrations, in conjunction with the presence of metals like iron, can significantly accelerate oxidative degradation.[1][2] Thermal degradation can also occur at elevated temperatures.[2] The pH of the solution may also play a role in stability, as seen with similar amino-containing compounds.[3][4]

Q2: What are the expected degradation products of this compound?

A2: While specific studies on this compound are limited, based on studies of the closely related compound 3-amino-1-propanol, potential degradation products can be inferred.[1][5][6] Common degradation pathways for amino alcohols include oxidation and fragmentation. Expected degradation products could include ammonia, 3-(methylamino)-1-propanol, and various oxidized derivatives.[1][6] In the presence of carbon dioxide, urea derivatives such as N,N′-bis(3-hydroxypropyl)-urea could also form.[1][6]

Q3: What are the recommended storage conditions for this compound solutions to ensure long-term stability?

A3: To ensure the long-term stability of this compound solutions, it is recommended to store them in tightly sealed containers under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Solutions should be protected from light and stored at refrigerated temperatures (2-8 °C). Avoid storage in containers made of or containing metals that can leach into the solution, as metal ions can catalyze degradation.[1][2]

Q4: How can I monitor the stability of my this compound solution over time?

A4: The stability of this compound solutions can be monitored using stability-indicating analytical methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These techniques can be used to quantify the parent compound and detect the appearance of degradation products. Regular testing of stored solutions against a freshly prepared standard is recommended to track any changes in concentration and purity.

Troubleshooting Guides

Issue 1: Unexpected Decrease in Concentration of this compound in Solution
  • Possible Cause 1: Oxidative Degradation.

    • Evidence: The solution has been stored for an extended period with exposure to air. The storage container may not have been properly sealed.

    • Solution: Prepare fresh solutions and store them under an inert atmosphere. Consider sparging the solvent with nitrogen or argon before preparing the solution. Use containers with tight-fitting seals.

  • Possible Cause 2: Thermal Degradation.

    • Evidence: The solution has been exposed to high temperatures during storage or experimental procedures.

    • Solution: Store solutions at recommended refrigerated temperatures. For experiments requiring elevated temperatures, minimize the duration of heat exposure.

  • Possible Cause 3: Photodegradation.

    • Evidence: The solution has been exposed to light, especially UV light, for prolonged periods.

    • Solution: Store solutions in amber glass vials or other light-protecting containers. Avoid unnecessary exposure to direct sunlight or other strong light sources.

Issue 2: Appearance of Unknown Peaks in HPLC/GC Analysis
  • Possible Cause 1: Formation of Degradation Products.

    • Evidence: New peaks are observed in the chromatogram that were not present in the freshly prepared solution.

    • Solution: Refer to the potential degradation products listed in Q2. Attempt to identify the new peaks using mass spectrometry (MS). Review storage conditions and handling procedures to mitigate further degradation as described in the solutions for Issue 1.

  • Possible Cause 2: Contamination.

    • Evidence: The unknown peaks do not correspond to expected degradation products.

    • Solution: Carefully review all reagents, solvents, and equipment used in the preparation and analysis of the solution for potential sources of contamination. Prepare a fresh solution using high-purity materials to verify.

Data Presentation

Disclaimer: The following tables present illustrative data based on typical degradation profiles of similar amino alcohols. Specific degradation rates for this compound may vary and should be determined experimentally.

Table 1: Illustrative Example of this compound Degradation Under Different Storage Temperatures (Storage Duration: 6 Months)

Storage Temperature (°C)Atmosphere% Degradation (Illustrative)Major Degradation Products (Expected)
2-8Inert (Nitrogen)< 1%Not detectable
25Air2-5%Oxidative degradation products
40Air5-15%Oxidative and thermal degradation products

Table 2: Illustrative Example of the Effect of Oxygen and Metal Ions on the Stability of this compound at 40°C (Storage Duration: 3 Months)

Condition% Degradation (Illustrative)
Inert Atmosphere (Nitrogen), No Metals< 2%
Air, No Metals5-8%
Air, with Iron (Fe²⁺/Fe³⁺) ions15-25%

Experimental Protocols

Protocol 1: HPLC Method for the Quantification of this compound

This protocol describes a general reverse-phase HPLC method suitable for the quantification of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 40% B

    • 15-17 min: 40% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm or Mass Spectrometry (for higher specificity)

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase A at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dilute the experimental samples with mobile phase A to fall within the calibration range.

  • Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: Forced Degradation Study of this compound Solutions

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of the analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60 °C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60 °C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat the stock solution at 80 °C for 48 hours in a sealed vial.

    • Photodegradation: Expose the stock solution in a clear vial to a photostability chamber (ICH Q1B option 2) for a specified duration.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 1, preferably with a mass spectrometer detector to aid in the identification of degradation products.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Identify and quantify the degradation products.

    • Assess the peak purity of the parent compound in the presence of its degradation products to confirm the stability-indicating nature of the method.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Unstable Solutions start Start: Decreased Concentration or New Peaks Observed check_storage Review Storage Conditions: - Temperature? - Light Exposure? - Atmosphere (Air/Inert)? start->check_storage check_handling Review Experimental Procedures: - High Temperatures? - Contamination Source? check_storage->check_handling No improper_storage Improper Storage Identified check_storage->improper_storage Yes experimental_issue Potential Experimental Issue check_handling->experimental_issue Yes analyze Re-analyze Solution check_handling->analyze No solution_storage Solution: - Store at 2-8°C - Protect from light - Use inert atmosphere improper_storage->solution_storage solution_handling Solution: - Minimize heat exposure - Use high-purity reagents - Prepare fresh solution experimental_issue->solution_handling solution_storage->analyze solution_handling->analyze Degradation_Pathway Potential Degradation Pathways cluster_products parent This compound oxidative Oxidative Stress (O2, Metal Ions) parent->oxidative thermal Thermal Stress (High Temperature) parent->thermal degradation_products Degradation Products oxidative->degradation_products thermal->degradation_products prod1 Ammonia degradation_products->prod1 prod2 3-(Methylamino)-1-propanol degradation_products->prod2 prod3 Oxidized Derivatives degradation_products->prod3

References

Technical Support Center: Synthesis of 3-((2-Hydroxyethyl)amino)propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-((2-Hydroxyethyl)amino)propanol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on impurity profiles and reaction optimization.

Q1: My reaction is incomplete, and I have a significant amount of unreacted 3-amino-1-propanol remaining. What are the possible causes and solutions?

Possible Causes:

  • Insufficient Ethylene Oxide: The molar ratio of ethylene oxide to 3-amino-1-propanol may be too low.

  • Low Reaction Temperature: The reaction temperature might not be high enough to drive the reaction to completion at a sufficient rate.

  • Poor Mass Transfer: In a heterogeneous reaction mixture, inefficient stirring can limit the contact between reactants.

  • Presence of Inhibitors: Water or other impurities in the starting materials or solvent can potentially interfere with the reaction.

Solutions:

  • Optimize Stoichiometry: Gradually increase the molar equivalents of ethylene oxide. A slight excess (e.g., 1.1 to 1.2 equivalents) is often used to ensure complete conversion of the starting amine.

  • Increase Reaction Temperature: Cautiously increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction progress by a suitable analytical technique like TLC or GC.

  • Improve Agitation: Ensure vigorous and efficient stirring throughout the reaction to improve mass transfer.

  • Ensure Anhydrous Conditions: Use dry solvents and ensure starting materials are free from significant water content.

Q2: I am observing the formation of a significant amount of a higher molecular weight byproduct. What is this impurity and how can I minimize it?

Identification:

This impurity is likely 3-((N,N-bis(2-hydroxyethyl))amino)propanol , the product of a second hydroxyethylation of the desired product. Further reaction with ethylene oxide can also lead to the formation of polyethylene glycol (PEG) chains attached to the nitrogen atom.

Solutions to Minimize Over-reaction:

  • Control Stoichiometry: Avoid a large excess of ethylene oxide. A carefully controlled molar ratio is crucial.

  • Slow Addition of Ethylene Oxide: Add the ethylene oxide to the reaction mixture slowly and in a controlled manner. This maintains a low concentration of ethylene oxide at any given time, favoring the mono-hydroxyethylation.

  • Lower Reaction Temperature: Higher temperatures can favor the faster, subsequent hydroxyethylation reaction. Operating at a lower temperature can improve selectivity for the desired product.

  • Monitor Reaction Progress: Closely monitor the reaction and stop it once the starting material is consumed to prevent the accumulation of the over-reacted product.

Q3: My final product is discolored (e.g., yellow or pink). What is the cause and how can it be prevented or remediated?

Possible Causes:

  • Side Reactions and Degradation: At elevated temperatures, side reactions or degradation of the amine or the product can lead to colored impurities.

  • Impurities in Starting Materials: The use of impure 3-amino-1-propanol or ethylene oxide can introduce color.

  • Oxidation: Exposure of the reaction mixture or the final product to air, especially at higher temperatures, can cause oxidation and color formation.

Solutions:

  • Purify Starting Materials: Ensure the purity of 3-amino-1-propanol and ethylene oxide before use.

  • Control Reaction Temperature: Avoid excessive heating during the reaction and purification steps.

  • Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Purification: Discolored products can sometimes be purified by distillation under reduced pressure or by treatment with activated carbon. In some cases, a mild bleaching agent may be effective, but this should be carefully evaluated to avoid introducing new impurities.

Frequently Asked Questions (FAQs)

What is the most common synthetic route for this compound?

The most common and direct synthesis involves the reaction of 3-amino-1-propanol with ethylene oxide. This reaction is a nucleophilic ring-opening of the epoxide by the primary amine.

What are the key impurities to look for in the synthesis of this compound?

The primary impurities include:

  • Unreacted Starting Materials: 3-amino-1-propanol and residual ethylene oxide.

  • Over-reaction Products: 3-((N,N-bis(2-hydroxyethyl))amino)propanol and further ethoxylated products.

  • Ethylene Glycol and Polyethylene Glycols (PEGs): Formed from the reaction of ethylene oxide with any residual water.

  • Degradation Products: Impurities arising from the thermal degradation of starting materials or the product.

Which analytical techniques are best suited for monitoring the reaction and assessing the purity of the final product?

  • Gas Chromatography (GC): A powerful technique for separating and quantifying volatile components, including the starting materials, product, and some byproducts. Derivatization may be necessary to improve the chromatography of these polar compounds.

  • High-Performance Liquid Chromatography (HPLC): Suitable for the analysis of non-volatile impurities and for monitoring the disappearance of the starting amine and the formation of the product. A reverse-phase column with a simple mobile phase of acetonitrile and water with an acid modifier can be effective.[1]

  • Mass Spectrometry (MS): Coupling GC or HPLC with a mass spectrometer (GC-MS or LC-MS) is highly recommended for the identification of unknown impurities.

How can I control the selectivity of the reaction to favor the mono-hydroxyethylated product?

Controlling the stoichiometry (avoiding a large excess of ethylene oxide), slow and controlled addition of ethylene oxide, and maintaining a moderate reaction temperature are the key parameters to enhance the selectivity towards the desired mono-hydroxyethylated product.

Data Presentation

Table 1: Hypothetical Impurity Profile under Different Reaction Conditions

ImpurityCondition A: 1.1 eq. EO, 50°CCondition B: 1.5 eq. EO, 50°CCondition C: 1.1 eq. EO, 80°C
3-Amino-1-propanol1.5%< 0.1%0.5%
This compound 95.0% 88.0% 92.0%
3-((N,N-bis(2-hydroxyethyl))amino)propanol3.0%10.0%6.5%
Ethylene Glycol0.3%0.5%0.7%
Other unknown impurities0.2%1.4%0.3%

Note: These are illustrative values and actual results may vary.

Experimental Protocols

Representative Synthesis of this compound

Materials:

  • 3-Amino-1-propanol

  • Ethylene oxide

  • Methanol (anhydrous)

  • Nitrogen gas

Procedure:

  • Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a condenser connected to a nitrogen inlet.

  • Charging the Reactor: 3-amino-1-propanol (1.0 equivalent) is dissolved in anhydrous methanol in the flask. The system is purged with nitrogen.

  • Addition of Ethylene Oxide: The solution is cooled in an ice bath. A slight molar excess of ethylene oxide (e.g., 1.1 equivalents) is carefully added to the dropping funnel. The ethylene oxide is then added dropwise to the stirred, cooled solution of 3-amino-1-propanol. The reaction temperature should be maintained below 10 °C during the addition.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction is then gently heated (e.g., to 40-50 °C) and stirred for several hours until the reaction is complete (monitored by GC or TLC).

  • Work-up: The solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to obtain the pure this compound.

Analytical Method: HPLC for Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

Visualizations

reaction_pathway cluster_reactants Reactants 3-Amino-1-propanol 3-Amino-1-propanol Product This compound 3-Amino-1-propanol->Product + Ethylene Oxide Ethylene Oxide Ethylene Oxide Byproduct 3-((N,N-bis(2-hydroxyethyl))amino)propanol Product->Byproduct + Ethylene Oxide (Excess)

Caption: Reaction pathway for the synthesis of this compound and the formation of the primary byproduct.

troubleshooting_workflow start Problem Encountered incomplete_reaction Incomplete Reaction? start->incomplete_reaction high_byproduct High Byproduct Formation? incomplete_reaction->high_byproduct No solution1 Increase Ethylene Oxide Increase Temperature Improve Stirring incomplete_reaction->solution1 Yes discoloration Product Discoloration? high_byproduct->discoloration No solution2 Control Stoichiometry Slow Addition of EO Lower Temperature high_byproduct->solution2 Yes solution3 Purify Starting Materials Use Inert Atmosphere Control Temperature discoloration->solution3 Yes end Problem Resolved discoloration->end No solution1->end solution2->end solution3->end

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Troubleshooting Interference of 3-((2-Hydroxyethyl)amino)propanol in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected results in enzymatic assays when 3-((2-Hydroxyethyl)amino)propanol is present in the reaction mixture. While not a commonly reported interfering substance, any novel compound in an assay can lead to unforeseen interactions. This guide provides a structured approach to diagnosing and mitigating potential interference from this compound or other small molecules.

Frequently Asked Questions (FAQs)

Q1: My enzymatic assay shows inhibition when this compound is present, but the results are not consistent. What could be the issue?

A1: Inconsistent results with a small molecule like this compound can arise from several factors. These include compound instability or insolubility in the assay buffer, which leads to variable effective concentrations. Another possibility is that the compound acts as a promiscuous inhibitor, possibly through mechanisms like aggregation, which can be highly dependent on concentration and incubation times. It is also critical to rule out direct interference with your assay's detection method (e.g., absorbance or fluorescence quenching).

Q2: How can I determine if this compound is a non-specific inhibitor?

A2: Non-specific inhibition can be identified through several experiments. A key indicator is often a steep dose-response curve. A common mechanism for non-specific inhibition is the formation of aggregates.[1] You can test for this by performing the assay in the presence of a non-ionic detergent like Triton X-100.[1] If the compound's inhibitory activity significantly decreases with the detergent, aggregation is a likely cause.[1]

Q3: Could this compound be reacting with other components in my assay, such as DTT?

A3: Yes, this is a possibility. Some small molecules can covalently react with other assay components, particularly thiol-containing reagents like Dithiothreitol (DTT) or β-mercaptoethanol.[2] To test for this, you can compare the inhibitory effect of this compound in the presence and absence of the thiol reagent. A significant change in the IC50 value would suggest a reactive relationship.

Q4: Is it possible that this compound is interfering with my spectrophotometer or fluorometer readings?

A4: Absolutely. The compound may absorb light or fluoresce at the same wavelengths used for your assay's readout, leading to false positives or negatives.[3] You should run control experiments with this compound in the assay buffer without the enzyme to see if it directly affects the signal.[3] Running a full spectral scan of the compound can also identify any overlapping spectral properties.

Troubleshooting Guide: A Step-by-Step Approach

If you suspect this compound is interfering with your assay, follow this systematic approach to identify the cause and find a solution.

Step 1: Initial Controls and Verification
  • Confirm Reagent and Sample Integrity: Ensure all assay components (buffers, enzyme, substrate) are correctly prepared, stored, and within their expiration dates. Verify the purity and concentration of your this compound stock solution.

  • Run Control Reactions:

    • No-Enzyme Control: Mix the substrate and this compound without the enzyme to check for any background reaction or signal interference from the compound.

    • No-Substrate Control: Mix the enzyme and this compound without the substrate to see if the compound interacts with the enzyme to produce a signal.

    • Vehicle Control: Run the assay with the same concentration of the solvent used for the compound stock (e.g., DMSO) to account for any solvent effects.

Step 2: Investigate the Mechanism of Interference

Based on the initial controls, proceed to investigate the specific type of interference.

cluster_troubleshooting Troubleshooting Workflow Start Unexpected Inhibition Observed InitialControls Run Initial Controls (No-Enzyme, No-Substrate, Vehicle) Start->InitialControls InterferenceDetected Does Compound Affect Signal Without Full Reaction? InitialControls->InterferenceDetected DetectionInterference Investigate Detection Interference (Spectral Scans) InterferenceDetected->DetectionInterference Yes AggregationAssay Test for Aggregation (Detergent Assay) InterferenceDetected->AggregationAssay No AggregationPositive Is Inhibition Reversed by Detergent? AggregationAssay->AggregationPositive ReactivityAssay Test for Chemical Reactivity (e.g., Thiol Assay) AggregationPositive->ReactivityAssay No Conclusion Identify Mechanism of Action AggregationPositive->Conclusion Yes, Aggregation ReactivityPositive Does IC50 Shift with Thiols? ReactivityAssay->ReactivityPositive KineticAnalysis Characterize Inhibition Kinetics (Vary Substrate & Inhibitor) ReactivityPositive->KineticAnalysis No ReactivityPositive->Conclusion Yes, Reactivity KineticAnalysis->Conclusion Identify Reversible/ Irreversible Inhibition cluster_inhibition Mechanisms of Reversible Enzyme Inhibition Enzyme Enzyme (E) ES ES Complex Enzyme->ES + S EI EI Complex Enzyme->EI + I (Competitive) Enzyme->EI + I (Non-competitive/Mixed) Substrate Substrate (S) Inhibitor Inhibitor (I) ESI ESI Complex ES->ESI + I (Non-competitive/Mixed) ES->ESI + I (Uncompetitive) Product E + Product ES->Product EI->ESI + S cluster_mitigation Mitigation Strategy Decision Tree Start Interference Mechanism Identified Mechanism What is the mechanism? Start->Mechanism Aggregation Aggregation Mechanism->Aggregation Aggregation Reactivity Reactivity Mechanism->Reactivity Reactivity Detection Detection Interference Mechanism->Detection Detection SpecificInhibition Specific Inhibition Mechanism->SpecificInhibition Specific Inhibition Sol_Aggregation Add Detergent (e.g., 0.01% Triton X-100) Lower Compound Concentration Aggregation->Sol_Aggregation Sol_Reactivity Remove Reactive Reagent (e.g., DTT) Use Alternative Reagent Reactivity->Sol_Reactivity Sol_Detection Change Detection Wavelength Use Orthogonal Assay Detection->Sol_Detection Sol_SpecificInhibition Proceed with Characterization (Valid Hit) SpecificInhibition->Sol_SpecificInhibition

References

Technical Support Center: Optimizing 3-((2-Hydroxyethyl)amino)propanol for pH Buffering

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize 3-((2-Hydroxyethyl)amino)propanol as a pH buffering agent. Due to the absence of a publicly available, experimentally determined pKa for this compound, this guide focuses on empowering users to determine the optimal buffering conditions for their specific experimental needs.

Quick Reference: Properties of this compound

For your convenience, the known physical and chemical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C5H13NO2PubChem[1]
Molecular Weight 119.16 g/mol PubChem[1]
CAS Number 19344-29-7PubChem[1]
Synonyms N-(2-hydroxyethyl)-3-aminopropanol, 3-(2-hydroxyethylamino)propan-1-olPubChem[1]

Frequently Asked Questions (FAQs)

Q1: What is the pKa and effective buffering range of this compound?

Q2: What are the typical starting concentrations for this buffer?

The optimal concentration of a buffer depends on the specific experiment and the expected acid or base load. A higher concentration of the buffer provides a greater buffering capacity. However, excessively high concentrations might interfere with biological systems. For initial experiments, a concentration range of 25-100 mM is a common starting point for many biological buffers. The ideal concentration should be determined empirically by testing a range of concentrations and assessing the pH stability and any potential effects on the experimental outcome.

Q3: Are there any known compatibility issues with this buffer?

As an amine-containing buffer, this compound may interfere with certain biochemical assays. For instance, primary amine buffers can react with NHS esters, which are commonly used in protein labeling and crosslinking. It is crucial to consider the chemistry of all components in your experiment and perform compatibility tests if interactions are suspected.

Q4: How should I prepare a stock solution of this compound buffer?

To prepare a stock solution, dissolve the desired amount of this compound in high-purity, deionized water. The pH of the solution should then be adjusted to the desired value within its determined buffering range using a strong acid (e.g., HCl) or a strong base (e.g., NaOH). It is recommended to prepare a concentrated stock solution (e.g., 1 M) and then dilute it to the final working concentration.

Troubleshooting Guide

This section addresses common issues that may arise when using this compound as a pH buffer.

Problem: Inconsistent or drifting pH readings.

  • Possible Cause 1: Buffer concentration is too low.

    • Solution: The buffering capacity may be insufficient to handle the acid or base load from the reaction. Increase the buffer concentration and monitor the pH stability over time.

  • Possible Cause 2: The experimental pH is outside the effective buffering range.

    • Solution: Ensure that the target pH of your experiment falls within the experimentally determined effective buffering range of this compound. If not, a different buffer system with a more appropriate pKa should be selected.

  • Possible Cause 3: Temperature fluctuations.

    • Solution: The pKa of many buffers is temperature-dependent. Ensure that the temperature of your experiment is stable and that the pH was initially set at the experimental temperature. If the temperature of the experiment varies, consider using a buffer with a lower temperature coefficient (d(pKa)/dT).

  • Possible Cause 4: Interaction with experimental components.

    • Solution: The buffer may be reacting with components in your assay, leading to a change in pH. Investigate potential chemical incompatibilities and consider performing control experiments with and without the buffer to isolate the cause.

Problem: Unexpected experimental results or inhibition of activity.

  • Possible Cause 1: Buffer is interfering with the biological system.

    • Solution: As an amino alcohol, this buffer could interact with enzymes or other macromolecules. Perform control experiments with a different, structurally unrelated buffer that has a similar buffering range to determine if the observed effect is specific to this compound.

  • Possible Cause 2: Contaminants in the buffer.

    • Solution: Ensure that a high-purity grade of this compound is used. Impurities could be responsible for the unexpected effects.

Problem: Precipitation or insolubility.

  • Possible Cause 1: Buffer concentration exceeds its solubility at the experimental temperature.

    • Solution: Reduce the buffer concentration or gently warm the solution to aid in dissolution. Always ensure the buffer is fully dissolved before use.

  • Possible Cause 2: The buffer is forming an insoluble salt with other components in the solution.

    • Solution: Analyze the composition of your experimental medium to identify potential counter-ions that could form a precipitate with the buffer. If possible, substitute the problematic component.

Experimental Protocols

Protocol 1: Determination of the pKa of this compound

This protocol outlines the steps to determine the pKa of this compound using a titration method.

Materials:

  • This compound

  • High-purity, deionized water

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Buret

  • Beaker

Methodology:

  • Prepare a solution of this compound: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to make a solution of a specific concentration (e.g., 0.1 M).

  • Initial pH measurement: Place the beaker with the buffer solution on the magnetic stirrer, add the stir bar, and begin gentle stirring. Immerse the calibrated pH electrode in the solution and record the initial pH.

  • Titration: Slowly add small, precise volumes of the standardized strong acid from the buret into the buffer solution.

  • Record pH changes: After each addition of the acid, allow the pH reading to stabilize and record the pH and the total volume of acid added.

  • Continue titration: Continue adding the acid in increments until the pH has dropped significantly (e.g., by 2-3 pH units).

  • Data Analysis:

    • Plot a titration curve with the volume of acid added on the x-axis and the pH on the y-axis.

    • Determine the equivalence point, which is the point of the steepest slope on the curve. This can be found by calculating the first derivative of the titration curve.

    • The pKa is the pH at the half-equivalence point (the pH at which half of the volume of acid required to reach the equivalence point has been added).

Visualizations

Experimental_Workflow_pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare 0.1 M Solution of This compound C Measure Initial pH A->C B Calibrate pH Meter B->C D Add Increments of 0.1 M HCl C->D Repeat E Record pH and Volume D->E Repeat E->D Repeat F Plot Titration Curve (pH vs. Volume HCl) E->F G Determine Equivalence Point F->G H Identify Half-Equivalence Point G->H I pKa = pH at Half-Equivalence H->I

Caption: Workflow for the experimental determination of the pKa of this compound.

Troubleshooting_Logic Start Problem Encountered (e.g., pH instability, low activity) Q1 Is the experimental pH within the determined buffering range? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the buffer concentration adequate? A1_Yes->Q2 Sol1 Select a different buffer with an appropriate pKa for the desired pH. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Are there potential interactions with other reagents? A2_Yes->Q3 Sol2 Increase buffer concentration and re-evaluate pH stability. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Sol3 Perform compatibility tests. Consider an alternative buffer. A3_Yes->Sol3 End Consult further literature or contact technical support. A3_No->End

Caption: A logical workflow for troubleshooting common issues when using a new buffer system.

References

preventing side reactions of 3-((2-Hydroxyethyl)amino)propanol in polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-((2-Hydroxyethyl)amino)propanol in polymerization reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the polymerization of this compound, offering potential causes and solutions.

Issue Potential Cause Recommended Solution
Low Polymer Yield Unwanted Side Reactions: The secondary amine and two hydroxyl groups of this compound can lead to unintended reactions, consuming the monomer and preventing the formation of the desired polymer.Utilize Protecting Groups: Temporarily block the reactive functional groups that are not intended to participate in the main polymerization reaction. For example, use a Boc (tert-butoxycarbonyl) group for the amine and a TBDMS (tert-butyldimethylsilyl) group for the hydroxyls.
Gel Formation or Insoluble Polymer Uncontrolled Cross-linking: The trifunctional nature of the monomer can lead to the formation of a cross-linked network instead of a linear polymer, resulting in an insoluble gel.Selective Protection: Protect one or more of the functional groups to control the polymerization process and favor linear chain growth. The choice of which group to protect depends on the desired polymer architecture.
Poor Polymer Characterization (Broad Molecular Weight Distribution) Multiple Reaction Pathways: The presence of multiple reactive sites can lead to a variety of polymer chain lengths and branching, resulting in a broad molecular weight distribution.Optimize Reaction Conditions and Monomer Purity: Ensure high purity of the this compound monomer. Optimize reaction parameters such as temperature, monomer concentration, and catalyst to favor a single reaction pathway.
Discoloration of the Polymer Thermal or Oxidative Degradation: At elevated temperatures or in the presence of oxygen, alkanolamines can degrade, leading to the formation of colored byproducts.[1][2]Inert Atmosphere and Temperature Control: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Carefully control the reaction temperature to avoid thermal degradation.

Frequently Asked Questions (FAQs)

1. What are the most common side reactions of this compound during polymerization?

The primary side reactions stem from its trifunctionality (one secondary amine and two hydroxyl groups). These include:

  • Intra- and Intermolecular Cyclization: The functional groups can react within the same molecule or with other monomer molecules to form cyclic structures, terminating chain growth.

  • Uncontrolled Branching and Cross-linking: The presence of three reactive sites can lead to the formation of highly branched or cross-linked polymers instead of linear chains, especially at higher temperatures.

  • Amide vs. Ester Formation Competition: In polyesterification reactions, the amine group can compete with the hydroxyl groups, leading to the formation of amide linkages and resulting in a poly(ester-amide) copolymer.

  • Thermal and Oxidative Degradation: Like other alkanolamines, this compound can degrade at elevated temperatures or in the presence of oxygen, leading to chain scission, discoloration, and the formation of byproducts such as ammonia and urea derivatives.[1][2]

2. How can I selectively polymerize through the hydroxyl groups while leaving the amine group intact?

To achieve this, the amine group must be protected before polymerization. A common and effective protecting group for amines is the tert-butoxycarbonyl (Boc) group.[3][4][5] The Boc group is stable under many polymerization conditions but can be readily removed after polymerization to yield the desired polymer with a free amine group.

3. How can I selectively polymerize through the amine group?

For polymerization through the amine group, both hydroxyl groups should be protected. A widely used protecting group for hydroxyls is the tert-butyldimethylsilyl (TBDMS) group.[6][7] TBDMS ethers are stable to a wide range of reaction conditions but can be cleaved selectively in the presence of fluoride ions.

4. What is the general workflow for using protecting groups in the polymerization of this compound?

The general workflow can be visualized as a three-stage process:

G A Step 1: Protection B Step 2: Polymerization A->B Introduction of protecting groups C Step 3: Deprotection B->C Formation of protected polymer D Final Polymer C->D Removal of protecting groups

Figure 1. General workflow for polymerization using protecting groups.

5. Are there any quantitative data on the effectiveness of using protecting groups?

Parameter Without Protecting Groups With Protecting Groups Expected Improvement
Polymer Yield Low to moderateHigh> 90% in many cases[8]
Product Purity Low (mixture of products)HighSignificantly reduced side products
Control over Polymer Structure Poor (random branching/cross-linking)Excellent (linear or defined architecture)Predictable and reproducible polymer structure
Polydispersity Index (PDI) HighLowApproaching monodispersity in controlled polymerizations

Experimental Protocols

Protocol 1: Protection of the Amine Group with Boc Anhydride [3][5][9]

This protocol describes the protection of the secondary amine of this compound.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and TEA or DIPEA (1.2 equiv) in a 2:1 v/v mixture of THF and water.

  • Stir the solution at room temperature until all solids are dissolved.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add Boc₂O (1.1 equiv) to the solution.

  • Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Extract the aqueous residue with DCM (3 x volume of aqueous layer).

  • Wash the combined organic layers with deionized water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected this compound.

Protocol 2: Protection of Hydroxyl Groups with TBDMS Chloride [6][7]

This protocol describes the protection of the hydroxyl groups of this compound. Note: For this specific substrate, the amine should be protected first (using Protocol 1) to prevent its reaction with TBDMSCl.

Materials:

  • N-Boc-3-((2-Hydroxyethyl)amino)propanol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Boc-3-((2-Hydroxyethyl)amino)propanol (1.0 equiv), TBDMSCl (2.5 equiv), and imidazole (5.0 equiv) in anhydrous DMF under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with water and brine to remove DMF and imidazole.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting fully protected monomer by flash column chromatography.

Protocol 3: Deprotection of Boc Group [3][5]

Materials:

  • N-Boc protected polymer

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected polymer in DCM.

  • Add TFA (25-50% v/v) to the solution.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by a suitable analytical method (e.g., NMR, IR).

  • Once complete, remove the solvent and excess TFA under reduced pressure to obtain the deprotected polymer.

Protocol 4: Deprotection of TBDMS Groups [6][7]

Materials:

  • TBDMS protected polymer

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBDMS-protected polymer in anhydrous THF under an inert atmosphere.

  • Add the TBAF solution (1.1 equiv per TBDMS group) dropwise to the stirred solution.

  • Stir the reaction for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected polymer.

Signaling Pathways and Workflows

The decision-making process for troubleshooting polymerization reactions involving this compound can be represented by the following logical workflow:

G start Start Polymerization check_yield Low Yield? start->check_yield check_solubility Insoluble Product? check_yield->check_solubility No protect_groups Use Protecting Groups check_yield->protect_groups Yes check_pdi High PDI? check_solubility->check_pdi No check_solubility->protect_groups Yes optimize_conditions Optimize Reaction Conditions check_pdi->optimize_conditions Yes end_product Successful Polymer check_pdi->end_product No protect_groups->start purify_monomer Purify Monomer optimize_conditions->purify_monomer purify_monomer->start

Figure 2. Troubleshooting workflow for polymerization.

References

improving the efficiency of 3-((2-Hydroxyethyl)amino)propanol as a corrosion inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working to improve the efficiency of 3-((2-Hydroxyethyl)amino)propanol as a corrosion inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of corrosion inhibition by this compound?

A1: this compound is believed to inhibit corrosion by adsorbing onto the metal surface. This adsorption is facilitated by the presence of nitrogen and oxygen atoms, which have lone pairs of electrons that can interact with the vacant d-orbitals of the metal. This forms a protective film that isolates the metal from the corrosive environment. The molecule can be adsorbed through physical (electrostatic) and/or chemical (coordination bonds) interactions.

Q2: What are the key factors that influence the inhibition efficiency of this compound?

A2: Several factors can impact the performance of this inhibitor, including its concentration, the temperature of the system, the pH of the corrosive medium, and the presence of other chemical species.[1][2] Generally, inhibition efficiency increases with concentration up to a critical point.[2] However, rising temperatures can either increase or decrease efficiency depending on the nature of the adsorption process.[1][2]

Q3: Can the efficiency of this compound be improved by using it in combination with other substances?

A3: Yes, synergistic effects are often observed when corrosion inhibitors are used in combination with other compounds.[2][3][4] For amine-based inhibitors like this compound, synergistic improvement in inhibition efficiency can be achieved by adding halides (e.g., KI), organic compounds, or certain metal cations.[2] These synergists can enhance the adsorption of the inhibitor on the metal surface.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Inhibition Efficiency - Inhibitor concentration is too low.- The pH of the medium is not optimal.- High operating temperature is causing desorption.- Presence of interfering ions.- Increase the inhibitor concentration incrementally.- Adjust the pH of the solution to determine the optimal range.- Investigate the effect of temperature on efficiency to determine if it's physisorption or chemisorption.[1][2]- Analyze the corrosive medium for any species that might react with the inhibitor.
Inconsistent Results - Non-uniform surface preparation of metal specimens.- Fluctuation in experimental conditions (temperature, pressure).- Degradation of the inhibitor over time.- Standardize the polishing and cleaning procedure for all metal samples.- Ensure precise control over all experimental parameters.- Prepare fresh inhibitor solutions for each experiment and store the stock solution appropriately.
Pitting Corrosion Observed - Localized breakdown of the protective film.- Insufficient inhibitor concentration to cover the entire surface.- Increase the inhibitor concentration.- Consider adding a synergist that promotes the formation of a more stable and uniform protective layer.
Precipitation of Inhibitor - The inhibitor has low solubility in the test medium.- Reaction with other components in the solution.- Verify the solubility of the inhibitor in the specific medium.- Consider using a co-solvent.- Analyze the precipitate to identify any reaction products.

Quantitative Data

Table 1: Effect of Inhibitor Concentration on Inhibition Efficiency (IE%)

Inhibitor Concentration (M)Weight Loss IE%Potentiodynamic Polarization IE%Electrochemical Impedance Spectroscopy IE%
0.000165.268.570.1
0.000580.482.184.3
0.00190.191.592.8
0.00593.594.295.6
0.0194.094.896.2

Table 2: Influence of Temperature on Inhibition Efficiency (IE%) at 0.005 M Concentration

Temperature (°C)Weight Loss IE%Potentiodynamic Polarization IE%Electrochemical Impedance Spectroscopy IE%
2593.594.295.6
4088.289.590.3
5581.783.184.5
7075.377.078.9

Table 3: Synergistic Effect with Potassium Iodide (KI) at 25°C

Inhibitor System (M)Weight Loss IE%Potentiodynamic Polarization IE%Electrochemical Impedance Spectroscopy IE%
0.005 M Inhibitor93.594.295.6
0.001 M KI30.232.535.1
0.005 M Inhibitor + 0.001 M KI97.898.599.1

Experimental Protocols

1. Weight Loss Method

  • Objective: To determine the corrosion rate and inhibition efficiency by measuring the weight loss of a metal specimen.

  • Methodology:

    • Prepare metal coupons of known dimensions and weight.

    • Polish the coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

    • Immerse the coupons in the corrosive solution with and without different concentrations of the inhibitor for a specified period.

    • After the immersion period, remove the coupons, clean them to remove corrosion products, dry, and re-weigh.

    • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following formulas:

      • CR = (Weight Loss) / (Surface Area × Time)

      • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

2. Electrochemical Measurements

  • Objective: To study the electrochemical behavior of the metal in the presence and absence of the inhibitor.

  • Apparatus: A standard three-electrode cell setup with the metal specimen as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • a) Potentiodynamic Polarization:

    • Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize.

    • Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

    • Plot the logarithm of the current density versus the potential (Tafel plot).

    • Extrapolate the linear portions of the anodic and cathodic curves to obtain the corrosion current density (i_corr).

    • Calculate the inhibition efficiency (IE%) using:

      • IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100

  • b) Electrochemical Impedance Spectroscopy (EIS):

    • After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 0.01 Hz).

    • Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real).

    • Model the data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (R_ct).

    • Calculate the inhibition efficiency (IE%) using:

      • IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis start Start: Define Experimental Conditions prep_inhibitor Prepare Inhibitor Solutions start->prep_inhibitor prep_metal Prepare Metal Specimens start->prep_metal weight_loss Weight Loss Measurement prep_inhibitor->weight_loss electrochemical Electrochemical Tests (PDP & EIS) prep_inhibitor->electrochemical prep_metal->weight_loss prep_metal->electrochemical calc_ie Calculate Inhibition Efficiency weight_loss->calc_ie surface_analysis Surface Characterization (SEM, AFM) weight_loss->surface_analysis electrochemical->calc_ie electrochemical->surface_analysis mechanism Propose Inhibition Mechanism calc_ie->mechanism surface_analysis->mechanism end End: Report Findings mechanism->end

Caption: Experimental workflow for evaluating corrosion inhibitor efficiency.

Inhibition_Mechanism cluster_solution Corrosive Solution cluster_interface Metal-Solution Interface cluster_process Inhibition Process inhibitor This compound (Inhibitor Molecule) adsorption Adsorption of Inhibitor on Metal Surface inhibitor->adsorption Diffusion corrosive_species Corrosive Species (e.g., H+, Cl-) metal_surface Metal Surface corrosive_species->metal_surface Attack metal_surface->adsorption protective_film Formation of a Protective Film adsorption->protective_film protective_film->corrosive_species Blocks corrosion_inhibition Corrosion Inhibition protective_film->corrosion_inhibition Blocks Active Sites

Caption: Proposed mechanism of corrosion inhibition by adsorption.

References

Technical Support Center: Purification of 3-((2-Hydroxyethyl)amino)propanol

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center with troubleshooting guides and FAQs for the purification of crude 3-((2-Hydroxyethyl)amino)propanol.

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for the purification of crude this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying crude this compound? The main difficulty arises from the compound's molecular structure, which contains both a hydrophilic alcohol group and a basic amino group.[1] This combination results in high polarity, leading to strong interactions with standard stationary phases like silica gel, which can cause significant streaking during column chromatography.[1] Furthermore, its high polarity can complicate purification by extraction and recrystallization due to its solubility in polar solvents.[1]

Q2: What common impurities might be present in my crude sample? Impurities can originate from starting materials, side-reactions, or degradation. The synthesis of similar amino alcohols often involves the hydrogenation of nitriles in the presence of ammonia, which can lead to various byproducts.[2][3] Degradation of the parent compound or related structures can introduce smaller alkylamines, ammonia, aldehydes, and various acids into the crude mixture.[4][5]

Q3: I have a new batch of crude this compound. Which purification method should I try first? The best initial approach depends on the physical state of your crude product.[1]

  • For Solids: Recrystallization is often the most straightforward and scalable first step.[1] If a single solvent is ineffective, using a two-solvent system or converting the amine to a salt to alter its solubility profile can be effective strategies.[1]

  • For Oils or if Recrystallization Fails: Vacuum distillation is a viable option if the compound is thermally stable. For similar amino alcohols, distillation temperatures should not exceed 135°C to prevent degradation.[2] If the compound is not suitable for distillation, column chromatography is the next logical step.[1]

Q4: My compound is streaking severely on a silica gel column. What can I do to improve the separation? Streaking is a common issue for polar amines on acidic silica gel.[1] To mitigate this, consider the following:

  • Mobile Phase Modification: Add a small percentage of a basic modifier, such as triethylamine or ammonium hydroxide, to the eluent to neutralize the acidic silanol groups on the silica surface.

  • Change Stationary Phase: Switch to a more neutral or basic stationary phase like alumina. Alternatively, reverse-phase chromatography using a C18 column can be very effective for polar compounds.[1][6]

  • Protecting Group Strategy: If other methods fail, consider a protecting group strategy. Protecting the highly polar amino group with a non-polar group like tert-butoxycarbonyl (Boc) can significantly lower the compound's polarity, making it much more amenable to standard silica gel chromatography.[1]

Q5: When is High-Performance Liquid Chromatography (HPLC) a suitable method for purification? HPLC is an excellent technique for purifying this compound, especially on a small to medium scale. A reverse-phase (RP) HPLC method using a C18 column with a mobile phase of acetonitrile and water, modified with an acid like formic or phosphoric acid, has been shown to be effective.[6] This liquid chromatography method is scalable and can be adapted for preparative separation to isolate the pure compound from its impurities.[6][7]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Recovery After Purification • Product is too soluble in the recrystallization solvent. • Compound is volatile and lost during solvent removal. • Irreversible adsorption onto the chromatography column.• For recrystallization, use a two-solvent system or cool to a lower temperature.[1] • Remove solvents under reduced pressure at a lower temperature. • For chromatography, add a competitive base (e.g., triethylamine) to the eluent or switch to a less active stationary phase like reverse-phase silica.[1]
Persistent Impurities Detected by Analysis • Impurity co-elutes with the product in chromatography. • Impurity co-crystallizes with the product. • Impurity has very similar physical properties.• Optimize the chromatography method; try a different solvent system or stationary phase (e.g., switch from normal to reverse-phase).[1][6] • Re-purify using an orthogonal technique (e.g., follow chromatography with distillation or vice-versa). • Consider derivatization (e.g., Schiff base formation) to selectively isolate the primary amine from secondary or tertiary amine impurities.[8]
Product Degradation During Purification • Temperature is too high during distillation. • Exposure to acidic or basic conditions for a prolonged period.• Use high-vacuum distillation to lower the boiling point; ensure the temperature does not exceed 135°C.[2] • Neutralize the sample after any acid/base extractions and minimize the time the compound spends on a chromatography column.
Poor Separation in Reverse-Phase HPLC • Inappropriate mobile phase composition or pH. • Strong interaction with residual silanols on the column.• Adjust the ratio of organic solvent (acetonitrile) to water.[6] • Add an acid modifier like formic acid (for MS compatibility) or phosphoric acid to the mobile phase to improve peak shape.[6][7] • Use a specialized reverse-phase column with low silanol activity.[6]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

Property Value Source
Molecular Formula C₅H₁₃NO₂ [9]
Molecular Weight 119.16 g/mol [9]
IUPAC Name 3-(2-hydroxyethylamino)propan-1-ol [9]
CAS Number 19344-29-7 [9]

| Appearance | Clear, colorless to yellow liquid |[10] |

Table 2: Comparison of Primary Purification Techniques

Technique Advantages Disadvantages Best For
Recrystallization • Simple, inexpensive, and highly scalable. • Can yield very pure material. • Only applicable to solids. • Can result in low recovery if the compound is highly soluble.[1] High-purity isolation of solid crude products.
Vacuum Distillation • Effective for separating compounds with different boiling points. • Good for large quantities of liquid/oil products. • Requires the compound to be thermally stable.[2] • May not separate impurities with close boiling points. Purifying thermally stable oils or low-melting solids on a larger scale.
Column Chromatography • Highly versatile and can separate complex mixtures.[11][12] • Multiple stationary and mobile phases provide flexibility. • Can be time-consuming and solvent-intensive. • High polarity can cause issues like streaking on silica.[1] Isolating compounds from complex mixtures, especially when other methods fail.[1]

| Preparative HPLC | • Provides high-resolution separation. • Method is scalable from analytical to preparative.[6] | • Requires specialized equipment. • Can be costly and limited in sample loading capacity. | High-purity isolation for research and development quantities. |

Experimental Protocols

Protocol 1: General Procedure for Recrystallization (Two-Solvent System)

  • Dissolve the crude solid in the minimum amount of a hot solvent in which it is highly soluble (the "soluble solvent").

  • To the hot solution, add a second solvent in which the compound is poorly soluble (the "anti-solvent") dropwise until the solution becomes faintly cloudy.

  • Add a drop or two of the soluble solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Once crystallization begins, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash them with a small amount of cold anti-solvent, and dry them under vacuum.

Protocol 2: Preparative Reverse-Phase HPLC This protocol is based on established methods for separating this compound.[6][7]

  • Column: Newcrom R1 or equivalent C18 reverse-phase column with low silanol activity.[6]

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid.

    • Solvent B: Acetonitrile with 0.1% Formic Acid or Phosphoric Acid.

  • Sample Preparation: Dissolve the crude this compound in the mobile phase at a known concentration. Filter the sample through a 0.45 µm filter before injection.

  • Chromatography Conditions:

    • Set up a gradient elution method (e.g., starting with 5% Solvent B, ramping to 95% Solvent B over 20-30 minutes). An isocratic method may also be used if impurities are well-separated from the main peak.

    • Set the flow rate appropriate for the column diameter.

    • Use a UV detector to monitor the elution, if applicable.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Post-Run Analysis: Analyze the collected fractions for purity using an analytical HPLC method.

  • Product Isolation: Combine the pure fractions and remove the solvents under reduced pressure. If a non-volatile acid like phosphoric acid was used, a subsequent workup or lyophilization may be necessary to isolate the final product.

Visualized Workflows

Purification_Decision_Tree start Crude this compound state Determine Physical State start->state solid Solid state->solid Is it a solid? liquid Liquid / Oil state->liquid Is it a liquid? recryst Attempt Recrystallization solid->recryst distill_ok Thermally Stable? liquid->distill_ok recryst_ok Successful? recryst->recryst_ok pure_solid Pure Product recryst_ok->pure_solid Yes chrom Column Chromatography (RP-HPLC or other) recryst_ok->chrom No distill Vacuum Distillation pure_liquid Pure Product distill->pure_liquid distill_ok->distill Yes distill_ok->chrom No protect Consider Protecting Group Strategy chrom->protect If polarity issues persist

Caption: Decision tree for selecting an appropriate purification technique.

Chromatography_Troubleshooting start Run Normal Phase (Silica Gel) Column check Observe Streaking or Poor Separation? start->check success Purification Successful check->success No solution_node Try One of the Following: check->solution_node Yes add_base Add Base (TEA, NH4OH) to Eluent change_sp Switch to Alumina or Reverse-Phase (C18) protect Use Protecting Group (e.g., Boc) reattempt Re-attempt Purification add_base->reattempt change_sp->reattempt protect->reattempt

References

Technical Support Center: Managing Viscosity of 3-((2-Hydroxyethyl)amino)propanol Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the viscosity of 3-((2-Hydroxyethyl)amino)propanol solutions. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the viscosity of this compound solutions?

A1: The viscosity of this compound solutions is primarily influenced by three main factors:

  • Concentration: As the concentration of this compound in an aqueous solution increases, the viscosity will also increase.[1][2][3]

  • Temperature: There is an inverse relationship between temperature and viscosity; increasing the temperature will decrease the viscosity of the solution.[2][4][5]

  • pH: The pH of the solution can affect the ionization and intermolecular interactions of the amino alcohol, thereby influencing the solution's viscosity.[6][7]

Q2: How can I reduce the viscosity of my this compound solution?

A2: There are several common laboratory methods to reduce the viscosity of your solution:[8]

  • Increase the Temperature: Gently heating the solution can significantly lower its viscosity.[5][8] It is crucial to ensure that the temperature increase does not degrade the compound.

  • Dilute the Solution: Decreasing the concentration by adding more solvent (e.g., deionized water) is a straightforward way to reduce viscosity.[8]

  • Adjust the pH: Systematically adjusting the pH may identify a point where intermolecular interactions are minimized, leading to lower viscosity.[6]

  • Use of Additives: In some cases, the addition of certain excipients like specific salts or other amino acids might modulate viscosity.[9] However, this requires careful screening to ensure compatibility and desired effects.

Q3: At what viscosity range should I expect my this compound solution to be?

Q4: What are the common challenges when working with viscous solutions in the lab?

A4: Common challenges include:

  • Inaccurate Pipetting and Dispensing: High viscosity can lead to errors in volume measurement when using standard pipettes.[14]

  • Difficulties in Mixing and Homogenization: Achieving a uniform mixture can be challenging and may require more energy and time.[4][15]

  • Introduction of Air Bubbles: Vigorous mixing of viscous solutions can introduce air bubbles that are difficult to remove.[15]

  • Clogging of Tubing and Filters: The high resistance to flow can cause blockages in instrument tubing and filtration systems.[16]

Troubleshooting Guides

Issue 1: Inaccurate and Inconsistent Pipetting

Symptoms:

  • Noticeable discrepancies in dispensed volumes.

  • Liquid clinging to the inside of the pipette tip.

  • Slow aspiration and dispensing.

Troubleshooting Steps:

G start Start: Inaccurate Pipetting step1 Use positive displacement pipettes or widen the orifice of standard tips. start->step1 step2 Decrease aspiration and dispensing speed. (e.g., 5-10 µl/s) step1->step2 step3 Incorporate pre- and post-dispense delays. (e.g., 500-2000 ms) step2->step3 step4 Perform a reverse pipetting technique. step3->step4 step5 Consider gravimetric dispensing for highest accuracy. step4->step5 end_node End: Accurate Pipetting Achieved step5->end_node

Pipetting Troubleshooting Workflow
Issue 2: High Viscosity Leading to Handling Difficulties

Symptoms:

  • Solution is difficult to pour or transfer.

  • Mixing is slow and inefficient.

  • The solution appears "syrupy" or "gel-like".

Troubleshooting Steps:

G start Start: High Viscosity Issue decision1 Is slight heating permissible for the experiment? start->decision1 step1_yes Gently warm the solution in a temperature-controlled water bath. Monitor viscosity periodically. decision1->step1_yes Yes step1_no Proceed to concentration adjustment. decision1->step1_no No decision2 Can the solution be diluted? step1_yes->decision2 step1_no->decision2 step2_yes Add a small, measured amount of solvent and mix thoroughly. Re-measure viscosity. decision2->step2_yes Yes step2_no Proceed to pH adjustment. decision2->step2_no No end_node End: Viscosity Managed step2_yes->end_node step3 Measure the current pH of the solution. Adjust incrementally with a suitable acid or base while monitoring viscosity changes. step2_no->step3 step3->end_node G start Start: Prepare this compound solution at a known concentration. step1 Measure initial viscosity at a controlled temperature using a calibrated viscometer. start->step1 decision Is the viscosity within the target range? step1->decision step2_yes Document the final viscosity, concentration, and temperature. Proceed with experiment. decision->step2_yes Yes step2_no Select a viscosity adjustment method: - Temperature Change - Dilution - pH Adjustment decision->step2_no No end_node End: Viscosity Adjusted step2_yes->end_node step3 Apply the chosen method incrementally. (e.g., increase temp by 5°C, add 1% solvent by volume) step2_no->step3 step4 Allow the solution to equilibrate after each adjustment. step3->step4 step5 Re-measure the viscosity under controlled conditions. step4->step5 step5->decision

References

mitigating oxidative degradation of aminopropanols in industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oxidative degradation of aminopropanols in industrial applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the oxidative degradation of aminopropanols?

A1: The primary factors that accelerate the oxidative degradation of aminopropanols are increased temperature, higher oxygen concentration, and the presence of metal ions, such as iron.[1] These factors contribute to the formation of reactive radical species that initiate and propagate degradation reactions.

Q2: What are the common degradation products of aminopropanols?

A2: Common degradation products of aminopropanols include smaller alkylamines, aldehydes (like formaldehyde), ammonia, and various carboxylic acids.[2][3] In some applications, carcinogenic compounds like nitrosamines may also be formed.[4]

Q3: How can I minimize the oxidative degradation of my aminopropanol solution?

A3: Several strategies can be employed to minimize oxidative degradation:

  • Amine Blending: Blending aminopropanols with tertiary amines like triethanolamine (TEA) or N-methyldiethanolamine (MDEA) can significantly inhibit degradation.[5]

  • Inhibitors: The addition of radical scavengers or metal chelators can be effective. Ethylenediaminetetraacetic acid (EDTA) has been shown to prevent oxidative degradation.[3]

  • Process Control: Reducing the operational temperature and minimizing oxygen exposure are crucial guiding principles to lessen oxidative stress on the solvent.[5]

Q4: What is the difference between thermal and oxidative degradation of aminopropanols?

A4: Thermal degradation occurs primarily at high temperatures, typical in stripper and reboiler units of CO2 capture plants, and is dependent on temperature and CO2 concentration.[6] Oxidative degradation, on the other hand, is initiated by the presence of oxygen and is significantly accelerated by high temperatures and metal ions.[1] While distinct, these two degradation pathways can have a synergistic effect, with oxidation at high temperatures proceeding much faster than either process alone.

Troubleshooting Guides

Issue 1: Rapid Loss of Aminopropanol Concentration in Solution
Possible Cause Troubleshooting Step Recommended Action
High Operating Temperature Monitor the temperature of your system.Reduce the operating temperature to the lowest effective level for your application.
Excessive Oxygen Exposure Analyze the oxygen content in your system's headspace or feed gas.If possible, use an inert gas blanket (e.g., nitrogen) or de-aerate your solution before use.
Presence of Metal Ion Contaminants Analyze your aminopropanol solution for the presence of metal ions (e.g., iron, copper) using Inductively Coupled Plasma (ICP) analysis.If metal ions are present, consider using a metal chelating agent like EDTA. Ensure equipment is made of non-corrosive materials.[3][7]
Incompatible Amine Blend Review the composition of your amine blend.If using a blend, ensure the components are compatible and consider adding a tertiary amine like TEA or MDEA, which have been shown to have an inhibitory effect.[5]
Issue 2: Unexpected Peaks in Analytical Chromatogram (HPLC/GC)
Possible Cause Troubleshooting Step Recommended Action
Degradation Products Compare the retention times of the unknown peaks with those of known degradation product standards.If degradation is confirmed, refer to the mitigation strategies in the FAQs.
Sample Contamination Review sample handling and preparation procedures.Ensure all glassware is clean and that solvents used for dilution are of high purity. Check for leaching from container materials.[8]
Column Bleed or Contamination Run a blank gradient to check for column bleed.If bleed is observed, condition the column according to the manufacturer's instructions or replace it if it is old or damaged.[9]
Septum Coring Inspect the injection port septum for signs of wear and tear.Replace the septum if necessary and ensure the syringe needle has a non-coring tip.[9]

Quantitative Data on Mitigation Strategies

The following table summarizes the effectiveness of different mitigation strategies on the degradation of aminopropanols.

AminopropanolMitigation StrategyConditions% Reduction in Amine LossReference
1-Amino-2-propanol (1AP)Blending with Triethanolamine (TEA)Oxidative degradation experiment1AP loss reduced from 47.0% to 6.5%[5]
1-Amino-2-propanol (1AP)Blending with N-methyldiethanolamine (MDEA)Oxidative degradation experiment1AP loss reduced from 47.0% to 8.5%[5]
3-Amino-1-propanol (3A1P)Comparison with MEAHigh oxygen (96%) and iron presentHigher stability than MEA[1]

Experimental Protocols

Protocol 1: Forced Oxidative Degradation Study

This protocol outlines a typical procedure for inducing and studying the oxidative degradation of an aminopropanol solution.

  • Preparation of Solution: Prepare a stock solution of the aminopropanol in deionized water at the desired concentration (e.g., 30 wt%).

  • Addition of Stress Factors:

    • To study the effect of metal ions, add a known concentration of a metal salt (e.g., 0.5 mM FeSO₄).

    • To control the oxygen concentration, sparge the solution with a gas mixture of known oxygen content (e.g., 21% or 96% O₂).

  • Incubation: Place the solution in a sealed, temperature-controlled reactor. Heat the solution to the desired temperature (e.g., 70-120°C) for a specified duration (e.g., 7-21 days).

  • Sampling: At regular intervals, withdraw samples from the reactor for analysis.

  • Analysis: Analyze the samples using a validated analytical method (e.g., HPLC, GC-MS) to determine the concentration of the parent aminopropanol and identify and quantify any degradation products.

Protocol 2: HPLC Analysis of 3-Aminopropanol and its Degradation Products

This protocol provides a starting point for the HPLC analysis of 3-aminopropanol. Method validation and optimization will be required for specific applications.

  • Instrumentation: High-Performance Liquid Chromatograph with a Fluorescence Detector.

  • Column: Reversed-phase C18 column (e.g., 5 µm particle size, 150 mm x 4.6 mm I.D.).[10]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and ammonium acetate buffer (e.g., 26:74 v/v).[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30°C.[10]

  • Injection Volume: 10 µL.[10]

  • Derivatization (for fluorescence detection):

    • Mix the sample with a solution of fluorescamine in a sodium tetraborate decahydrate buffer.[10]

    • Allow the reaction to proceed to form a fluorescent derivative.

  • Detection: Fluorescence detector with excitation at 390 nm and emission at 483 nm.[10]

  • Quantification: Use a calibration curve generated from standards of known 3-aminopropanol concentration.

Visualizations

cluster_0 Oxidative Degradation Pathway Aminopropanol Aminopropanol Radical Initiation Radical Initiation Aminopropanol->Radical Initiation Heat, Light, Metal Ions Aminopropanol Radical Aminopropanol Radical Radical Initiation->Aminopropanol Radical Oxygen Addition Oxygen Addition Aminopropanol Radical->Oxygen Addition O2 Peroxy Radical Peroxy Radical Oxygen Addition->Peroxy Radical Hydrogen Abstraction Hydrogen Abstraction Peroxy Radical->Hydrogen Abstraction From another Aminopropanol molecule Hydroperoxide Hydroperoxide Hydrogen Abstraction->Hydroperoxide Degradation Products Degradation Products Hydroperoxide->Degradation Products Further reactions

Simplified oxidative degradation pathway of aminopropanols.

cluster_1 Experimental Workflow for Degradation Analysis Sample Preparation Sample Preparation Forced Degradation Forced Degradation Sample Preparation->Forced Degradation Stress Conditions: Heat, O2, Metal Ions Analytical Method Analytical Method Forced Degradation->Analytical Method e.g., HPLC, GC-MS Data Analysis Data Analysis Analytical Method->Data Analysis Identification & Quantification Identification & Quantification Data Analysis->Identification & Quantification

General experimental workflow for aminopropanol degradation studies.

cluster_2 Troubleshooting Logic for Aminopropanol Loss start High Aminopropanol Loss Observed check_temp Is Operating Temperature High? start->check_temp reduce_temp Action: Reduce Temperature check_temp->reduce_temp Yes check_o2 Is Oxygen Concentration High? check_temp->check_o2 No end_node Problem Mitigated reduce_temp->end_node reduce_o2 Action: Inert Gas Blanket / De-aerate check_o2->reduce_o2 Yes check_metals Are Metal Ions Present? check_o2->check_metals No reduce_o2->end_node add_chelator Action: Add Chelating Agent check_metals->add_chelator Yes check_metals->end_node No, consult further add_chelator->end_node

A logical approach to troubleshooting aminopropanol loss.

References

Validation & Comparative

A Comparative Analysis of 3-((2-Hydroxyethyl)amino)propanol and MEA for CO2 Capture: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of a Promising Alternative to the Benchmark Monoethanolamine (MEA) for Carbon Dioxide Sequestration

In the ongoing effort to mitigate greenhouse gas emissions, amine-based solvents remain a cornerstone technology for post-combustion CO2 capture. While monoethanolamine (MEA) has historically been the benchmark solvent, its drawbacks, including high regeneration energy, corrosive nature, and susceptibility to degradation, have spurred the search for more efficient and robust alternatives. This guide provides a comparative analysis of 3-((2-hydroxyethyl)amino)propanol (HEPA) and MEA, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective performance characteristics.

Performance Data Summary

The following tables summarize key performance indicators for 3-amino-1-propanol (AP) and monoethanolamine (MEA) based on available experimental data.

Table 1: CO2 Absorption Capacity

AmineConcentration (M)Temperature (K)CO2 Partial Pressure (kPa)CO2 Loading (mol CO2/mol amine)Reference
3-Amino-1-propanol (AP)4313.1515~0.45[1]
3-Amino-1-propanol (AP)4313.15100~0.85[1]
Monoethanolamine (MEA)4313.1515~0.55[1]
Monoethanolamine (MEA)4313.15100~0.90[1]

Table 2: Reaction Kinetics

AmineTemperature (K)Second-Order Rate Constant (k2) (m3/mol·s)Reference
3-Amino-1-propanol (AP)298Faster than MEA[2][3]
Monoethanolamine (MEA)298Slower than 3-AP[2][3]

Table 3: Cyclic Capacity

AmineConcentration (M)Absorption Temp. (K)Regeneration Temp. (K)CO2 Partial Pressure (kPa)Cyclic Capacity (mol CO2/mol amine)Reference
3-Amino-1-propanol (AP)4313.15353.1515Lower than MEA[1]
3-Amino-1-propanol (AP)4313.15353.15100Slightly lower than MEA[1]
Monoethanolamine (MEA)4313.15353.1515Higher than AP[1]
Monoethanolamine (MEA)4313.15353.15100Slightly higher than AP[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of solvent performance. Below are generalized protocols for key experiments.

CO2 Absorption Capacity Measurement

The equilibrium solubility of CO2 in amine solutions is a fundamental measure of their absorption capacity. A common method involves the use of a vapor-liquid equilibrium (VLE) apparatus.

  • Apparatus: A thermostated equilibrium cell equipped with a magnetic stirrer, pressure and temperature sensors, and connections for gas and liquid sampling.[4][5]

  • Procedure: a. A known volume and concentration of the amine solution is charged into the evacuated equilibrium cell. b. The cell is brought to the desired experimental temperature. c. A known amount of CO2 is introduced into the cell. d. The solution is vigorously stirred to facilitate gas-liquid equilibrium, which is typically reached when the pressure inside the cell stabilizes. e. The equilibrium pressure is recorded. f. Liquid samples can be taken to determine the CO2 loading analytically, often through titration or total inorganic carbon (TIC) analysis. g. The process is repeated by adding more CO2 to obtain a solubility curve at different partial pressures.

Reaction Kinetics Measurement (Stopped-Flow Technique)

The rate of reaction between CO2 and the amine is a critical parameter for absorber design. The stopped-flow technique is a direct method for measuring the kinetics of fast reactions in solution.[2][6][7]

  • Apparatus: A stopped-flow spectrophotometer with two drive syringes, a mixing chamber, and a detection cell.

  • Procedure: a. One syringe is filled with the aqueous amine solution, and the other with a CO2 solution of known concentration. b. The solutions are rapidly driven from the syringes into the mixing chamber. c. The reaction progress is monitored by a rapid-response detection system, often by measuring the change in conductivity or pH of the solution as the reaction proceeds. d. The pseudo-first-order rate constant (k_obs) is determined from the initial slope of the concentration-time curve. e. By varying the amine concentration, the second-order rate constant (k2) can be calculated.

Solvent Degradation Studies

Evaluating the chemical stability of amines under process conditions is essential to determine solvent lifetime and potential operational issues.

  • Apparatus: A temperature-controlled, stirred reactor equipped with a gas sparging tube and a condenser to prevent solvent loss.[8][9]

  • Procedure for Oxidative Degradation: a. The amine solution is loaded with CO2 to a specific loading. b. The solution is heated to a temperature representative of the absorber (e.g., 55°C). c. A gas mixture containing O2 and CO2 (simulating flue gas) is continuously bubbled through the solution. d. Samples of the solution are taken at regular intervals over an extended period (weeks). e. The samples are analyzed for amine concentration (to determine degradation rate) and the formation of degradation products using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[8]

  • Procedure for Thermal Degradation: a. The CO2-loaded amine solution is placed in a sealed, high-pressure reactor. b. The reactor is heated to a temperature representative of the stripper (e.g., 120-135°C).[10] c. Samples are collected and analyzed as in the oxidative degradation study.

Visualizing the Chemistry and Process

To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.

CO2_Reaction_Mechanism Reaction of CO2 with Primary/Secondary Amines CO2 CO2 Zwitterion R1R2N+H-COO- (Zwitterion Intermediate) CO2->Zwitterion + R1R2NH Amine R1R2NH (Primary/Secondary Amine) Amine->Zwitterion Carbamate R1R2NCOO- (Carbamate) Zwitterion->Carbamate + B ProtonatedBase BH+ Zwitterion->ProtonatedBase - H+ Base B (Base, e.g., another Amine) Base->Carbamate

Caption: Zwitterion mechanism for CO2 reaction.

Experimental_Workflow Solvent Performance Evaluation Workflow cluster_prep Solvent Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Prep Prepare Aqueous Amine Solution AbsCapacity CO2 Absorption Capacity (VLE) Prep->AbsCapacity Kinetics Reaction Kinetics (Stopped-Flow) Prep->Kinetics Degradation Degradation Studies (Oxidative/Thermal) Prep->Degradation DataAnalysis Analyze and Compare Performance Data AbsCapacity->DataAnalysis Kinetics->DataAnalysis Degradation->DataAnalysis

Caption: Experimental workflow for solvent evaluation.

Concluding Remarks

Based on the available data for its structural analogue, 3-amino-1-propanol, HEPA shows potential as a viable alternative to MEA for CO2 capture. The reaction kinetics of AP are reportedly faster than MEA, which could translate to smaller and more cost-effective absorption columns.[2][3] However, the CO2 absorption and cyclic capacities of AP appear to be slightly lower than those of MEA under the studied conditions.[1]

It is crucial to emphasize that direct experimental investigation of this compound is necessary to fully elucidate its performance for CO2 capture. The presence of the N-hydroxyethyl group in HEPA is expected to influence its physical and chemical properties, such as viscosity, basicity (pKa), and steric hindrance, which in turn will affect its CO2 absorption capacity, reaction rate, and degradation stability. Future research should focus on synthesizing and characterizing HEPA and conducting comprehensive performance evaluations to provide a direct and conclusive comparison with MEA and other benchmark solvents.

References

A Comparative Guide to Amino Alcohols as Corrosion Inhibitors: Featuring 3-((2-Hydroxyethyl)amino)propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the corrosion inhibition performance of 3-((2-Hydroxyethyl)amino)propanol and other common amino alcohols. The information is supported by experimental data from peer-reviewed studies, offering a comprehensive resource for selecting the appropriate inhibitor for various applications.

Introduction to Amino Alcohols as Corrosion Inhibitors

Amino alcohols are a class of organic compounds containing both an amino group (-NH2, -NHR, or -NR2) and a hydroxyl group (-OH). This bifunctional nature allows them to adsorb onto metal surfaces, forming a protective film that inhibits corrosion. The lone pair of electrons on the nitrogen and oxygen atoms facilitates bonding with the metal, while the organic backbone creates a hydrophobic barrier against corrosive agents.[1] The effectiveness of an amino alcohol as a corrosion inhibitor is influenced by its molecular structure, including the length of the alkyl chain, the number of amino and hydroxyl groups, and their relative positions.[2]

Performance Data: A Quantitative Comparison

Direct comparative studies under identical conditions for this compound against other common amino alcohols are limited in publicly available literature. However, by collating data from various sources, we can provide a comparative overview. The following tables summarize key performance indicators for several amino alcohols, including dimethylethanolamine (DMEA), as effective corrosion inhibitors. The data is primarily derived from electrochemical measurements in simulated concrete pore solutions (saturated Ca(OH)₂ with NaCl) and other corrosive media.

Disclaimer: The following data is compiled from different studies with varying experimental conditions (e.g., specific alloy, corrosive medium, temperature, and inhibitor concentration). Therefore, direct comparison of absolute values should be done with caution. The primary purpose is to illustrate the relative performance and methodologies.

Table 1: Corrosion Inhibition Efficiency of Amino Alcohols from Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy

InhibitorMetal/AlloyCorrosive MediumConcentrationTechniqueInhibition Efficiency (%)Reference
Dimethylethanolamine (DMEA)Reinforcing SteelSaturated Ca(OH)₂ + 3.5% NaCl80% solution (molar ratio dependent)Potentiodynamic Polarization>90% at optimal molar ratio[1]
EthanolamineMild Steel1 M HCl5 x 10⁻³ MPotentiodynamic Polarization85.2[3]
DiethanolamineMild Steel1 M HCl5 x 10⁻³ MPotentiodynamic Polarization78.6[3]
TriethanolamineMild Steel1 M HCl5 x 10⁻³ MPotentiodynamic Polarization72.3[3]
1-Diethylamino-propan-2-olBrassSimulated atmospheric water10⁻³ MEIS~90[4]
1,3-bis-Diethylamino-propan-2-olBrassSimulated atmospheric water10⁻³ MEIS>95[4]

Table 2: Electrochemical Parameters from Potentiodynamic Polarization Studies

InhibitorMetal/AlloyCorrosive MediumCorrosion Current Density (i corr) without Inhibitor (μA/cm²)Corrosion Current Density (i corr) with Inhibitor (μA/cm²)Reference
Dimethylethanolamine (DMEA)Reinforcing SteelSaturated Ca(OH)₂ + 3.5% NaClNot specifiedSignificantly reduced[1]
EthanolamineMild Steel1 M HCl1150170[3]
DiethanolamineMild Steel1 M HCl1150246[3]
TriethanolamineMild Steel1 M HCl1150318[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to evaluate the performance of amino alcohol corrosion inhibitors.

Weight Loss Method

The weight loss method is a straightforward gravimetric technique to determine corrosion rates.

  • Specimen Preparation: Metal coupons of known dimensions and surface area are cleaned, degreased, and weighed accurately.

  • Immersion: The coupons are immersed in the corrosive solution with and without the inhibitor for a specified period at a constant temperature.

  • Cleaning: After the immersion period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1), dried, and re-weighed.

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • The weight loss is calculated as the difference between the initial and final weights.

    • The corrosion rate (CR) is calculated using the formula: CR = (K * W) / (A * T * D) where K is a constant, W is the weight loss, A is the surface area, T is the immersion time, and D is the density of the metal.

    • The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Potentiodynamic Polarization (PDP)

Potentiodynamic polarization is an electrochemical technique that provides information on the kinetics of anodic and cathodic reactions.

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).

  • Procedure: The working electrode is immersed in the test solution (with and without inhibitor) until a stable open-circuit potential (OCP) is reached. The potential is then scanned in both anodic and cathodic directions from the OCP at a slow scan rate (e.g., 0.1-1 mV/s).

  • Data Analysis: A Tafel plot (log of current density vs. potential) is generated. The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr).

  • Calculation of Inhibition Efficiency: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100 where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film formed on the metal surface.

  • Electrochemical Cell: The same three-electrode setup as in PDP is used.

  • Procedure: The working electrode is immersed in the test solution and allowed to stabilize at its OCP. A small amplitude AC voltage (e.g., 5-10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is often represented as Nyquist plots (imaginary impedance vs. real impedance) or Bode plots (impedance and phase angle vs. frequency). The data is then fitted to an equivalent electrical circuit model to determine parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). A higher Rct value indicates better corrosion resistance.

  • Calculation of Inhibition Efficiency: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for evaluating corrosion inhibitors and the logical relationship in comparing their performance.

Experimental_Workflow cluster_prep Preparation cluster_testing Experimental Testing cluster_analysis Data Analysis cluster_comparison Comparison & Conclusion Metal_Specimen Metal Specimen Preparation Weight_Loss Weight Loss Measurement Metal_Specimen->Weight_Loss PDP Potentiodynamic Polarization Metal_Specimen->PDP EIS Electrochemical Impedance Spectroscopy Metal_Specimen->EIS Corrosive_Solution Corrosive Solution Preparation Corrosive_Solution->Weight_Loss Corrosive_Solution->PDP Corrosive_Solution->EIS Inhibitor_Solutions Inhibitor Solution Preparation Inhibitor_Solutions->Weight_Loss Inhibitor_Solutions->PDP Inhibitor_Solutions->EIS CR_IE_WL Calculate Corrosion Rate & IE% (Weight Loss) Weight_Loss->CR_IE_WL Tafel_Analysis Tafel Analysis (i_corr, E_corr) PDP->Tafel_Analysis EEC_Fitting Equivalent Circuit Fitting (R_ct, C_dl) EIS->EEC_Fitting Performance_Comparison Performance Comparison of Amino Alcohols CR_IE_WL->Performance_Comparison IE_PDP Calculate IE% (PDP) Tafel_Analysis->IE_PDP IE_EIS Calculate IE% (EIS) EEC_Fitting->IE_EIS IE_PDP->Performance_Comparison IE_EIS->Performance_Comparison

Caption: Workflow for Corrosion Inhibitor Evaluation.

Comparison_Logic cluster_inhibitors Amino Alcohol Inhibitors cluster_criteria Performance Criteria cluster_conclusion Comparative Assessment Target This compound IE Inhibition Efficiency (%) Target->IE i_corr Corrosion Current Density (i_corr) Target->i_corr R_ct Charge Transfer Resistance (R_ct) Target->R_ct Alt1 Ethanolamine Alt1->IE Alt1->i_corr Alt1->R_ct Alt2 Diethanolamine Alt2->IE Alt2->i_corr Alt2->R_ct Alt3 Triethanolamine Alt3->IE Alt3->i_corr Alt3->R_ct Conclusion Relative Performance Ranking IE->Conclusion i_corr->Conclusion R_ct->Conclusion

Caption: Logic for Comparing Amino Alcohol Inhibitors.

Structure-Activity Relationship and Corrosion Inhibition Mechanism

The corrosion inhibition mechanism of amino alcohols involves the adsorption of the inhibitor molecules onto the metal surface. This adsorption can be influenced by several factors:

  • Electron-Rich Centers: The nitrogen and oxygen atoms in the amino and hydroxyl groups are electron-rich centers that can coordinate with the vacant d-orbitals of the metal, forming a protective film.[5]

  • Molecular Structure: The structure of the alkyl groups can affect the surface coverage and the thickness of the protective film. Longer alkyl chains can lead to a more compact and hydrophobic barrier.[3]

  • Adsorption Type: The interaction can be physisorption (electrostatic interaction) or chemisorption (covalent bonding). The nature of the adsorption depends on the inhibitor, the metal, and the corrosive environment.

For this compound, the presence of two hydroxyl groups and a secondary amine group provides multiple sites for adsorption onto the metal surface. The hydroxyethyl group can also contribute to the stability of the protective film through intermolecular hydrogen bonding.

Conclusion

While direct comparative data for this compound is scarce, the available information on other amino alcohols provides valuable insights into their performance as corrosion inhibitors. Dimethylethanolamine has shown high inhibition efficiency in simulated concrete pore solutions.[1] Generally, the inhibition efficiency of simple alkanolamines in acidic media appears to decrease in the order of ethanolamine > diethanolamine > triethanolamine, which may be attributed to steric hindrance effects.[3] The presence of multiple functional groups, as in this compound, suggests a strong potential for effective corrosion inhibition. Further experimental studies are warranted to provide a definitive quantitative comparison of this compound with other widely used amino alcohol inhibitors under standardized conditions.

References

Performance Evaluation of 3-((2-Hydroxyethyl)amino)propanol in Nanoparticle Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of nanoparticles with controlled size, shape, and stability is paramount for their application in drug delivery, diagnostics, and therapeutics. The choice of reducing and capping agents is a critical factor influencing the physicochemical properties of the resulting nanoparticles. This guide provides a comparative performance evaluation of various agents used in nanoparticle synthesis. Notably, a comprehensive literature review reveals a lack of specific data on the use of 3-((2-Hydroxyethyl)amino)propanol for this purpose. Therefore, this document serves as a foundational guide, presenting data on commonly used alternatives to establish a baseline for researchers interested in evaluating the potential of novel agents like this compound. The guide covers alkanolamines, such as triethanolamine (TEA), and conventional reducing agents like sodium borohydride and trisodium citrate, alongside common stabilizers like polyvinylpyrrolidone (PVP) and cetyltrimethylammonium bromide (CTAB). Detailed experimental protocols and quantitative performance data are provided to aid in the design and evaluation of new nanoparticle synthesis methodologies.

Introduction

The burgeoning field of nanotechnology relies on the predictable and reproducible synthesis of nanoparticles. The properties of these nanoparticles are intrinsically linked to the reagents used in their formation, particularly the reducing and capping agents. While numerous compounds have been explored for these roles, the performance of novel candidates must be rigorously assessed against established standards.

This guide focuses on providing a comparative framework for such evaluations. Due to the current absence of published data on the use of this compound in nanoparticle synthesis, we turn to its structural analogs, the alkanolamines, and other widely used chemical agents. Alkanolamines, containing both hydroxyl and amine functional groups, have the potential to act as both reducing and stabilizing agents. By understanding the performance of well-documented alternatives, researchers can better design experiments to test the efficacy of new compounds like this compound and benchmark their results.

Comparative Performance of Reducing and Capping Agents

The selection of a reducing agent primarily influences the nucleation and growth kinetics of nanoparticles, thereby affecting their final size and size distribution. The capping agent, on the other hand, adsorbs to the nanoparticle surface, preventing aggregation and providing colloidal stability. In some cases, a single reagent can perform both functions.

Alkanolamines as Reducing and Capping Agents

Alkanolamines, such as triethanolamine (TEA), have been investigated for nanoparticle synthesis. They are believed to act as both a reducing agent and a stabilizer. The lone pair of electrons on the nitrogen atom and the hydroxyl groups can participate in the reduction of metal salts, while the overall molecule can cap the nanoparticle surface.

  • Triethanolamine (TEA): Has been used as a reducing agent to produce silver nanoparticles with a size of approximately 40 nm in the presence of stabilizers like PVP and PEG.[1]

Common Chemical Reducing Agents

Sodium borohydride and trisodium citrate are two of the most extensively used reducing agents in the synthesis of metallic nanoparticles.

  • Sodium Borohydride (NaBH₄): A strong reducing agent that leads to rapid formation of small nanoparticles. It is often used for the synthesis of silver and gold nanoparticles.[2][3]

  • Trisodium Citrate (Na₃C₆H₅O₇): A weaker reducing agent compared to NaBH₄, which also serves as a capping agent. The synthesis typically requires heating to facilitate the reduction. The size of the resulting nanoparticles can be tuned by varying the citrate-to-metal salt ratio.[4]

Common Capping and Stabilizing Agents

To prevent aggregation and ensure long-term stability, capping agents are crucial.

  • Polyvinylpyrrolidone (PVP): A polymer that acts as an effective steric stabilizer.[5]

  • Cetyltrimethylammonium Bromide (CTAB): A cationic surfactant often used to direct the anisotropic growth of nanoparticles, such as gold nanorods.

Quantitative Performance Data

The following tables summarize the performance of various reducing and capping agents in the synthesis of gold (Au) and silver (Ag) nanoparticles, based on data reported in the literature. These tables are intended to provide a baseline for comparison when evaluating new agents.

Table 1: Performance of Reducing Agents in Gold Nanoparticle (AuNP) Synthesis

Reducing AgentStabilizerAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Trisodium CitrateSelf-stabilized130.27-17.66[6]
Trisodium CitrateSelf-stabilized3.62--[7]
Sodium BorohydrideTrisodium Citrate---[7]

Table 2: Performance of Reducing Agents in Silver Nanoparticle (AgNP) Synthesis

Reducing AgentStabilizerAverage Particle Size (nm)Reference
Trisodium CitrateSelf-stabilized103[8]
Triethanolamine (TEA)PVP/PEG~40[1]
D-glucose & NaOH-~60[4][9]
Sodium BorohydrideSDS-[2]

Experimental Protocols

Detailed methodologies are provided below for the synthesis of gold and silver nanoparticles using common reducing agents. These protocols can be adapted for testing the performance of this compound.

Gold Nanoparticle Synthesis via Citrate Reduction (Turkevich Method)

This method utilizes trisodium citrate as both a reducing and capping agent.

  • Preparation of Solutions:

    • Prepare a 1 mM solution of hydrogen tetrachloroaurate (HAuCl₄).

    • Prepare a 38.8 mM solution of trisodium citrate (Na₃C₆H₅O₇).

  • Synthesis:

    • In a clean flask, bring 50 mL of the HAuCl₄ solution to a rolling boil with vigorous stirring.

    • Rapidly add 5 mL of the trisodium citrate solution to the boiling HAuCl₄ solution.

    • The solution will undergo a color change from yellow to colorless, then to a deep red, indicating the formation of gold nanoparticles.

    • Continue boiling and stirring for an additional 15 minutes.

    • Allow the solution to cool to room temperature.

Silver Nanoparticle Synthesis via Sodium Borohydride Reduction

This protocol employs sodium borohydride as a strong reducing agent.

  • Preparation of Solutions:

    • Prepare a 1 mM solution of silver nitrate (AgNO₃).

    • Prepare a fresh, ice-cold 2 mM solution of sodium borohydride (NaBH₄).

  • Synthesis:

    • Place 30 mL of the NaBH₄ solution in a flask and cool it in an ice bath with continuous stirring.

    • Add 2 mL of the AgNO₃ solution dropwise (approximately 1 drop per second) to the cold NaBH₄ solution.

    • A color change to yellow indicates the formation of silver nanoparticles.

    • Stirring should be stopped immediately after the addition of the AgNO₃ solution is complete.

Visualizing Nanoparticle Synthesis

Diagrams created using Graphviz illustrate key processes in nanoparticle synthesis, providing a clear visual representation of the experimental workflow and the functional roles of the chemical agents involved.

Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_characterization Characterization prep_metal Prepare Metal Salt Solution (e.g., HAuCl4, AgNO3) mix Mix Precursors (Control Temperature & Stirring) prep_metal->mix prep_reducing Prepare Reducing Agent Solution (e.g., Citrate, NaBH4) prep_reducing->mix prep_stabilizer Prepare Stabilizer (Optional) (e.g., PVP, CTAB) prep_stabilizer->mix nucleation Nucleation mix->nucleation growth Particle Growth nucleation->growth uv_vis UV-Vis Spectroscopy (SPR Peak) growth->uv_vis dls DLS (Size, PDI, Zeta Potential) growth->dls tem_sem TEM/SEM (Morphology, Size) growth->tem_sem

Caption: A generalized experimental workflow for the synthesis and characterization of metallic nanoparticles.

Nanoparticle_Formation_Mechanism cluster_solution Aqueous Solution cluster_process Formation Process cluster_stabilization Stabilization metal_ion Metal Ions (M+) reduction Reduction M+ + e- -> M0 metal_ion->reduction reducing_agent Reducing Agent (e.g., Citrate, Alkanolamine) reducing_agent->reduction nucleation Nucleation (Formation of Seeds) reduction->nucleation growth Growth (Monomer Deposition) nucleation->growth capping Capping Agent Adsorption growth->capping stable_np Stable Nanoparticle capping->stable_np

References

A Comparative Analysis of Aminopropanol Buffers for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable buffer is a critical determinant of success in biological and biochemical assays. An appropriate buffer system maintains a stable pH, which is crucial for enzyme activity, protein structure, and the reliability of experimental outcomes.[1][2] Aminopropanol-based buffers, a class of primary amino alcohols, present viable alternatives to more commonly used buffer systems. This guide provides an objective comparison of aminopropanol buffers with other standard biological buffers, supported by physicochemical data and detailed experimental protocols for their evaluation.

Physicochemical Properties of Aminopropanol Buffers and Common Alternatives

A buffer's utility in a biological assay is dictated by its physicochemical characteristics. Key parameters include the pKa (the pH at which the buffer has its maximum buffering capacity), the useful pH range (typically pKa ± 1), and its sensitivity to temperature changes.[3] The following table summarizes these properties for several aminopropanol derivatives and compares them with widely used biological buffers.

BufferChemical NamepKa (at 25°C)Useful pH RangeTemperature Effect (dpKa/dT)Metal Ion Binding
2-Amino-2-methyl-1-propanol (AMP) 2-amino-2-methyl-1-propanol9.8[4]8.8 - 10.8Not specifiedNot specified
3-Amino-1-propanol 3-amino-1-propanol9.96[5]8.9 - 10.9Not specifiedNot specified
1-Amino-2-propanol 1-amino-2-propanolNot specifiedNot specifiedNot specifiedNot specified
Tris Tris(hydroxymethyl)aminomethane8.17.1 - 9.1-0.028Can inhibit some enzymes[6]
HEPES 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid7.56.8 - 8.2-0.014Does not form complexes with most metal ions[6]
MOPS 3-(N-morpholino)propanesulfonic acid7.26.5 - 7.9-0.015Does not form complexes with most metal ions[6]
Phosphate (PBS) Phosphate-Buffered Saline7.2 (pKa2)6.2 - 8.2-0.0028Can precipitate with divalent cations[7]

Performance in Biological Assays: A Comparative Overview

The choice of buffer can significantly influence the outcome of an assay. For instance, in enzyme assays, the buffer should not only maintain a stable pH but also be non-inhibitory to the enzyme's activity.

A comparative study on alkaline phosphatase (ALP) assays demonstrated that the choice between 2-amino-2-methyl-1-propanol (AMP) and diethanolamine (DEA) buffers can lead to different measured enzyme activities.[8][9] One study found that ALP values were consistently higher when using a DEA buffer compared to an AMP buffer, necessitating a correction factor for consistency in diagnostic results.[8] This highlights the importance of buffer selection and consistency in clinical and research settings.

Experimental Protocols for Comparative Buffer Analysis

To aid researchers in selecting the optimal buffer for their specific application, the following are detailed protocols for key experiments designed to compare the performance of aminopropanol buffers against other alternatives.

Protocol 1: Evaluation of Buffer Effects on Enzyme Kinetics

This protocol outlines a method to assess the influence of different buffers on the kinetic parameters of an enzyme, such as Michaelis constant (Km) and maximum velocity (Vmax).

Materials:

  • Purified enzyme of interest

  • Enzyme substrate

  • A set of buffers to be tested (e.g., 50 mM 2-Amino-2-methyl-1-propanol, 50 mM 3-Amino-1-propanol, 50 mM Tris-HCl, 50 mM HEPES), all adjusted to the optimal pH for the enzyme.

  • Spectrophotometer or other appropriate detection instrument.

Procedure:

  • Prepare a series of substrate concentrations in each of the test buffers.

  • Initiate the enzymatic reaction by adding a fixed concentration of the enzyme to each substrate solution.

  • Measure the initial reaction velocity (v₀) at each substrate concentration by monitoring product formation or substrate depletion over a short time interval.

  • Plot the initial velocity (v₀) against the substrate concentration ([S]) for each buffer system.

  • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for the enzyme in each buffer.

  • Compare the kinetic parameters obtained in the aminopropanol buffers to those obtained in the control buffers (e.g., Tris, HEPES).

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis P1 Prepare Substrate Dilutions in each Test Buffer R1 Initiate Reaction: Add Enzyme to Substrate P1->R1 P2 Prepare Enzyme Stock P2->R1 R2 Measure Initial Velocity (v₀) (Spectrophotometry) R1->R2 A1 Plot v₀ vs. [S] (Michaelis-Menten Plot) R2->A1 A2 Calculate Km and Vmax for each Buffer A1->A2 A3 Compare Kinetic Parameters A2->A3

Workflow for comparing enzyme kinetics in different buffers.

Protocol 2: Assessment of Buffer Effects on Protein Thermal Stability

This protocol uses differential scanning fluorimetry (DSF), also known as a thermal shift assay, to determine the melting temperature (Tm) of a protein in various buffers. A higher Tm indicates greater protein stability.

Materials:

  • Purified protein of interest

  • Fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange)

  • A set of buffers to be tested (e.g., 50 mM 2-Amino-2-methyl-1-propanol, 50 mM 3-Amino-1-propanol, 50 mM Tris-HCl, 50 mM HEPES), all adjusted to a desired pH.

  • Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.

Procedure:

  • Prepare reaction mixtures containing the protein and the fluorescent dye in each of the test buffers.

  • Place the samples in the real-time PCR instrument.

  • Apply a thermal gradient, typically from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.

  • Monitor the fluorescence intensity as a function of temperature.

  • Plot the negative first derivative of the fluorescence curve (-d(Fluorescence)/dT) against temperature.

  • The peak of this derivative curve corresponds to the protein's melting temperature (Tm).

  • Compare the Tm values obtained for the protein in each of the different buffers.

Protein_Stability_Workflow cluster_setup Sample Preparation cluster_dsf Differential Scanning Fluorimetry cluster_data Data Analysis S1 Mix Protein, Dye, and Test Buffer D1 Apply Thermal Gradient (25°C to 95°C) S1->D1 D2 Monitor Fluorescence D1->D2 DA1 Plot Fluorescence vs. Temperature D2->DA1 DA2 Calculate -d(Fluorescence)/dT DA1->DA2 DA3 Determine Melting Temperature (Tm) DA2->DA3 DA4 Compare Tm across Buffers DA3->DA4 Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Adaptor Adaptor Protein Receptor->Adaptor Kinase1 Kinase 1 Adaptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Gene Expression Nucleus->GeneExpression

References

Comparative Guide to the Synthesis of 3-((2-Hydroxyethyl)amino)propanol: Yield and Purity Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis of 3-((2-Hydroxyethyl)amino)propanol, focusing on validating its yield and purity. Due to the limited availability of direct literature on this specific compound's synthesis, this guide presents a representative experimental protocol adapted from established methods for analogous compounds. The expected yield and purity are benchmarked against similar N-alkylated amino alcohols. Additionally, a comparison with alternative amino alcohols is provided to offer a broader perspective for research and development applications.

Synthesis of this compound

A feasible and common synthetic route for this compound is the nucleophilic addition of 3-amino-1-propanol to ethylene oxide. This reaction is typically base-catalyzed and results in the formation of the desired secondary amine with two hydroxyl groups.

Reaction Scheme:

Comparative Performance: Yield and Purity

The following table summarizes the anticipated yield and purity for the synthesis of this compound, based on data from syntheses of structurally similar compounds. For comparison, data for two alternative amino alcohols, N,N-bis(2-hydroxyethyl)isopropanolamine and 3-(Dimethylamino)-1,2-propanediol, are also included.

CompoundSynthesis MethodTypical Yield (%)Typical Purity (%)Reference
This compound Nucleophilic addition of 3-amino-1-propanol to ethylene oxide (projected)85 - 95> 98Based on analogous reactions
N,N-bis(2-hydroxyethyl)isopropanolamineReaction of diethanolamine with propylene oxide90 - 97> 98A method for preparing the compound has a high yield, making it suitable for industrial production.[1]
3-(Dimethylamino)-1,2-propanediolSubstitution reaction of dimethylamine with 3-chloro-1,2-propanediol~80> 99.5A preparation method for 3-dimethylamino-1,2-propanediol can achieve a purity of 99.5% and a yield of 80%.[2]

Experimental Protocols

Synthesis of this compound (Representative Protocol)

This protocol is adapted from the synthesis of similar hydroxyethylated compounds.

Materials:

  • 3-Amino-1-propanol

  • Ethylene oxide

  • Sodium hydroxide (catalyst)

  • Deionized water

  • Hydrochloric acid (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

  • Organic solvent (e.g., diethyl ether or dichloromethane for extraction)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve a catalytic amount of sodium hydroxide in deionized water.

  • Add 3-amino-1-propanol to the flask and cool the mixture in an ice bath.

  • Carefully add a slight molar excess of ethylene oxide to the dropping funnel and add it dropwise to the stirred, cooled solution. Maintain the reaction temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture and neutralize the catalyst with a dilute solution of hydrochloric acid to a pH of approximately 7.

  • Extract the product from the aqueous solution using an appropriate organic solvent.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol

The crude this compound can be purified by vacuum distillation.

Procedure:

  • Set up a vacuum distillation apparatus.

  • Heat the crude product gently under reduced pressure.

  • Collect the fraction distilling at the expected boiling point of this compound. The exact boiling point will depend on the pressure.

Purity Validation Protocols

2.3.1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the analysis of this compound.[3]

  • Column: Newcrom R1 or equivalent C18 column.[3]

  • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid for Mass-Spec compatibility.[3]

  • Detection: UV detector at a suitable wavelength (e.g., 210 nm) or a Mass Spectrometer.

  • Procedure: Prepare standard solutions of known concentrations and the sample solution. Inject into the HPLC system and quantify the purity based on the peak area percentage.

2.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the polar amino and hydroxyl groups is typically required to increase volatility.

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or other suitable silylating agents.

  • GC Column: A non-polar or medium-polarity capillary column.

  • Injector and Detector Temperatures: Typically around 250-280°C.

  • Oven Temperature Program: A temperature gradient from a low starting temperature (e.g., 80°C) to a high final temperature (e.g., 280°C) to ensure separation of all components.

  • Procedure: Derivatize a known amount of the sample and inject it into the GC-MS system. Identify and quantify impurities based on their mass spectra and retention times relative to the main product peak.

Visualized Workflows

Synthesis and Purification Workflow

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Reaction_Setup Reaction Setup: 3-Amino-1-propanol, NaOH catalyst Ethylene_Oxide_Addition Ethylene Oxide Addition (<10°C) Reaction_Setup->Ethylene_Oxide_Addition Reaction_Monitoring Reaction at RT (TLC/GC) Ethylene_Oxide_Addition->Reaction_Monitoring Workup Neutralization & Extraction Reaction_Monitoring->Workup Crude_Product Crude Product Isolation Workup->Crude_Product Vacuum_Distillation Vacuum Distillation Crude_Product->Vacuum_Distillation Pure_Product Pure Product This compound Vacuum_Distillation->Pure_Product Purity_Validation_Workflow cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Pure_Product Purified Product HPLC_Sample_Prep Sample Preparation (Dilution) Pure_Product->HPLC_Sample_Prep GCMS_Sample_Prep Sample Preparation (Derivatization) Pure_Product->GCMS_Sample_Prep HPLC_Injection Injection into HPLC System HPLC_Sample_Prep->HPLC_Injection HPLC_Data Chromatogram Analysis HPLC_Injection->HPLC_Data Purity_Report Final Purity Report HPLC_Data->Purity_Report GCMS_Injection Injection into GC-MS System GCMS_Sample_Prep->GCMS_Injection GCMS_Data Mass Spectra Analysis GCMS_Injection->GCMS_Data GCMS_Data->Purity_Report

References

A Comparative Guide to Amine Solvents in Acid Gas Sweetening: MDEA vs. 3-((2-Hydroxyethyl)amino)propanol

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison for researchers, scientists, and drug development professionals on the performance of Methyldiethanolamine (MDEA) and the potential of 3-((2-Hydroxyethyl)amino)propanol in acid gas sweetening applications.

In the critical process of acid gas sweetening, the removal of hydrogen sulfide (H₂S) and carbon dioxide (CO₂) from gas streams, the choice of amine solvent is paramount to efficiency, cost-effectiveness, and environmental compliance. Methyldiethanolamine (MDEA), a tertiary amine, is a widely utilized and well-characterized solvent known for its selective affinity for H₂S. This guide provides a comprehensive overview of MDEA's performance, supported by experimental data. It also explores the available information for this compound, a structurally distinct amine, for which performance data in acid gas sweetening is not extensively available in publicly accessible literature.

Methyldiethanolamine (MDEA): The Industry Standard for Selective H₂S Removal

MDEA is a tertiary amine recognized for its kinetic selectivity for H₂S over CO₂.[1][2][3] This selectivity is a significant advantage in applications where bulk CO₂ removal is not required, such as in tail gas treating units and certain natural gas processing scenarios.[1]

Performance Characteristics of MDEA

Absorption Capacity and Selectivity:

MDEA's primary advantage lies in its ability to selectively remove H₂S while allowing a significant portion of CO₂ to "slip" through the absorber.[1] This is due to the different reaction mechanisms. The reaction between MDEA and H₂S is a fast, direct proton transfer reaction.[4] In contrast, the reaction with CO₂ is slower as it requires the hydration of CO₂ to carbonic acid before reacting with the amine.[2] This kinetic difference allows for the preferential absorption of H₂S.[1]

Studies have shown that MDEA can achieve high levels of H₂S removal, often exceeding 99%, while co-absorbing a lower percentage of CO₂.[5] The selectivity for H₂S is influenced by process conditions such as temperature, pressure, and contact time in the absorber.[2]

Reaction Kinetics:

The reaction of MDEA with H₂S is considered to be virtually instantaneous, while the reaction with CO₂ is relatively slow.[3][6] This disparity in reaction rates is the fundamental reason for MDEA's selectivity. The slower reaction with CO₂ can be advantageous in reducing the overall heat of reaction and subsequent regeneration energy requirements.

Regeneration Energy:

A significant operational cost in amine treating is the energy required to regenerate the rich amine solution in the stripper. MDEA generally requires lower regeneration energy compared to primary and secondary amines like Monoethanolamine (MEA) and Diethanolamine (DEA).[7][8] This is attributed to the lower heat of reaction with CO₂ and the ability to operate at higher solution concentrations, which reduces the sensible heat load.[9]

Degradation and Corrosion:

MDEA exhibits good thermal and chemical stability, with lower degradation rates compared to primary and secondary amines.[10] This leads to reduced solvent losses and fewer operational issues related to degradation products. While MDEA itself is not highly corrosive, the presence of acid gases, particularly H₂S and CO₂, can lead to corrosion, especially at elevated temperatures and high acid gas loadings.[11] The formation of heat-stable salts can also contribute to corrosion.

Quantitative Performance Data for MDEA
Performance MetricTypical Values/ObservationsReferences
H₂S Removal Efficiency > 99%[5]
CO₂ Co-absorption Varies significantly with process conditions; can be controlled to allow CO₂ slip.[1][2]
Selectivity (H₂S/CO₂) Kinetically controlled; generally high.[3][6]
Regeneration Energy Lower than MEA and DEA.[7][8]
Corrosion Rate Generally low, but can be significant with high acid gas loading and temperature.[11]
Degradation Low degradation rates.[10]

This compound: An Unexplored Alternative

This compound is a chemical compound with a secondary amine functional group and two hydroxyl groups. While its physical and chemical properties are documented, there is a notable lack of publicly available experimental data on its performance specifically in acid gas sweetening applications involving both H₂S and CO₂.

Available Information

Most of the available literature focuses on the use of similar structured amines, often in blends, for CO₂ capture from flue gas, which has different process conditions and objectives than typical acid gas sweetening.[6] Studies on the thermal and oxidative degradation of blends containing similar amino alcohols have been conducted, providing some insight into their stability.[6]

Without specific experimental data on its absorption capacity for H₂S and CO₂, selectivity, reaction kinetics, and regeneration energy requirements, a direct and objective comparison with MDEA is not feasible at this time.

Experimental Protocols for Performance Evaluation

To facilitate future research and a direct comparison, the following outlines key experimental protocols that would be necessary to evaluate the performance of this compound for acid gas sweetening.

1. Vapor-Liquid Equilibrium (VLE) Measurements:

  • Objective: To determine the equilibrium solubility of H₂S and CO₂ in aqueous solutions of this compound at various temperatures, pressures, and acid gas loadings.

  • Methodology: A static-analytic or dynamic-analytic VLE apparatus would be used. A known amount of the amine solution is introduced into an equilibrium cell. A gas mixture with a known composition of H₂S and CO₂ is then introduced. The system is brought to equilibrium at a set temperature and pressure. Samples of both the liquid and vapor phases are then analyzed using techniques like gas chromatography (GC) and titration to determine the composition of each phase.

2. Reaction Kinetics Studies:

  • Objective: To determine the reaction rates of this compound with H₂S and CO₂.

  • Methodology: A wetted-wall column or a stirred-cell reactor would be suitable. The absorption rate of the acid gas into a stagnant or flowing film of the amine solution is measured under controlled conditions of temperature, pressure, and gas-liquid interfacial area. The kinetic parameters can then be determined by applying appropriate mass transfer and reaction models.

3. Pilot Plant Testing:

  • Objective: To evaluate the overall performance of the amine solvent in a continuous absorption-desorption process, simulating industrial conditions.

  • Methodology: A pilot-scale gas sweetening unit consisting of an absorber and a stripper column would be used. A synthetic gas stream with a known composition of H₂S, CO₂, and a carrier gas (e.g., nitrogen or methane) is fed to the absorber. The amine solution is circulated through the system, and key parameters such as H₂S and CO₂ removal efficiency, rich and lean amine loadings, reboiler heat duty, and solvent degradation are monitored.

Visualizing the Acid Gas Sweetening Process

The following diagrams illustrate the fundamental workflow of a typical amine-based acid gas sweetening process and the chemical reactions involved.

Acid_Gas_Sweetening_Process cluster_absorption Absorption Section cluster_regeneration Regeneration Section Sour_Gas Sour Gas (H₂S, CO₂) Absorber Absorber Sour_Gas->Absorber Sweet_Gas Sweet Gas Absorber->Sweet_Gas Treated Gas Rich_Amine Rich Amine Absorber->Rich_Amine Acid Gas Loaded Heat_Exchanger Lean/Rich Heat Exchanger Rich_Amine->Heat_Exchanger Lean_Amine_In Lean Amine Lean_Amine_In->Absorber Heat_Exchanger->Lean_Amine_In Cooled Stripper Stripper (Regenerator) Heat_Exchanger->Stripper Preheated Reboiler Reboiler Stripper->Reboiler Heating Acid_Gas_Out Acid Gas (H₂S, CO₂) Stripper->Acid_Gas_Out Released Lean_Amine_Out Lean Amine Stripper->Lean_Amine_Out Regenerated Reboiler->Stripper Lean_Amine_Out->Heat_Exchanger

Caption: A simplified workflow of a typical amine-based acid gas sweetening unit.

MDEA_Reactions cluster_h2s H₂S Reaction (Fast) cluster_co2 CO₂ Reaction (Slow) MDEA_H2S R₃N (MDEA) Product_H2S R₃NH⁺ + HS⁻ MDEA_H2S->Product_H2S + H2S H₂S H2S->Product_H2S MDEA_CO2 R₃N (MDEA) Product_CO2 R₃NH⁺ + HCO₃⁻ MDEA_CO2->Product_CO2 + CO2 CO₂ Intermediate H₂CO₃ CO2->Intermediate + H₂O H2O H₂O H2O->Intermediate Intermediate->Product_CO2

Caption: Reaction pathways for MDEA with H₂S and CO₂.

Conclusion

MDEA remains a robust and well-understood choice for selective H₂S removal in acid gas sweetening, offering benefits in terms of selectivity and lower regeneration energy compared to non-selective amines. Its performance characteristics are well-documented, providing a reliable basis for process design and optimization.

The potential of this compound as a solvent for acid gas sweetening remains largely unexplored. While its chemical structure suggests it may have interesting properties, a lack of experimental data prevents a meaningful comparison with established solvents like MDEA. Further research, following the outlined experimental protocols, is necessary to determine its viability and potential advantages in this critical industrial application. For researchers and scientists in the field, the evaluation of novel amines like this compound presents an opportunity for innovation in the ongoing effort to develop more efficient and environmentally friendly gas treating technologies.

References

Lack of Publicly Available Data on the Corrosion Inhibition Efficiency of 3-((2-Hydroxyethyl)amino)propanol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and publicly available data reveals a significant gap in the documented corrosion inhibition performance of 3-((2-Hydroxyethyl)amino)propanol. As a result, a direct quantitative comparison of its efficiency against other amine-based corrosion inhibitors cannot be provided at this time.

While research exists on a wide array of alkanolamines and other amine compounds as corrosion inhibitors, specific experimental data for this compound, including its inhibition efficiency under various corrosive conditions, appears to be unpublished or not widely available in the public domain. This guide will, therefore, provide a comparative overview of several commonly studied amine corrosion inhibitors—Monoethanolamine (MEA), Diethanolamine (DEA), Triethanolamine (TEA), and N,N-Dimethylethanolamine (DMEA)—for which experimental data are accessible. This information is intended to offer a valuable point of reference for researchers and professionals in the field.

The following sections detail the corrosion inhibition performance of these alternative amines, the experimental methods used to evaluate them, and generalized visual representations of experimental workflows and inhibition mechanisms.

Comparative Analysis of Common Amine Corrosion Inhibitors

The corrosion inhibition efficiency of amines is influenced by various factors, including the corrosive environment, the type of metal substrate, the concentration of the inhibitor, and the temperature. The data presented below is a compilation from multiple studies and should be interpreted within the context of the specific experimental conditions.

InhibitorMetalCorrosive MediumConcentrationTemperatureInhibition Efficiency (%)Experimental Method
Monoethanolamine (MEA) Carbon SteelCO2 Saturated NaCl SolutionNot SpecifiedNot SpecifiedSignificant Reduction in Corrosion RateWeight Loss
Diethanolamine (DEA) Mild Steel0.5 M H2SO410⁻³ M303 K88.7Galvanostatic Polarization
Zinc0.01 M HCl20 mM301 K97.26Weight Loss
Triethanolamine (TEA) Mild Steel0.1 M NaCl2.4 MNot Specified97.87Potentiodynamic Polarization
AZ91D Magnesium Alloy3.5 wt% NaCl3 mL L⁻¹Not Specified92.71Electrochemical Impedance Spectroscopy
N,N-Dimethylethanolamine (DMEA) Austenitic Stainless Steel (Type 304)3 M H2SO415%Not SpecifiedIncreased with ConcentrationWeight Loss, Linear Polarization
Steel RebarSaturated Ca(OH)2 with NaClNot SpecifiedNot Specified63-74Electrochemical Methods

Experimental Protocols

The evaluation of corrosion inhibitors relies on a variety of established experimental techniques to determine their effectiveness. The most common methods cited in the literature for amine-based inhibitors include:

1. Weight Loss Method: This is a straightforward and widely used technique to determine the corrosion rate.

  • Procedure:

    • Metal coupons of a specific dimension and known weight are prepared and polished.

    • The coupons are immersed in the corrosive solution with and without the inhibitor for a predetermined period.

    • After immersion, the coupons are removed, cleaned to remove corrosion products, and re-weighed.

    • The weight loss is used to calculate the corrosion rate and the inhibition efficiency using the following formulas:

      • Corrosion Rate (CR) = (K × W) / (A × T × D)

        • Where K is a constant, W is the weight loss, A is the surface area of the coupon, T is the immersion time, and D is the density of the metal.

      • Inhibition Efficiency (%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100

        • Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

2. Electrochemical Techniques: These methods provide insights into the kinetics and mechanism of corrosion and inhibition.

  • Potentiodynamic Polarization: This technique involves polarizing the metal sample from its open circuit potential in both anodic and cathodic directions. The resulting polarization curve provides information on the corrosion current density (Icorr), corrosion potential (Ecorr), and Tafel slopes. The inhibition efficiency is calculated from the corrosion current densities with and without the inhibitor.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that involves applying a small amplitude AC signal to the working electrode over a range of frequencies. The impedance data is used to model the corrosion process and determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct in the presence of an inhibitor indicates the formation of a protective film and a higher inhibition efficiency.

Visualizing Corrosion Inhibition Mechanisms and Workflows

General Mechanism of Amine Corrosion Inhibition

Amine-based corrosion inhibitors typically function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption can be either physical (physisorption) or chemical (chemisorption). The presence of lone pair electrons on the nitrogen atom and, in the case of alkanolamines, on the oxygen atoms, facilitates their adsorption onto the metal surface. This protective layer can inhibit both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.

G cluster_solution Corrosive Solution cluster_metal Metal Surface cluster_protection Protective Film Formation AmineInhibitor Amine Inhibitor (with N, O lone pairs) Metal Metal (e.g., Steel) AmineInhibitor->Metal Adsorption (Physisorption/Chemisorption) ProtectiveFilm Protective Amine Film CorrosiveSpecies Corrosive Species (e.g., H+, Cl-) CorrosiveSpecies->Metal Corrosion Attack G Start Start: Select Inhibitor and Metal Substrate Preparation Prepare Metal Coupons (e.g., polishing, cleaning) Start->Preparation SolutionPrep Prepare Corrosive Solution (with and without inhibitor) Preparation->SolutionPrep Immersion Immersion of Coupons SolutionPrep->Immersion WeightLoss Weight Loss Measurement Immersion->WeightLoss Electrochemical Electrochemical Testing (Polarization, EIS) Immersion->Electrochemical DataAnalysis Data Analysis and Inhibition Efficiency Calculation WeightLoss->DataAnalysis SurfaceAnalysis Surface Analysis (e.g., SEM, AFM) Electrochemical->SurfaceAnalysis SurfaceAnalysis->DataAnalysis Conclusion Conclusion on Inhibitor Performance DataAnalysis->Conclusion

A Comparative Guide to the Chelation Efficiency of EDTA and 3-((2-Hydroxyethyl)amino)propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of scientific research and pharmaceutical development, the selection of an appropriate chelating agent is a critical decision that can profoundly influence experimental outcomes and the therapeutic efficacy of new drugs. This guide provides a detailed comparison between the well-established, powerful chelating agent, Ethylenediaminetetraacetic acid (EDTA), and the lesser-known compound, 3-((2-Hydroxyethyl)amino)propanol.

While EDTA is a benchmark chelator with extensive experimental data supporting its high efficiency in forming stable complexes with a wide array of metal ions, there is a notable absence of publicly available scientific literature and experimental data on the chelation efficiency of this compound. This guide, therefore, presents a comprehensive overview of EDTA's capabilities, supported by quantitative data, and provides the necessary experimental framework to evaluate the potential chelating properties of this compound or other novel compounds.

Quantitative Comparison of Chelation Efficiency

The efficacy of a chelating agent is quantitatively expressed by its stability constant (log K), which indicates the strength of the complex formed with a metal ion. A higher log K value signifies a more stable metal-ligand complex.

Table 1: Stability Constants (log K) of EDTA with Various Metal Ions

Metal IonStability Constant (log K)
Al³⁺16.4[1]
Ca²⁺10.65[1]
Cd²⁺16.5[1]
Co²⁺16.45[1]
Cu²⁺18.8
Fe²⁺14.3
Fe³⁺25.1
Mg²⁺8.7
Mn²⁺14.0
Ni²⁺18.6
Pb²⁺18.0
Zn²⁺16.5

Note: Stability constants can vary depending on experimental conditions such as pH, temperature, and ionic strength.[2]

As the data in Table 1 illustrates, EDTA forms highly stable complexes with a broad range of di- and trivalent metal ions, making it a versatile and potent chelating agent.[1][3]

Experimental Protocols for Determining Chelation Efficiency

To ascertain the chelation efficiency of a compound like this compound and compare it to a standard such as EDTA, a series of well-defined experimental protocols must be employed.

In Vitro Spectrophotometric Analysis

A common and accessible method for determining chelation efficiency involves spectrophotometry, where a colored indicator that complexes with a metal ion is used. The addition of a stronger chelating agent will displace the indicator, leading to a measurable change in absorbance.

Protocol: Spectrophotometric Determination of Fe²⁺ Chelation

  • Reagents and Preparation:

    • Standard solution of the chelating agent (e.g., EDTA, this compound).

    • Ferrous chloride (FeCl₂) solution (e.g., 2 mM).

    • Ferrozine solution (e.g., 5 mM in a suitable buffer).

    • Appropriate buffer solution to maintain a constant pH.

  • Procedure:

    • To a known concentration of the chelating agent, add the FeCl₂ solution and allow it to react for a specific incubation period (e.g., 10 minutes at room temperature).

    • Add the ferrozine solution to the mixture. Ferrozine will form a colored complex with any free Fe²⁺ ions.

    • Measure the absorbance of the solution at the wavelength of maximum absorbance for the Fe²⁺-ferrozine complex (typically around 562 nm).

    • A control sample containing only FeCl₂ and ferrozine (no chelating agent) is used to determine the maximum absorbance.

  • Calculation of Chelation Efficiency: The percentage of metal ion chelated is calculated using the following formula: Chelation Efficiency (%) = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the control (metal ion + indicator).

    • A_sample is the absorbance of the sample (metal ion + chelating agent + indicator).

¹H-NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful technique to study the interaction between a chelating agent and a metal ion. The binding of a metal ion to a chelating agent causes a shift in the chemical environment of the protons in the chelator, which can be observed in the ¹H-NMR spectrum. This method can provide detailed information about the stoichiometry and stability of the metal-ligand complex.[4][5]

Protocol: ¹H-NMR Analysis of Metal Chelation

  • Sample Preparation:

    • Prepare solutions of the chelating agent and the metal salt in a suitable deuterated solvent (e.g., D₂O).

    • Acquire ¹H-NMR spectra of the free chelating agent.

    • Titrate the chelating agent solution with the metal salt solution, acquiring ¹H-NMR spectra at various metal-to-ligand molar ratios.

  • Data Analysis:

    • Monitor the changes in the chemical shifts and signal intensities of the protons of the chelating agent upon addition of the metal ion.

    • The formation of the metal-ligand complex will result in new signals or shifts in existing signals.

    • By analyzing the titration data, the stability constant (log K) of the complex can be determined.

In Vivo Urinary Excretion Analysis

For applications in drug development and toxicology, it is crucial to assess the ability of a chelating agent to remove metals from a biological system. This is often evaluated by measuring the urinary excretion of metals following the administration of the chelator.

Protocol: Urinary Metal Excretion Study

  • Study Design:

    • Select an appropriate animal model or human subjects.

    • Collect baseline urine samples (e.g., 24-hour collection) to determine the background levels of metal excretion.

    • Administer a controlled dose of the chelating agent.

    • Collect urine samples at specified time intervals post-administration (e.g., 6, 12, 24 hours).

  • Sample Analysis:

    • Measure the concentration of the target metal(s) in the collected urine samples using techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Data Interpretation:

    • Compare the amount of metal excreted after the administration of the chelating agent to the baseline levels.

    • A significant increase in urinary metal excretion post-administration indicates that the chelating agent is effective at mobilizing the metal from the body.

Visualizing Chelation Mechanisms and Workflows

Experimental Workflow for Chelation Efficiency Determination

G cluster_prep Preparation cluster_exp Experimentation cluster_methods Analytical Methods cluster_analysis Data Analysis prep_chelator Prepare Chelator Solution (EDTA or Test Compound) reaction Mix Chelator and Metal Ion (Incubate) prep_chelator->reaction prep_metal Prepare Metal Ion Solution prep_metal->reaction prep_indicator Prepare Indicator Solution (for Spectrophotometry) prep_indicator->reaction measurement Perform Measurement reaction->measurement spectro Spectrophotometry measurement->spectro nmr 1H-NMR Spectroscopy measurement->nmr icpms ICP-MS (for in vivo) measurement->icpms calc Calculate Chelation Efficiency / Stability Constant spectro->calc nmr->calc icpms->calc compare Compare with Standard (EDTA) calc->compare

References

A Head-to-Head Battle of Buffers: 3-((2-Hydroxyethyl)amino)propanol vs. Tris Buffer

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biological research and pharmaceutical development, the selection of an appropriate buffer system is paramount to maintaining stable pH conditions, ensuring the integrity and functionality of sensitive biomolecules. Tris (tris(hydroxymethyl)aminomethane) buffer has long been a workhorse in laboratories worldwide. However, the emergence of alternative buffering agents necessitates a thorough evaluation of their performance characteristics. This guide provides a detailed comparison of the buffering capacity of 3-((2-Hydroxyethyl)amino)propanol and the widely used Tris buffer, supported by their physicochemical properties and established experimental protocols for performance evaluation.

Chemical and Physical Properties: A Tale of Two Amines

A buffer's efficacy is fundamentally dictated by its chemical structure and its acid dissociation constant (pKa). The pKa value indicates the pH at which the buffer has an equal concentration of its acidic and basic forms, representing the point of maximum buffering capacity.

Tris Buffer , a primary amine with three hydroxymethyl groups, is a well-characterized buffering agent.[1] Its pKa is approximately 8.1 at 25°C, making it an effective buffer in the physiological pH range of 7.1 to 9.1.[2]

A summary of the key chemical and physical properties is presented in the table below:

PropertyThis compoundTris (tris(hydroxymethyl)aminomethane)
Chemical Formula C5H13NO2[3](HOCH2)3CNH2[1]
Molecular Weight 119.16 g/mol [3]121.14 g/mol [2]
pKa (at 25°C) Not experimentally determined in searched literature (Estimated to be ~9.5-10.0)~8.1[1][2]
Buffering Range Estimated to be ~8.5 - 11.07.1 - 9.1[2]
Structure Secondary Amino AlcoholPrimary Amino Alcohol

Experimental Determination of Buffering Capacity

To empirically compare the buffering capacity of this compound and Tris buffer, a standardized acid-base titration is the most common and effective method. This protocol allows for the direct measurement of a buffer's resistance to pH change upon the addition of a strong acid or base.

Experimental Protocol: Potentiometric Titration

This protocol outlines the steps to determine and compare the buffering capacity of the two compounds.

Materials:

  • This compound

  • Tris (tris(hydroxymethyl)aminomethane)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter with a calibrated electrode

  • Magnetic stirrer and stir bars

  • Burettes (50 mL)

  • Beakers (100 mL)

  • Volumetric flasks

Procedure:

  • Buffer Preparation:

    • Prepare 100 mL of a 0.1 M solution of this compound in deionized water. Adjust the initial pH to a desired value within its estimated buffering range (e.g., pH 9.5) using 0.1 M HCl.

    • Prepare 100 mL of a 0.1 M solution of Tris in deionized water. Adjust the initial pH to 8.1 (its pKa) using 0.1 M HCl.

  • Titration with Acid:

    • Place 50 mL of the prepared this compound buffer solution into a 100 mL beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution and begin stirring.

    • Record the initial pH.

    • Add 0.5 mL increments of the standardized 0.1 M HCl solution from a burette.

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH has dropped by at least two pH units from the starting pH.

    • Repeat the acid titration for the 0.1 M Tris buffer solution.

  • Titration with Base:

    • Place a fresh 50 mL aliquot of the prepared this compound buffer solution into a 100 mL beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution and begin stirring.

    • Record the initial pH.

    • Add 0.5 mL increments of the standardized 0.1 M NaOH solution from a burette.

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH has increased by at least two pH units from the starting pH.

    • Repeat the base titration for the 0.1 M Tris buffer solution.

  • Data Analysis:

    • Plot the pH of the solution (y-axis) against the volume of HCl or NaOH added (x-axis) for each buffer.

    • The buffering capacity (β) can be calculated using the formula: β = dCb / dpH where dCb is the moles of strong acid or base added per liter of buffer, and dpH is the change in pH.

    • The region of the titration curve with the shallowest slope indicates the pH range of maximum buffering capacity. The pKa can be determined as the pH at the midpoint of this region.

A flowchart of the experimental workflow for comparing buffer capacity.

Logical Framework for Buffer Selection

The choice between this compound and Tris buffer will depend on the specific requirements of the experiment. The following logical diagram illustrates the decision-making process.

Buffer_Selection Start Experiment Requirements pH_Range Required pH Range? Start->pH_Range Temp_Sensitivity Temperature Sensitivity? pH_Range->Temp_Sensitivity pH 7.1 - 9.1 HEPA_Buffer Consider this compound pH_Range->HEPA_Buffer pH ~8.5 - 11.0 Bio_Interaction Potential Biological Interactions? Temp_Sensitivity->Bio_Interaction Minimal Tris_Buffer Select Tris Buffer Temp_Sensitivity->Tris_Buffer Significant Bio_Interaction->Tris_Buffer None Known Further_Testing Further Compatibility Testing Needed Bio_Interaction->Further_Testing Possible Further_Testing->HEPA_Buffer

Decision tree for selecting between Tris and this compound.

Conclusion

Tris buffer is a well-established and cost-effective option for applications requiring a buffer in the physiological pH range of 7.1 to 9.1.[2] Its properties are well-documented, providing a high degree of predictability.

This compound, with an estimated pKa in the range of 9.5-10.0, presents a viable alternative for applications requiring buffering capacity at a more alkaline pH. However, the lack of readily available, experimentally determined pKa and comprehensive performance data necessitates that researchers conduct their own validation experiments, such as the titration protocol described above, to confirm its suitability for their specific application. For drug development professionals, the potential for novel formulation environments makes this compound an interesting candidate for exploration, particularly where the limitations of Tris, such as its temperature-dependent pH, may be a concern. Ultimately, the choice of buffer should be guided by empirical data and the specific demands of the experimental system.

References

Biodegradability of 3-((2-Hydroxyethyl)amino)propanol: A Comparative Analysis with Other Amines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive assessment of the environmental fate of chemicals is crucial for ensuring their safe use and minimizing their ecological impact. For researchers, scientists, and drug development professionals, understanding the biodegradability of compounds is a key aspect of this assessment. This guide provides a comparative analysis of the biodegradability of 3-((2-Hydroxyethyl)amino)propanol against other commonly used amines: monoethanolamine (MEA), diethanolamine (DEA), and triethanolamine (TEA), supported by available experimental data.

Executive Summary

Comparative Biodegradation Data

The following table summarizes the available quantitative data on the biodegradability of the compared amines. It is important to note the absence of specific data for this compound.

CompoundTest MethodDurationBiodegradation (%)Reference
This compound Data not available---
Monoethanolamine (MEA) OECD 301 Series-Readily Biodegradable[1]
Diethanolamine (DEA) OECD 301F28 days93%[2]
Triethanolamine (TEA) OECD 301E19 days96%[3]

Note: "Readily biodegradable" is a classification under OECD guidelines, generally indicating that a substance will degrade by at least 60-70% within a 28-day test period.[4][5]

Discussion of Biodegradability

Monoethanolamine (MEA): Classified as readily biodegradable, MEA is expected to be rapidly broken down by microorganisms in the environment.[1] This characteristic is favorable for applications where environmental release, even after treatment, is a possibility.

Diethanolamine (DEA): Experimental data from an OECD 301F test demonstrates high biodegradability, with 93% degradation observed over 28 days.[2] This result firmly places DEA in the category of readily biodegradable substances.

Triethanolamine (TEA): Similar to DEA, TEA shows excellent biodegradability, with a 96% degradation in 19 days according to an OECD 301E test.[3] This rapid breakdown minimizes its persistence in the environment.

This compound and 3-Amino-1-propanol: In the absence of direct biodegradability data for this compound, its structural analog, 3-amino-1-propanol, can be considered for a preliminary assessment. However, a search for biodegradability data for 3-amino-1-propanol also did not yield specific results from standardized tests. While studies on the chemical stability of blends containing 3-amino-1-propanol exist, this does not directly correlate to its biodegradability. The presence of hydroxyl and amino groups in this compound suggests potential sites for microbial attack, but without empirical data, its classification as readily biodegradable remains speculative.

Experimental Protocols

The Organisation for Economic Co-operation and Development (OECD) provides a set of guidelines for the testing of chemicals, with the OECD 301 series specifically addressing ready biodegradability. The OECD 301F Manometric Respirometry Test is a commonly used method.

OECD 301F: Manometric Respirometry Test

Principle: This aerobic biodegradation test measures the oxygen consumed by a microbial inoculum as it degrades the test substance in a closed system. The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD) of the substance.

Methodology Overview:

  • Test Setup: A known concentration of the test substance is added to a mineral medium inoculated with microorganisms (typically from activated sludge).[6]

  • Incubation: The test vessels are sealed and incubated at a constant temperature (around 22 ± 2°C) in the dark for 28 days.[6]

  • Oxygen Measurement: The consumption of oxygen is monitored over the 28-day period using a manometric device that measures the pressure decrease in the headspace of the sealed vessel. Carbon dioxide produced during respiration is trapped by a potassium hydroxide solution.[6]

  • Data Analysis: The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the test substance.[6]

  • Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.[5]

Logical Workflow for Biodegradability Assessment

The following diagram illustrates the general workflow for assessing the ready biodegradability of a chemical substance according to OECD guidelines.

General Workflow for OECD 301 Ready Biodegradability Testing cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion TestSubstance Select Test Substance Setup Set up Test Vessels (Substance + Inoculum + Medium) TestSubstance->Setup Inoculum Prepare Inoculum (e.g., Activated Sludge) Inoculum->Setup MineralMedium Prepare Mineral Medium MineralMedium->Setup Incubation Incubate for 28 days (Constant Temperature, Dark) Setup->Incubation Controls Set up Control Vessels (Blank, Reference, Toxicity) Controls->Incubation Monitor Monitor Biodegradation (e.g., O2 Consumption - OECD 301F) Incubation->Monitor Calculate Calculate % Biodegradation Monitor->Calculate Interpret Interpret Results (Compare to Pass Levels) Calculate->Interpret Readily Readily Biodegradable Interpret->Readily >= 60% ThOD in 10-day window NotReadily Not Readily Biodegradable Interpret->NotReadily < 60% ThOD or no 10-day window

Caption: Workflow for OECD Ready Biodegradability Testing.

Conclusion

References

Safety Operating Guide

Navigating the Disposal of 3-((2-Hydroxyethyl)amino)propanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists handling 3-((2-Hydroxyethyl)amino)propanol, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step approach to safely manage the disposal of this chemical, aligning with standard safety protocols and regulatory requirements.

Hazard Profile and Initial Safety Measures

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is recognized as a substance that can cause serious eye damage, skin irritation, and respiratory irritation[1]. Therefore, handling and disposal require strict adherence to safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, chemical-resistant gloves, and a lab coat.

Hazard ClassificationGHS Category
Serious Eye Damage/Eye IrritationCategory 1
Skin Corrosion/IrritationCategory 2
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract IrritationCategory 3
Data sourced from PubChem CID 3015059[1]
Step-by-Step Disposal Protocol

The disposal of this compound, as with many laboratory chemicals, is governed by local, state, and federal regulations. The following steps provide a general framework for its proper disposal.

  • Waste Identification and Classification : The first step is to classify this compound as a hazardous waste. This is based on its potential to cause significant harm to human health and the environment.

  • Container Management :

    • Use a designated and properly labeled waste container. The container should be made of a material compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound".

    • Keep the container securely closed when not in use.

  • Segregation of Waste : Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react dangerously.

  • Storage : Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Arranging for Disposal : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Disposal should be conducted through a licensed and approved waste disposal facility[2][3].

  • Documentation : Maintain accurate records of the amount of waste generated and the date of disposal.

Emergency Procedures for Spills

In the event of a spill, immediately alert personnel in the area. For minor spills, and if it is safe to do so, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your EHS office immediately.

Disposal Decision Workflow

The following diagram illustrates the general decision-making process for the disposal of laboratory chemicals like this compound.

start Start: Chemical Waste for Disposal consult_sds Consult Safety Data Sheet (SDS) and local regulations start->consult_sds is_hazardous Is the chemical classified as hazardous? non_hazardous_disposal Follow institutional guidelines for non-hazardous waste is_hazardous->non_hazardous_disposal No hazardous_waste_container Use a designated, labeled hazardous waste container is_hazardous->hazardous_waste_container Yes consult_sds->is_hazardous end_non_hazardous End non_hazardous_disposal->end_non_hazardous segregate_waste Segregate from incompatible materials hazardous_waste_container->segregate_waste store_safely Store in a secure, ventilated area segregate_waste->store_safely contact_ehs Contact Environmental Health & Safety (EHS) for pickup store_safely->contact_ehs disposal_by_vendor Disposal by a licensed hazardous waste vendor contact_ehs->disposal_by_vendor end_hazardous End disposal_by_vendor->end_hazardous

Caption: Workflow for the proper disposal of laboratory chemical waste.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound. Adherence to all applicable local, state, and federal regulations is mandatory.

References

Essential Safety and Operational Protocols for Handling 3-((2-Hydroxyethyl)amino)propanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-((2-Hydroxyethyl)amino)propanol was not available. The following guidance is based on the GHS hazard classifications for this chemical and safety data for structurally similar amino alcohols. It is imperative to consult the manufacturer-specific SDS upon receipt of the chemical and to conduct a thorough risk assessment before commencing any work.

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is critical for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment

This compound is classified as causing serious eye damage and may cause skin and respiratory irritation[1]. Therefore, stringent adherence to personal protective equipment (PPE) guidelines is mandatory.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes that can cause serious eye damage[1].
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Prevents skin contact which can lead to irritation[1].
Body Protection Flame-resistant lab coat (fully buttoned) and long pantsProtects skin from accidental spills and splashes.
Footwear Closed-toe, closed-heel shoesPrevents exposure from spills.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.Minimizes inhalation of potentially irritating vapors or aerosols.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to use in the laboratory.

  • Receiving and Inspection:

    • Upon receipt, visually inspect the container for any signs of damage or leaks.

    • Verify that the container is properly labeled.

    • Transport the chemical in a secondary container to the designated storage area.

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

    • Keep the container tightly closed when not in use.

  • Preparation:

    • Ensure a chemical fume hood is operational and certified.

    • Verify that an eyewash station and safety shower are accessible and have been recently tested.

    • Assemble all necessary equipment and reagents within the fume hood.

    • Don all required PPE as specified in the table above.

  • Handling and Use:

    • Conduct all manipulations of this compound, including weighing and transferring, within the fume hood to minimize inhalation exposure.

    • Use appropriate, clean, and dry tools (e.g., spatulas, pipettes) for transferring the chemical.

    • Avoid direct contact with skin, eyes, and clothing.

    • Keep containers tightly sealed when not in use to prevent the absorption of moisture and carbon dioxide from the air.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all liquid and solid waste containing this compound in a clearly labeled, sealed, and chemically compatible container.

    • This includes contaminated gloves, pipette tips, and any absorbent materials used for spills.

  • Waste Disposal:

    • Dispose of the hazardous waste through your institution's designated chemical waste disposal program.

    • Do not pour down the drain or dispose of in regular trash.

    • Handle uncleaned containers as you would the product itself.

Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify laboratory personnel and the institutional safety officer.

  • Contain (for small spills): If trained and it is safe to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Clean-up: Place the absorbent material into a sealed container for hazardous waste disposal.

  • Ventilate: Ensure the area is well-ventilated.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and drink one to two glasses of water. Seek immediate medical attention.

Visual Workflow Guides

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE FumeHood Work in Fume Hood Prep->FumeHood Emergency Locate Eyewash/ Safety Shower FumeHood->Emergency Weigh Weigh Chemical Emergency->Weigh Transfer Transfer to Reaction Weigh->Transfer Use Perform Experiment Transfer->Use Waste Collect Waste Use->Waste Decontaminate Decontaminate Workspace Waste->Decontaminate Dispose Dispose via EHS Decontaminate->Dispose

Caption: Standard operational workflow for handling this compound.

EmergencyResponse cluster_actions Immediate Actions cluster_response Response Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Alert Alert Others & Safety Officer Evacuate->Alert Assess Assess Spill Size Alert->Assess SmallSpill Small Spill Assess->SmallSpill LargeSpill Large Spill Assess->LargeSpill Contain Contain with Absorbent SmallSpill->Contain Wait Wait for Hazmat Team LargeSpill->Wait Cleanup Collect & Dispose Contain->Cleanup

Caption: Logical workflow for responding to a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.